molecular formula C13H21N3 B1340303 3-(4-Methylpiperazin-1-ylmethyl)benzylamine CAS No. 515162-19-3

3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Cat. No.: B1340303
CAS No.: 515162-19-3
M. Wt: 219.33 g/mol
InChI Key: HMWCORSELDZBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-ylmethyl)benzylamine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWCORSELDZBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588106
Record name 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515162-19-3
Record name 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(4-Methylpiperazin-1-ylmethyl)benzylamine, a key intermediate in pharmaceutical research and development. The document details a strategic two-step synthetic approach commencing from 3-cyanobenzaldehyde. The synthesis involves an initial reductive amination to form 3-((4-methylpiperazin-1-yl)methyl)benzonitrile, followed by the reduction of the nitrile moiety to the corresponding benzylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and scalable synthesis.

Introduction and Strategic Overview

This compound is a molecule of significant interest in medicinal chemistry, often serving as a crucial building block for the synthesis of complex therapeutic agents. Its structure, featuring a benzylamine moiety for further functionalization and a methylpiperazine group that can enhance solubility and pharmacokinetic properties, makes it a versatile intermediate.

The synthetic strategy outlined in this guide was chosen for its efficiency, high yields, and the use of readily available starting materials. The pathway proceeds in two distinct, high-yielding steps:

  • Reductive Amination: The initial step involves the coupling of 3-cyanobenzaldehyde with 1-methylpiperazine via reductive amination to yield 3-((4-methylpiperazin-1-yl)methyl)benzonitrile.

  • Nitrile Reduction: The subsequent step focuses on the reduction of the benzonitrile to the target primary amine, this compound.

This approach avoids the use of harsh reagents and complex purification procedures, making it amenable to scale-up for industrial applications.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below. This visualization provides a clear, top-level view of the transformation from commercially available starting materials to the final product.

Synthesis_Pathway start 3-Cyanobenzaldehyde + 1-Methylpiperazine intermediate 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile start->intermediate Reductive Amination (NaBH(OAc)3) product This compound intermediate->product Nitrile Reduction (H2, Raney Nickel) caption Figure 1: Overall synthetic pathway.

Figure 1: Overall synthetic pathway.

Detailed Synthesis Protocol and Mechanistic Insights

Part 1: Synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

This initial step leverages the power and selectivity of reductive amination. The reaction of an aldehyde with a secondary amine in the presence of a mild reducing agent is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-cyanobenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc), add 1-methylpiperazine (1.1 equivalents).

  • Formation of the Iminium Ion: The mixture is stirred at room temperature, allowing for the formation of the intermediate iminium ion.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) is added portion-wise to the reaction mixture.[3] The use of NaBH(OAc)₃ is critical here; its mild nature prevents the reduction of the aldehyde starting material and the nitrile group, selectively reducing the iminium ion.

  • Reaction Monitoring and Work-up: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography to afford 3-((4-methylpiperazin-1-yl)methyl)benzonitrile as a pure compound.

Causality and Experimental Choices:

  • Solvent Selection: Dichloromethane and ethyl acetate are excellent choices due to their ability to dissolve the reactants and their inertness under the reaction conditions.

  • Reducing Agent: Sodium triacetoxyborohydride is preferred over other reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) due to its chemoselectivity for the iminium ion in the presence of the aldehyde and nitrile functionalities.[3]

Part 2: Synthesis of this compound

The final step involves the reduction of the aromatic nitrile to a primary benzylamine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[4][5][6]

Experimental Protocol:

  • Catalyst and Reaction Setup: In a high-pressure hydrogenation vessel, 3-((4-methylpiperazin-1-yl)methyl)benzonitrile (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol. A catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) is added to the solution.[6][7]

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by TLC or GC-MS. Once the reaction is complete, the catalyst is carefully filtered off through a pad of Celite.

  • Isolation of the Final Product: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography if necessary.

Expertise-Driven Rationale:

  • Catalyst Choice: Raney Nickel is a highly effective and cost-efficient catalyst for the reduction of nitriles to primary amines.[4][6] Palladium on carbon is also a viable, albeit typically more expensive, alternative.[7] The choice between them can depend on catalyst availability and specific optimization requirements.

  • Solvent Considerations: Protic solvents like methanol and ethanol are ideal for catalytic hydrogenation as they can help to solvate the substrate and facilitate the interaction with the catalyst surface.

Characterization Data

The structural integrity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound Technique Expected Observations
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile¹H NMRPeaks corresponding to aromatic protons, the benzylic methylene protons, and the protons of the methylpiperazine moiety.
¹³C NMRSignals for the nitrile carbon, aromatic carbons, benzylic carbon, and the carbons of the methylpiperazine group.
MS (ESI+)A molecular ion peak corresponding to the calculated mass [M+H]⁺.
This compound¹H NMRDisappearance of the nitrile signal and appearance of a broad singlet for the -NH₂ protons, along with the characteristic peaks for the aromatic, benzylic, and methylpiperazine protons.
¹³C NMRThe nitrile carbon signal will be replaced by a signal for the aminomethyl carbon (-CH₂NH₂).
MS (ESI+)A molecular ion peak corresponding to the calculated mass [M+H]⁺.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a strategic combination of reductive amination and catalytic hydrogenation, this approach ensures high yields and purity of the final product. The in-depth protocols and mechanistic discussions are intended to empower researchers to successfully replicate and, if necessary, adapt this synthesis for their specific research and development needs.

References

  • Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands.
  • How to convert benzonitrile to benzyl amine​. Brainly.in.
  • The image shows a chemical reaction where Phenyl cyanide (Benzonitrile) i.. - Filo.
  • Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering (RSC Publishing).
  • Reaction pathways associated with the hydrogenation of benzonitrile...
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • 1-Hydrosil
  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.
  • 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE synthesis. chemicalbook.

Sources

An In-depth Technical Guide to Surinabant (SR147778): A Selective Cannabinoid CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Surinabant, also known by its development code SR147778, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2] Developed by Sanofi-Aventis, this pyrazole carboxamide derivative was investigated for a range of therapeutic applications, primarily centered around addiction and metabolic disorders.[1] While its clinical development was ultimately discontinued, Surinabant remains a significant tool compound for researchers exploring the intricacies of the endocannabinoid system and its role in various physiological and pathological processes. This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical methodologies related to Surinabant, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Surinabant is a synthetic organic molecule with a complex structure centered around a 1,5-diarylpyrazole core. Its systematic IUPAC name is 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide.[1]

PropertyValueSource
CAS Number 288104-79-0[1]
Molecular Formula C23H23BrCl2N4O[1]
Molar Mass 522.27 g/mol [1]
Appearance Crystalline solid (based on analogue Rimonabant)
Melting Point Not publicly available.
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. (based on analogue Rimonabant)
InChI InChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31)[1]
SMILES O=C(NN1CCCCC1)c4nn(c2ccc(Cl)cc2Cl)c(c3ccc(Br)cc3)c4CC[1]

Synthesis of Pyrazole Carboxamides: A General Approach

While a specific, detailed synthesis protocol for Surinabant is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of analogous pyrazole carboxamide derivatives. The core of this synthesis typically involves the construction of the substituted pyrazole ring, followed by the amidation to introduce the piperidinyl group.

A generalized synthetic workflow is outlined below:

G A 1,3-Dicarbonyl Compound C Substituted Pyrazole Ester A->C Cyclocondensation B Substituted Hydrazine B->C D Hydrolysis C->D E Pyrazole Carboxylic Acid D->E F Amide Coupling E->F H Surinabant (Final Product) F->H G N-aminopiperidine G->F G cluster_0 Presynaptic Neuron A Endocannabinoids (e.g., Anandamide) B CB1 Receptor A->B Binds and Activates D Neurotransmitter Release (Inhibited) B->D Inhibits C Surinabant C->B Blocks Binding

Figure 2. Simplified diagram of Surinabant's mechanism of action.

Pharmacological Effects:

Preclinical studies in animal models have demonstrated a range of effects consistent with CB1 receptor antagonism:

  • Reduction of Food Intake: Surinabant has been shown to reduce food intake in both fasted and non-deprived rats, highlighting its potential as an anorectic agent. [2]* Reduction of Addictive Behaviors: Studies have shown that Surinabant can reduce the consumption of ethanol and sucrose in animal models, suggesting its utility in treating addictive disorders. [2][3]* Antagonism of Cannabinoid Effects: Surinabant effectively antagonizes the pharmacological effects of CB1 agonists, such as hypothermia, analgesia, and gastrointestinal transit inhibition. [2]

Clinical Development and Therapeutic Potential

Surinabant was primarily investigated as a potential treatment for nicotine addiction to aid in smoking cessation. [1]It was also explored as a treatment for obesity and other addictive disorders like alcoholism. [1]However, the clinical development of Surinabant, along with other CB1 antagonists like Rimonabant, was discontinued due to concerns about psychiatric side effects, including anxiety and depression.

Experimental Protocols: Quantification of Surinabant in Human Plasma

The accurate quantification of Surinabant in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Surinabant in human plasma has been reported.

Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add an internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Waters YMC™ Pro C4 cartridge column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Surinabant: m/z 523 → 423.

This method provides a lower limit of quantification (LLOQ) of 5.00 ng/mL, making it suitable for clinical and research applications.

Safety and Toxicology

Conclusion

Surinabant (SR147778) is a well-characterized, potent, and selective CB1 receptor antagonist that has played a significant role in advancing our understanding of the endocannabinoid system. While its therapeutic development was halted, it remains an invaluable research tool for scientists investigating the physiological and pathological roles of CB1 receptors. This guide provides a comprehensive technical overview to support its use in a research and drug development context.

References

  • Rinaldi-Carmona, M., Barth, F., Congy, C., Martinez, S., Oustric, D., Pério, A., ... & G., Le Fur. (2004). SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 310(3), 905-14.
  • Surinabant. (2023). In Wikipedia. Retrieved from [Link]

  • Colombo, G., Gessa, G. L., Serra, S., Vacca, G., & Carai, M. A. (2005). Suppressing effect of the cannabinoid CB1 receptor antagonist, SR147778, on alcohol intake and motivational properties of alcohol in alcohol-preferring sP rats. Alcohol and Alcoholism, 40(1), 46-53.
  • Lallemand, F., & De Witte, P. (2006).
  • Rimonabant Product Information. (n.d.). Cayman Chemical.
  • Doggrell, S. A. (2005). Will the new CB1 cannabinoid receptor antagonist SR-147778 have advantages over rimonabant?.

Sources

The Neuropharmacology of Benzylpiperazine Derivatives: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of benzylpiperazine derivatives, a diverse class of psychoactive compounds. We delve into their complex interactions with central monoamine systems, including the dopamine, serotonin, and norepinephrine transporters and receptors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and field-proven insights to guide future research and development. We explore the structure-activity relationships that govern their pharmacological profiles, from widely recognized recreational substances to novel derivatives with therapeutic potential. This guide is designed to be a self-validating resource, grounding all mechanistic claims and protocols in authoritative scientific literature.

Introduction: The Expanding Landscape of Benzylpiperazine Derivatives

Benzylpiperazine (BZP) and its analogs represent a significant class of synthetic compounds that have garnered attention for both their recreational use and potential therapeutic applications. Initially explored for their potential as antidepressant agents, their stimulant and euphoriant properties, comparable to those of amphetamine, led to their diversion into the illicit drug market.[1][2] The most well-known members of this class, 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are often found in "party pills," frequently used in combination to mimic the effects of MDMA.[3][4]

However, the pharmacological landscape of benzylpiperazine derivatives extends far beyond these two compounds. Researchers have synthesized and evaluated a wide array of derivatives, revealing a rich and complex pharmacology with potential applications in areas such as neurodegenerative diseases and oncology.[1][5][6] This guide will provide an in-depth exploration of the core mechanisms of action of this multifaceted chemical class, with a focus on their interactions with key neurotransmitter systems.

Core Mechanism of Action: Modulation of Monoamine Systems

The primary mechanism of action for most psychoactive benzylpiperazine derivatives involves the modulation of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) neurotransmission.[3][4][7][8] They achieve this primarily through two main avenues: inhibition of neurotransmitter reuptake and promotion of neurotransmitter release.

Interaction with Monoamine Transporters

Benzylpiperazine derivatives exhibit a wide range of affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9][10] This interaction is a key determinant of their psychoactive effects.

  • Dopamine Transporter (DAT): Many benzylpiperazine derivatives act as dopamine reuptake inhibitors, leading to an increase in extracellular dopamine levels in brain regions associated with reward and motivation, such as the nucleus accumbens.[11] This action is largely responsible for their stimulant and reinforcing properties.[12]

  • Serotonin Transporter (SERT): Several derivatives also interact with SERT, inhibiting the reuptake of serotonin. This can contribute to mood-elevating and empathogenic effects.

  • Norepinephrine Transporter (NET): Inhibition of norepinephrine reuptake by some benzylpiperazine compounds contributes to their stimulant effects, including increased alertness and arousal.

The relative affinity for these transporters varies significantly among different derivatives, leading to distinct pharmacological profiles. For instance, BZP has a greater effect on dopamine release, while TFMPP acts more directly as a serotonin agonist.[4][7]

Neurotransmitter Release

In addition to reuptake inhibition, some benzylpiperazine derivatives can also act as neurotransmitter releasing agents, a mechanism they share with amphetamines. This involves the reversal of transporter function, leading to a non-vesicular efflux of monoamines into the synapse. One study reported EC50 values for BZP-induced release at DAT, NET, and SERT as 175 nM, 62 nM, and 6050 nM, respectively.[13][14]

Receptor Interactions

Beyond their effects on transporters, benzylpiperazine derivatives can also directly interact with various neurotransmitter receptors.

  • Serotonin Receptors: Many derivatives exhibit affinity for different 5-HT receptor subtypes. For example, m-chlorophenylpiperazine (mCPP) is known to be an agonist at 5-HT2C receptors and an antagonist at 5-HT2B receptors.[10][15] These interactions can contribute to a range of effects, including alterations in mood, perception, and appetite.

  • Adrenergic Receptors: BZP has been shown to act as an antagonist at α2-adrenoreceptors, which can lead to an increase in norepinephrine release.[12]

The following diagram illustrates the primary molecular targets of benzylpiperazine derivatives within a monoaminergic synapse.

Benzylpiperazine_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron BZP Benzylpiperazine Derivative DAT DAT BZP->DAT Inhibits Reuptake/ Promotes Efflux SERT SERT BZP->SERT Inhibits Reuptake/ Promotes Efflux NET NET BZP->NET Inhibits Reuptake/ Promotes Efflux alpha2 α2-AR BZP->alpha2 Antagonist Vesicle Vesicle (DA, 5-HT, NE) Synapse Synapse Vesicle->Synapse Release DA_R Dopamine Receptors Synapse->DA_R DA HT_R Serotonin Receptors Synapse->HT_R 5-HT NE_R Norepinephrine Receptors Synapse->NE_R NE Radioligand_Binding_Workflow A Prepare Cell Membranes Expressing Target B Set up 96-well Plate: Membranes, Radioligand, Test Compound A->B C Incubate to Equilibrium B->C D Terminate by Vacuum Filtration C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: Calculate IC50 and Ki F->G

Figure 2: Workflow for a competitive radioligand binding assay.

This assay measures the functional potency (IC50) of a compound to inhibit the reuptake of a neurotransmitter by its transporter.

Principle: Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured, and the IC50 for uptake inhibition is determined.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate cells expressing the target transporter (e.g., HEK293-SERT) in a 96-well plate and grow to confluence.

  • Assay Setup:

    • Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation:

    • Add the radiolabeled neurotransmitter (e.g., [3H]5-HT) to initiate uptake.

  • Incubation:

    • Incubate for a short period at 37°C, ensuring the uptake is in the linear range.

  • Termination:

    • Rapidly terminate uptake by aspirating the medium and washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of uptake inhibition for each concentration of the test compound and calculate the IC50.

In Vivo Assays

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of a compound's effect on neurotransmission. [9][16][17] Principle: A microdialysis probe with a semi-permeable membrane is surgically implanted into a specific brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusate. The collected dialysate is then analyzed to quantify neurotransmitter concentrations.

Step-by-Step Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum).

    • Allow the animal to recover from surgery.

  • Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection:

    • Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration:

    • Administer the benzylpiperazine derivative via the desired route (e.g., intraperitoneal injection).

  • Sample Collection:

    • Continue to collect dialysate samples at regular intervals post-drug administration.

  • Analysis:

    • Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot against time.

These assays are crucial for assessing the psychoactive effects and abuse potential of benzylpiperazine derivatives.

  • Drug Self-Administration: This is the gold standard for evaluating the reinforcing properties of a drug. [5][17][18]Animals are trained to perform an operant response (e.g., lever press) to receive an intravenous infusion of the drug. A high rate of responding indicates that the drug is rewarding.

  • Conditioned Place Preference (CPP): This paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment. [2][19][20][21]An increase in the time spent in the drug-paired environment in a drug-free state indicates a rewarding effect.

Structure-Activity Relationships (SAR)

The pharmacological profile of benzylpiperazine derivatives is highly dependent on their chemical structure. Understanding the SAR is critical for the design of novel compounds with desired properties.

  • Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring can significantly influence affinity and selectivity for monoamine transporters. For example, electron-withdrawing groups at the 4-position of the N-benzyl group have been shown to be beneficial for DAT binding. [9]* Piperazine Ring Modifications: Alterations to the piperazine ring can also impact activity. For instance, replacement of the piperazine with a piperidine scaffold has been explored to improve metabolic stability while maintaining DAT affinity. [22]* Terminal Substituents: The nature of the substituent on the second nitrogen of the piperazine ring is another key determinant of pharmacological activity.

Conclusion

The benzylpiperazine class of compounds exhibits a complex and multifaceted mechanism of action, primarily centered on the modulation of monoamine neurotransmitter systems. Their ability to interact with dopamine, serotonin, and norepinephrine transporters and receptors underlies their diverse pharmacological effects, ranging from stimulant and euphoriant properties to potential therapeutic applications. A thorough understanding of their structure-activity relationships, facilitated by the robust in vitro and in vivo experimental protocols detailed in this guide, is essential for the rational design of novel derivatives with improved selectivity and therapeutic potential. As research in this area continues, a comprehensive and methodologically sound approach will be crucial for unlocking the full therapeutic promise of this versatile chemical scaffold while mitigating its potential for abuse.

References

  • Choi, J., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469.
  • Dal Col, V., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2035-2047.
  • Ding, X., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(12), 1986-2014.
  • ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • Ablordeppey, S. Y., et al. (2001). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 44(24), 4247-4255.
  • Gee, P., & Schep, L. J. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • ResearchGate. (n.d.). EC 50 values of the piperazine designer drugs.
  • JoVE. (2023).
  • Tzschentke, T. M. (2007). Conditioned Place Preference as a Preclinical Model for Screening Pharmacotherapies for Drug Abuse. Methods of Behavior Analysis in Neuroscience.
  • Bio-protocol. (2018).
  • EMCDDA. (n.d.). BZP/piperazines drug profile.
  • Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward? Psychopharmacology, 153(1), 31-43.
  • van der Kooy, D. (1987). Place conditioning: a simple and effective method for assessing the motivational properties of drugs. In Methods of assessing the reinforcing properties of abused drugs (pp. 229-248). Springer.
  • Bio-protocol. (2023).
  • protocols.io. (2025).
  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?
  • Venniro, M., et al. (2018). An operant social self-administration and choice model in rats.
  • ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • Wikipedia. (n.d.). Conditioned place preference.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • EMCDDA. (n.d.). BZP/piperazines drug profile.
  • ResearchGate. (n.d.).
  • MDPI. (2021). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine.
  • Abellán, A., et al. (2000). Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided With Different Intrinsic Efficacy. 1. Mapping the Central 5-HT3 Receptor Binding Site by Arylpiperazine Derivatives. Journal of Medicinal Chemistry, 43(23), 4446-4456.
  • Almaghrabi, M., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 33(12), 925-935.
  • EMCDDA. (n.d.). BZP/piperazines drug profile.
  • Izenwasser, S., et al. (2011). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 54(11), 3843-3852.
  • Agoston, G. E., et al. (2006). Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors. Journal of Medicinal Chemistry, 49(24), 7114-7120.
  • ResearchGate. (n.d.). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine.
  • protocols.io. (2023).
  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • ResearchGate. (n.d.).
  • Almaghrabi, M., & Dhanasekaran, M. (2016). Benzylpiperazine: "A messy drug". Toxicology Letters, 258, S134.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP).

Sources

3-(4-Methylpiperazin-1-ylmethyl)benzylamine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Structure Elucidation of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document details the integrated application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques. Each analytical step is rationalized, providing not just procedural instructions but also the underlying scientific principles that guide the interpretation of spectral data. By systematically integrating data from multiple orthogonal techniques, this guide establishes a self-validating workflow, culminating in the unambiguous confirmation of the target molecule's constitution and connectivity.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of pharmaceutical sciences and organic synthesis, the precise structural characterization of a molecule is non-negotiable. An erroneous structural assignment can invalidate biological data, derail research programs, and lead to significant financial and temporal losses. The target molecule, this compound, incorporates several key structural motifs: a meta-substituted aromatic ring, a primary amine (benzylamine), and a tertiary amine (N-methylpiperazine). This combination of features necessitates a multi-faceted analytical approach to definitively establish the connectivity of these fragments.

This guide will proceed through a logical workflow, beginning with the determination of molecular mass and elemental formula, followed by the identification of key functional groups, and culminating in the detailed mapping of the carbon-hydrogen framework through one- and two-dimensional NMR spectroscopy.

Foundational Analysis: Molecular Weight and Functional Group Identification

Mass Spectrometry (MS): Determining the Molecular Blueprint

The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental formula of the analyte. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this purpose due to its soft ionization nature, which typically preserves the molecular ion.[1][2]

Expected Molecular Ion: The chemical formula for this compound is C₁₃H₂₁N₃.

  • Monoisotopic Mass Calculation: (13 * 12.00000) + (21 * 1.00783) + (3 * 14.00307) = 219.17356 u

In positive-ion ESI-MS, the molecule is expected to be observed as the protonated species, [M+H]⁺.

  • Expected [M+H]⁺: 219.17356 + 1.00728 = 220.18084 m/z

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a mass measurement with high accuracy (typically <5 ppm error), thus distinguishing it from other potential formulas with the same nominal mass.

Fragmentation Analysis: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion provides crucial structural information by revealing characteristic fragmentation patterns.[3] The primary cleavage points are the benzylic C-C and C-N bonds, which are relatively weak and lead to stabilized carbocations.[4][5]

  • Key Fragmentation Pathways:

    • Loss of NH₃: Cleavage of the benzylamine C-N bond can lead to a fragment corresponding to the loss of ammonia (17 Da).

    • Benzylic Cleavage: The bond between the aromatic ring and the benzylamine's methylene group can cleave, potentially forming a tropylium ion at m/z 91.[6]

    • Piperazine Ring Fragmentation: The N-methylpiperazine moiety can undergo characteristic ring-opening fragmentations, often resulting in fragments at m/z 56, 70, or loss of the N-methylpiperazine group (100 Da).[7][8]

A summary of expected key fragments is presented below.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

m/z (Proposed) Proposed Formula Description
220.18 [C₁₃H₂₂N₃]⁺ Protonated Molecular Ion [M+H]⁺
203.15 [C₁₃H₁₉N₂]⁺ Loss of Ammonia (-NH₃)
120.08 [C₇H₈N]⁺ Fragment from cleavage between benzylic CH₂ and piperazine
100.10 [C₅H₁₂N₂] Neutral loss of N-methylpiperazine
91.05 [C₇H₇]⁺ Tropylium ion from benzylic cleavage
70.07 [C₄H₈N]⁺ Characteristic piperazine ring fragment

| 57.07 | [C₃H₇N]⁺ | N-methylaziridinium ion, a common piperazine fragment |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10] It provides a vibrational fingerprint based on the absorption of infrared radiation.

Expected Characteristic Absorptions:

  • N-H Stretch (Amine): The primary amine (-NH₂) will exhibit two medium-intensity bands in the region of 3400-3250 cm⁻¹.

  • C-H Stretch (Aromatic): Absorptions slightly above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2950-2800 cm⁻¹) correspond to the various CH₂, and CH₃ groups.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

  • N-H Bend (Amine): A broad absorption around 1650-1580 cm⁻¹ is expected for the scissoring vibration of the primary amine.

  • C-N Stretch: These absorptions typically appear in the fingerprint region (1250-1020 cm⁻¹).

The presence of these key bands provides corroborating evidence for the major functional components of the molecule suggested by the mass spectrometry data.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei and the correlations between them, we can piece together the molecular puzzle.[11]

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration).

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Proton Label Predicted δ (ppm) Multiplicity Integration Assignment
H-Ar 7.10 - 7.35 m 4H Aromatic protons
H-8 3.85 s 2H Ar-CH₂ -NH₂
H-7 3.50 s 2H Ar-CH₂ -N(Pip)
H-3', 5' 2.50 - 2.70 br t 4H Piperazine -CH₂ -N(Me)
H-2', 6' 2.35 - 2.50 br t 4H Piperazine ArCH₂-N-CH₂ -
H-1'' 2.28 s 3H N-CH₃

| H-NH₂ | 1.60 | br s | 2H | -NH₂ |

Rationale:

  • The aromatic region (7.10-7.35 ppm) is expected to show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

  • Two distinct singlets are predicted for the two benzylic methylene groups (H-8 and H-7) as they are separated by the aromatic ring and not coupled to each other.

  • The piperazine protons typically appear as broad multiplets due to chair-chair interconversion at room temperature.[12][13]

  • The N-methyl group (H-1'') is expected to be a sharp singlet, shifted downfield due to the adjacent nitrogen atom.[14]

  • The primary amine protons (-NH₂) will appear as a broad singlet that can exchange with deuterium upon addition of D₂O.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Carbon Label Predicted δ (ppm) Assignment
C-1 142.0 Quaternary Ar-C -CH₂NH₂
C-3 138.5 Quaternary Ar-C -CH₂N(Pip)
C-2,4,5,6 127.0 - 129.5 Aromatic C H
C-7 62.5 Ar-C H₂-N(Pip)
C-2', 6' 55.0 Piperazine ArCH₂-N-C H₂-
C-3', 5' 53.0 Piperazine -C H₂-N(Me)
C-1'' 46.0 N-C H₃

| C-8 | 46.5 | Ar-C H₂-NH₂ |

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for unambiguously connecting the pieces identified by 1D NMR.[15][16] They reveal through-bond correlations, confirming how atoms are bonded to one another.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[17]

  • Expected Correlations: While limited in this molecule due to the prevalence of singlets and isolated spin systems, COSY would confirm coupling between adjacent protons within the aromatic ring and potentially within the piperazine ring if the signals were resolved.

The HSQC experiment correlates each proton signal with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[15] This is a powerful tool for definitively assigning carbon resonances.

Table 2: Key Expected HSQC Correlations

Proton (δ ppm) Correlated Carbon (δ ppm) Assignment
7.10 - 7.35 127.0 - 129.5 Aromatic C-H
3.85 46.5 C8-H8
3.50 62.5 C7-H7
2.50 - 2.70 53.0 C3'/C5' - H
2.35 - 2.50 55.0 C2'/C6' - H

| 2.28 | 46.0 | C1'' - H |

The HMBC experiment is arguably the most critical for final structure confirmation. It shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[18] This allows for the connection of all the molecular fragments.

Key HMBC Correlations to Confirm the Overall Structure:

  • Connecting the Benzylamine: The protons of the benzylamine methylene group (H-8, δ ~3.85) should show correlations to the quaternary aromatic carbon C-1 and at least two other aromatic carbons (C-2, C-6).

  • Connecting the Piperazine Moiety: The protons of the other benzylic methylene (H-7, δ ~3.50) must show correlations to the quaternary aromatic carbon C-3, other aromatic carbons (C-2, C-4), and the piperazine carbons C-2' and C-6'.

  • Confirming the N-Methyl Group: The N-methyl protons (H-1'', δ ~2.28) will show a crucial correlation to the adjacent piperazine carbons, C-3' and C-5'.

  • Verifying Meta-Substitution: Long-range correlations between aromatic protons across the ring will confirm the 1,3-substitution pattern.

Integrated Workflow and Data Synthesis

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building a robust and definitive structural assignment.

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_spec Spectroscopy cluster_data Data Interpretation MS ESI-MS Analysis HRMS HRMS Confirmation MS->HRMS Accurate Mass CID Fragmentation (MS/MS) MS->CID Precursor Ion MolFormula Molecular Formula (C₁₃H₂₁N₃) HRMS->MolFormula Fragments Key Fragments (Benzylic, Piperazine) CID->Fragments FTIR FTIR Analysis FuncGroups Functional Groups (-NH₂, Ar, -NR₂) FTIR->FuncGroups NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Nuclei NMR_1D->FuncGroups Connectivity Atom Connectivity Map NMR_2D->Connectivity Final Final Structure Confirmed MolFormula->Final FuncGroups->Final Fragments->Final Connectivity->Final

Caption: Logical workflow for the structure elucidation of this compound.

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[19]

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Full Scan Analysis: Acquire data in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 220.2) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas to generate a fragment ion spectrum.

Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).[20][21]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal surface.

  • Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically averaging 16-32 scans at a resolution of 4 cm⁻¹.[22]

  • Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

  • 2D NMR Acquisition: Utilize standard, pre-set parameter sets for COSY, HSQC, and HMBC experiments, optimizing spectral widths based on the 1D spectra.[23][24] Data acquisition for 2D experiments may range from 30 minutes to several hours depending on the sample concentration and desired resolution.

Conclusion

The structural elucidation of this compound is achieved through the systematic and integrated application of mass spectrometry, IR spectroscopy, and a suite of NMR experiments. High-resolution mass spectrometry unequivocally establishes the elemental formula. FTIR confirms the presence of key amine and aromatic functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra, particularly the long-range correlations observed in the HMBC experiment, provides the definitive evidence required to piece together the molecular fragments, confirming the meta-substitution pattern and the precise connectivity of the benzylamine and N-methylpiperazine moieties to the central aromatic ring. This rigorous, multi-technique workflow exemplifies the gold standard for chemical structure verification in modern research and development.

References

  • Clinical and Laboratory Standards Institute. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." NIH. Available at: [Link]

  • San Diego State University NMR Facility. "Common 2D (COSY, HSQC, HMBC)." SDSU Department of Chemistry. Available at: [Link]

  • ResearchGate. "Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3)." ResearchGate. Available at: [Link]

  • ResearchGate. "Mass spectra and major fragmentation patterns of piperazine designer..." ResearchGate. Available at: [Link]

  • MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI. Available at: [Link]

  • ResearchGate. "Fragmentation Mechanisms of Protonated Benzylamines." ResearchGate. Available at: [Link]

  • Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Mettler Toledo. Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • University of Toronto Scarborough. "Bruker Alpha-P ATR FTIR Standard Operating Procedure." University of Toronto Scarborough. Available at: [Link]

  • PubMed. "An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines." PubMed. Available at: [Link]

  • Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS." Element Lab Solutions. Available at: [Link]

  • ResearchGate. "Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines." ResearchGate. Available at: [Link]

  • Washington University in St. Louis. "Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer." Washington University in St. Louis. Available at: [Link]

  • Heterocycles. "efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a." Heterocycles. Available at: [Link]

  • EPFL. "2D NMR." EPFL. Available at: [Link]

  • Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac Ltd. Available at: [Link]

  • CORE. "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." CORE. Available at: [Link]

  • MDPI. "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors." MDPI. Available at: [Link]

  • Agilent. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent. Available at: [Link]

  • University of Missouri. "2D NMR FOR THE CHEMIST." University of Missouri. Available at: [Link]

  • IS MUNI. "1-Alkyl-1-methylpiperazine-1,4-diium Salts." IS MUNI. Available at: [Link]

  • ACS Publications. "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds." ACS Publications. Available at: [Link]

  • ResearchGate. "(PDF) Principles of Electrospray Ionization." ResearchGate. Available at: [Link]

  • CUNY. "Basic 2D NMR experiments." CUNY. Available at: [Link]

  • PubMed. "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." PubMed. Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Available at: [Link]

  • ACS Publications. "Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method." ACS Publications. Available at: [Link]

  • The Royal Society of Chemistry. "Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air." The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. "(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine." Organic Syntheses. Available at: [Link]

  • ATB. "methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray." ATB. Available at: [Link]

  • ResearchGate. "Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS." ResearchGate. Available at: [Link]

  • PubChem. "1-Methylpiperazine." PubChem. Available at: [Link]

  • HMDB. "¹H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871)." HMDB. Available at: [Link]

  • Chemguide. "mass spectra - fragmentation patterns." Chemguide. Available at: [Link]

  • ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." ACS Publications. Available at: [Link]

Sources

An In-Depth Technical Guide to Key Pharmacophores in Modern Drug Discovery: The Benzylamine and N-Methylpiperazine Moieties

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial investigation into the specific molecule "3-(4-Methylpiperazin-1-ylmethyl)benzylamine" reveals significant ambiguity in public chemical databases, with its designated CAS number often linked to different chemical structures. To ensure the highest degree of scientific integrity and provide actionable insights for researchers, this guide will instead focus on the distinct and crucial roles of its constituent pharmacophores: the benzylamine scaffold and the N-methylpiperazine moiety . These two structural motifs are central to the design of numerous clinically successful drugs.

This guide will use the paradigm-shifting cancer therapeutic, Imatinib (Gleevec®) , as a central case study. Imatinib's structure elegantly incorporates both a substituted benzylamine-like core and a terminal N-methylpiperazine group, making it an ideal subject for exploring the synergistic roles of these fragments in achieving therapeutic efficacy.

Part 1: The Benzylamine Core - A Versatile Scaffold for Target Engagement

The benzylamine motif, characterized by a benzyl group (a benzene ring attached to a CH2 group) linked to an amine, is a foundational scaffold in medicinal chemistry.[1] Its prevalence stems from a combination of favorable structural and physicochemical properties.

Structural Significance:

  • Conformational Restraint: The phenyl ring introduces a degree of rigidity, which can be crucial for orienting other functional groups for optimal interaction with a biological target.

  • Vectorial Orientation: The meta, ortho, and para positions on the phenyl ring provide well-defined vectors for chemical modifications, allowing chemists to systematically explore the chemical space around a target's binding pocket.

  • π-Stacking Interactions: The aromatic ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site, contributing significantly to binding affinity.

Physicochemical Properties:

  • Modulation of Basicity: The proximity of the phenyl ring can influence the basicity (pKa) of the amine, which in turn affects the molecule's ionization state at physiological pH. This is critical for solubility, cell permeability, and the formation of ionic bonds with targets.

  • Lipophilicity Contribution: The benzyl group adds lipophilicity, which can enhance membrane permeability and access to intracellular targets. However, this must be carefully balanced to avoid poor solubility and off-target effects.

In the context of a molecule like Imatinib, the N-phenyl-2-pyrimidine-amine core, which is structurally analogous to a complex benzylamine, serves as the primary anchor that binds deep within the ATP-binding pocket of the Abl tyrosine kinase.

Part 2: The N-Methylpiperazine Moiety - A "Privileged" Structure for Drug-Likeness

The piperazine ring, and particularly its N-methylated form, is widely regarded as a "privileged scaffold" in drug discovery.[2] Its frequent inclusion in drug candidates is due to its remarkable ability to confer favorable pharmacokinetic properties.

Key Contributions to ADME Properties:

  • Enhanced Aqueous Solubility: The tertiary amine in the N-methylpiperazine group is basic and typically protonated at physiological pH. This positive charge significantly improves a molecule's aqueous solubility, which is often a major hurdle in drug development.

  • Improved Bioavailability: By enhancing solubility and providing a handle for formulation as a salt (e.g., mesylate), this group can dramatically improve oral bioavailability.[2]

  • Reduced Off-Target Toxicity: The piperazine ring can serve as a "metabolic soft spot," directing metabolism towards predictable and often less toxic pathways.

  • Target Interaction: The terminal basic nitrogen can act as a hydrogen bond acceptor or form crucial salt-bridge interactions with acidic residues (e.g., Aspartate, Glutamate) at the periphery of a binding site, further anchoring the drug.

In Imatinib, the N-methylpiperazine tail is essential.[3] It extends out of the primary binding pocket and significantly enhances the drug's solubility and oral absorption, transforming a potent inhibitor into a viable oral medication.

Part 3: Case Study - Imatinib (Gleevec®)

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. Its structure is a masterclass in rational drug design, leveraging the strengths of its core scaffolds.

Compound Chemical Formula Molecular Weight Primary Target
ImatinibC29H31N7O493.6 g/mol Bcr-Abl Tyrosine Kinase
Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl tyrosine kinase. The constitutive activity of this kinase is the primary driver of CML. By blocking the binding of ATP, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and survival.

G cluster_0 Bcr-Abl Kinase ATP_Binding_Site ATP Binding Site Phosphorylation Phosphorylation ATP_Binding_Site->Phosphorylation Enables Substrate Downstream Substrate Substrate->Phosphorylation ATP ATP ATP->ATP_Binding_Site Binds Imatinib Imatinib Imatinib->ATP_Binding_Site Blocks Proliferation Cell Proliferation (Cancer) Phosphorylation->Proliferation

Caption: Mechanism of Imatinib Action.

Synthesis Overview

The synthesis of Imatinib is a multi-step process that involves the strategic coupling of its constituent fragments. A common route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine with 4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride. This key step unites the pyrimidine-amine core with the benzoyl chloride component, which already contains the crucial N-methylpiperazine moiety.

G Start Starting Materials (Pyrimidine-amine & Benzoyl Chloride) Coupling Amide Bond Formation (Condensation Reaction) Start->Coupling Purification Purification (Crystallization) Coupling->Purification Final Imatinib Free Base Purification->Final

Caption: High-Level Imatinib Synthesis Workflow.

Part 4: Key Experimental Protocols

Evaluating compounds that incorporate these pharmacophores, especially in the context of kinase inhibition, involves a standard cascade of assays.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a common method to determine the potency of a compound (like Imatinib) against its target kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the kinase (e.g., Abl kinase) in kinase buffer.

    • Prepare a 4X solution of a europium-labeled anti-tag antibody.

    • Prepare a 4X solution of a fluorescently labeled ATP-competitive tracer (kinase-dependent).

    • Prepare serial dilutions of the test compound (e.g., Imatinib) in DMSO, then dilute in kinase buffer to a 4X final concentration.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the 4X test compound solution to the appropriate wells.

    • Add 2.5 µL of DMSO/buffer to "no inhibitor" control wells.

    • Add 2.5 µL of tracer solution to "no kinase" control wells.

  • Reaction Initiation:

    • Add 5 µL of a 2X kinase/antibody mixture to all wells except the "no kinase" controls.

    • Add 5 µL of a 2X tracer/antibody mixture to all wells.

  • Incubation & Reading:

    • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the effect of a test compound on the metabolic activity and proliferation of cancer cells (e.g., K562 cells, which express Bcr-Abl).

Methodology:

  • Cell Seeding:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

While the specific compound "this compound" remains ambiguous, its constituent parts—the benzylamine scaffold and the N-methylpiperazine moiety—are undeniably powerful tools in the arsenal of the medicinal chemist. The benzylamine core provides a structurally versatile and tunable anchor for engaging with biological targets through a variety of non-covalent interactions. Complementing this, the N-methylpiperazine group is a premier pharmacophore for instilling drug-like properties, particularly aqueous solubility and oral bioavailability. The remarkable success of Imatinib serves as a definitive testament to the power of combining these fragments in a rational drug design strategy to create life-saving therapeutics. Researchers and scientists in drug development should view these motifs not merely as inert scaffolds but as active contributors to both the pharmacodynamic and pharmacokinetic profiles of a drug candidate.

References

  • LookChem. (n.d.). CASNo.6. Retrieved from [Link]

  • Shawali, A. S., et al. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(9), 10593-10606. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Benzylpiperazin-1-yl)propan-1-amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Zz-chem.com. (n.d.). 5H-Dibenzo[c,e]azepine chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-(2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)benzamide. Retrieved from [Link]

  • Heterocycles. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. Heterocycles, 87(8), 1749-1756. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • MDPI. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. Retrieved from [Link]

Sources

Literature Review of Benzylamine Derivatives in Neuro-Oncology: From Mechanistic Insights to Preclinical Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) and other malignant gliomas represent a formidable challenge in oncology, characterized by aggressive tumor growth, diffuse infiltration of brain tissue, and a dismal prognosis.[1] The blood-brain barrier (BBB) further complicates treatment by severely restricting the entry of most chemotherapeutic agents into the central nervous system (CNS).[2] This necessitates the urgent development of novel therapeutic strategies centered on small molecules capable of crossing the BBB and exerting potent anti-tumor effects. Benzylamine derivatives have emerged as a versatile and promising chemical scaffold in this pursuit. This technical guide provides a comprehensive review of the current literature on benzylamine derivatives in neuro-oncology, synthesizing preclinical evidence and field-proven insights. We delve into the core mechanisms of action, including the induction of endoplasmic reticulum (ER) stress, dual inhibition of critical oncogenic pathways like COX-2 and STAT3, histone deacetylase (HDAC) inhibition, and microtubule targeting. We present quantitative efficacy data for lead compounds, detailed experimental protocols for their evaluation, and visual diagrams of key pathways and workflows to provide a holistic and actionable resource for researchers in the field.

Part 1: The Unmet Need in Neuro-Oncology

Primary brain tumors, particularly high-grade gliomas, are among the most lethal of human cancers.[1] The current standard of care for newly diagnosed glioblastoma—maximal surgical resection followed by radiation and concurrent chemotherapy with the alkylating agent temozolomide—offers only a modest survival benefit.[3] The therapeutic landscape is constrained by several factors:

  • The Blood-Brain Barrier (BBB): A highly selective semipermeable border of endothelial cells, the BBB prevents most systemically administered drugs from reaching the tumor site in therapeutically relevant concentrations.[2][4]

  • Intrinsic and Acquired Resistance: Glioma cells exhibit profound resistance to apoptosis and readily develop resistance to conventional chemo- and radiotherapy.[1][3]

  • Tumor Heterogeneity: Glioblastomas are characterized by significant inter- and intra-tumoral heterogeneity, making it difficult for single-target agents to be effective.

This complex landscape underscores the critical need for innovative chemical entities that not only possess potent anti-cancer activity but are also specifically designed to overcome the unique challenges of treating brain tumors.

Part 2: The Benzylamine Scaffold: A Privileged Structure for CNS Drug Discovery

The benzylamine moiety (C₆H₅CH₂NH₂) is a structural component found in numerous biologically active compounds and serves as a valuable precursor in organic synthesis.[5] Its derivatives represent a diverse chemical space with properties amenable to neuro-oncology drug design. The relative simplicity of the scaffold allows for extensive chemical modification to optimize pharmacological properties, including potency, selectivity, and, crucially, the ability to penetrate the BBB. Researchers have leveraged this versatility to develop benzylamine derivatives that target a range of oncogenic processes.

Part 3: Mechanisms of Action of Benzylamine Derivatives in Glioma

The anti-tumor activity of benzylamine derivatives in neuro-oncology is not mediated by a single mechanism but rather through the engagement of several critical cellular pathways.

Quinone Methide Formation and Induction of Endoplasmic Reticulum (ER) Stress

A key mechanism identified for a class of bis-8-hydroxyquinoline substituted benzylamines is the formation of a quinone methide intermediate. This reactive species does not interact with DNA, a common mechanism for traditional chemotherapeutics, but instead forms covalent adducts with protein thiol groups.[6] This disruption of protein homeostasis leads to significant ER stress, triggering downstream signaling that results in cytostatic or cytotoxic effects in glioma cells.[7]

The compound JLK1486 is a prime example of this class.[1] Microarray analyses have shown that JLK1486 induces the expression of various stress-related genes.[6][7] This targeted attack on protein integrity, rather than DNA, represents a distinct and promising therapeutic strategy that may circumvent common resistance mechanisms.[1]

G cluster_0 Mechanism of JLK1486 JLK JLK1486 (bis-8-hydroxyquinoline substituted benzylamine) QM Quinone Methide Intermediate Formation JLK->QM Intramolecular rearrangement PA Covalent Protein Thiol Adducts QM->PA Reacts with PT Protein Thiols (-SH groups) ER Endoplasmic Reticulum (ER) PA->ER Disrupts protein folding ERS ER Stress ER->ERS CE Cytostatic / Cytotoxic Effects in Glioma Cells ERS->CE Leads to G cluster_1 Dual Inhibition by N-2-(phenylamino) Benzamide Derivatives Comp N-2-(phenylamino) Benzamide Derivatives (e.g., Compound I-1) Comp->Block1 Comp->Block2 COX2 COX-2 Pathway PGE2 PGE2 Production COX2->PGE2 Angio Angiogenesis & Inflammation PGE2->Angio STAT3 STAT3 Pathway pSTAT3 STAT3 Activation (Phosphorylation) STAT3->pSTAT3 Genes Target Gene Expression (VEGF, MMP-9) pSTAT3->Genes Invasion Proliferation, Invasion, Metastasis Genes->Invasion

Caption: Dual inhibition of COX-2 and STAT3 pathways by benzylamine derivatives.

Histone Deacetylase (HDAC) Inhibition

Epigenetic modifications play a crucial role in tumorigenesis. Histone deacetylases (HDACs) are enzymes that are frequently dysregulated in brain tumors, leading to altered gene expression patterns that favor cancer growth. [8][9]HDAC inhibitors (HDACis) can reverse these changes, inducing cell-cycle arrest, differentiation, and apoptosis. [8]Benzamides are a well-established class of HDACis, and derivatives incorporating the benzylamine scaffold have been explored for this purpose. [10]These compounds, such as MS275 (Entinostat), are typically more selective for Class I HDACs (HDAC1, 2, 3). [10][11]Their ability to modulate the epigenome makes them attractive candidates for use in combination therapies, potentially re-sensitizing resistant tumors to other agents.

Microtubule Targeting

Microtubules are essential components of the cytoskeleton, critical for cell division, migration, and morphology. [12]Microtubule-targeting agents (MTAs) are a cornerstone of cancer therapy. [12]While many traditional MTAs fail to cross the BBB, there is significant interest in developing novel, brain-penetrant MTAs for neuro-oncology. [13][14]Some benzylamine derivatives have been investigated for their potential to disrupt microtubule dynamics, representing an evolving area of research within this chemical class. [15]

Part 4: Quantitative Efficacy of Lead Compounds

Preclinical studies have validated the anti-glioma potential of several lead benzylamine derivatives. The data below summarizes their efficacy in both in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity of Benzylamine Derivatives Against Glioblastoma Cell Lines

CompoundDerivative ClassCell LineIC₅₀ (µM)Citation(s)
I-1 N-2-(phenylamino) benzamideC6 (Rat Glioma)33.61 ± 1.15[16]
I-8 N-2-(phenylamino) benzamideC6 (Rat Glioma)45.01 ± 2.37[16]
L19 Piperazine based benzamideC6 (Rat Glioma)0.15[17]
U87-MG (Human GBM)0.29[17]
U251 (Human GBM)1.25[17]

Table 2: In Vivo Efficacy of Benzylamine Derivatives in Glioma Models

CompoundModelAdministrationTumor Growth Inhibition (TGI)Citation(s)
I-1 C6 Glioma OrthotopicN/A66.7%[16][18]
I-1 U87MG XenograftN/A69.4%[16][18]

Part 5: Key Experimental Protocols

The validation of novel benzylamine derivatives requires a systematic and rigorous preclinical evaluation pipeline. The following protocols describe core methodologies.

Protocol: Synthesis of N-2-(phenylamino) benzamide Derivatives

Causality: This protocol outlines a foundational synthesis route. The choice of a palladium-catalyzed Buchwald-Hartwig amination is critical for efficiently forming the C-N bond between the aryl halide and the aniline, which is central to the pharmacophore.

  • Step 1: Buchwald-Hartwig Amination.

    • To a reaction vessel under an inert atmosphere (e.g., argon), add 2-bromobenzoic acid (1 equivalent), the desired aniline derivative (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), a suitable phosphine ligand such as Xantphos (0.1 equivalents), and a base such as cesium carbonate (Cs₂CO₃, 2.5 equivalents).

    • Add anhydrous toluene as the solvent.

    • Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, dilute with ethyl acetate, and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the resulting 2-(phenylamino)benzoic acid intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Step 2: Amidation.

    • Dissolve the purified intermediate (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).

    • Add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 3 equivalents).

    • Stir for 10 minutes, then add the desired amine (1.2 equivalents).

    • Allow the reaction to proceed at room temperature for 4-12 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final N-2-(phenylamino) benzamide derivative by column chromatography or recrystallization.

  • Step 3: Characterization.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Cell Viability Assay (WST-1)

Causality: The WST-1 assay is chosen for its sensitivity and high-throughput compatibility. It measures the metabolic activity of viable cells by quantifying the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases. A decrease in this activity is a direct indicator of cytotoxicity or cytostatic effects.

  • Cell Seeding: Seed glioma cells (e.g., U87-MG, C6) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the benzylamine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Orthotopic Glioblastoma Mouse Model

Causality: An orthotopic model, where human glioma cells are implanted into the brains of immunodeficient mice, provides the most clinically relevant context for evaluating drug efficacy. It recapitulates the tumor microenvironment and the challenge of BBB penetration.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Cell Preparation: Culture human glioblastoma cells expressing a reporter gene (e.g., luciferase for bioluminescence imaging). On the day of surgery, harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

  • Stereotactic Surgery:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in a stereotactic frame.

    • Create a small incision in the scalp to expose the skull.

    • Drill a small burr hole at a predetermined coordinate in the right cerebral hemisphere (e.g., 2 mm lateral to the sagittal suture, 1 mm anterior to the coronal suture).

    • Slowly inject 2-5 µL of the cell suspension (100,000-250,000 cells) into the brain parenchyma at a depth of 3 mm using a Hamilton syringe.

    • Slowly withdraw the needle and seal the burr hole with bone wax. Suture the scalp incision.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI) starting 7-10 days post-implantation.

  • Treatment: Once tumors are established (as confirmed by BLI), randomize mice into treatment and control groups. Administer the benzylamine derivative via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dose and schedule.

  • Efficacy Assessment: Monitor animal survival and body weight. Track tumor progression using BLI. The primary endpoint is typically an increase in median survival compared to the vehicle-treated control group.

G cluster_workflow Preclinical Evaluation Workflow for Benzylamine Derivatives A Synthesis & Characterization B In Vitro Screening (Cell Viability, IC50) A->B C Mechanism of Action Studies (Western Blot, Pathway Analysis) B->C D In Vitro Functional Assays (Migration, Invasion) B->D E Pharmacokinetics (PK) & Toxicity Studies C->E D->E F In Vivo Efficacy Study (Orthotopic Xenograft Model) E->F G Data Analysis & Lead Candidate Selection F->G

Caption: A streamlined preclinical workflow for evaluating novel compounds.

Part 6: Challenges and Future Perspectives

Despite the promise shown by benzylamine derivatives, significant challenges remain on the path to clinical translation. [19]

  • Optimizing BBB Penetration: While the small-molecule nature of these derivatives is advantageous, achieving and maintaining therapeutic concentrations in the brain remains a primary hurdle. [20]Future medicinal chemistry efforts must focus on optimizing physicochemical properties that favor CNS penetration.

  • Combination Therapies: Given the heterogeneity of glioblastoma, combination therapy is likely essential for durable responses. [8]Benzylamine derivatives that inhibit HDACs or key signaling pathways could be potent sensitizers to radiation or standard-of-care chemotherapy like temozolomide.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to a particular benzylamine derivative will be crucial for the success of future clinical trials. [21]

Part 7: Conclusion

The benzylamine scaffold has proven to be a remarkably fertile ground for the discovery of novel agents for neuro-oncology. Derivatives targeting diverse and critical cancer pathways—from protein homeostasis and epigenetic regulation to oncogenic signaling—have demonstrated significant preclinical efficacy. The lead compounds discussed in this guide, such as JLK1486 and the dual COX-2/STAT3 inhibitors, showcase the potential of this chemical class to address the profound unmet need in the treatment of malignant brain tumors. Continued interdisciplinary collaboration between medicinal chemists, molecular biologists, and neuro-oncologists will be essential to advance these promising molecules from the laboratory to the clinic.

References

  • Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. PubMed.
  • Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines.
  • A Technical Deep Dive into 2-(Phenylamino)Benzamide Derivatives as Potential Therapeutic Agents for Glioblastoma. Benchchem.
  • JLK1486, a Bis 8-Hydroxyquinoline-Substituted Benzylamine, Displays Cytostatic Effects in Experimental Gliomas through MyT1 and STAT1 Activation and, to a Lesser Extent, PPARγ Activ
  • N-2-(phenylamino)
  • N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation | Request PDF.
  • Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. PubMed.
  • Synthesis of benzylamine-modified analogs via ester aminolysis.
  • Benzylamine. Wikipedia.
  • Microtubule targeting agents in glioma.
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI.
  • [Challenges and Future Perspectives in Neuro-Oncology]. PubMed.
  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxam
  • Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. PubMed Central.
  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegener
  • Targeting of histone deacetylases in brain tumors. PMC - PubMed Central.
  • Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma tre
  • Targeting of histone deacetylases in brain tumors. PubMed.
  • Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. PubMed Central.
  • A brain-penetrant microtubule-targeting agent that disrupts hallmarks of glioma tumorigenesis.
  • Therapeutic Options in Neuro-Oncology. PMC - PubMed Central - NIH.
  • Advancements and challenges in brain cancer therapeutics. PMC - PubMed Central.
  • Novel drug delivery strategies in neuro-oncology. PMC - PubMed Central.
  • Current drug development and trial designs in neuro-oncology: report from the first American Society of Clinical Oncology and Society for Neuro-Oncology Clinical Trials Conference. PubMed Central.

Sources

An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-ylmethyl)benzylamine: A Versatile Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are meticulously engineered to hijack the cell's own ubiquitin-proteasome system for the selective elimination of disease-causing proteins. The modular nature of PROTACs, consisting of a warhead, a linker, and an E3 ligase ligand, allows for a high degree of chemical optimization. This guide focuses on a key structural component, 3-(4-Methylpiperazin-1-ylmethyl)benzylamine , a versatile building block for the synthesis of PROTAC linkers. We will provide a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, its strategic incorporation into PROTACs, and a suite of robust, step-by-step experimental protocols for the characterization and validation of the resulting protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of targeted protein degradation.

Introduction: The Strategic Importance of the Linker in PROTAC Design

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] While the warhead and the E3 ligase ligand provide the necessary binding anchors, the linker connecting them is far from a passive spacer. It plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader molecule.[2][3] The length, rigidity, and chemical composition of the linker dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a crucial determinant of successful ubiquitination.[4]

The inclusion of specific chemical moieties within the linker can significantly enhance the drug-like properties of a PROTAC. Saturated heterocycles, such as piperazine, are frequently incorporated to impart conformational rigidity and improve aqueous solubility.[2][5] The 4-methylpiperazine group, in particular, is a common feature in medicinal chemistry, known to enhance potency, binding affinity, and overall pharmacokinetic profiles of bioactive compounds.[6][7]

This compound emerges as a valuable building block by combining a rigidifying benzyl group with a solubilizing and pharmacologically favorable N-methylpiperazine moiety. The primary amine of the benzylamine provides a convenient attachment point for further linker elongation or direct conjugation to a warhead or E3 ligase ligand.

Physicochemical Properties and Synthesis of this compound

Core Structure and Physicochemical Profile
  • IUPAC Name: (3-((4-methylpiperazin-1-yl)methyl)phenyl)methanamine

  • CAS Number: 237899-31-3[8]

  • Molecular Formula: C₁₃H₂₁N₃

  • Molecular Weight: 219.33 g/mol [8]

The structure features a central benzene ring substituted at the 1 and 3 positions. The benzylamine provides a nucleophilic primary amine suitable for standard amide bond formation or other conjugation chemistries. The 4-methylpiperazine group is a tertiary amine, which can be protonated at physiological pH, thereby increasing the aqueous solubility of the molecule and the resulting PROTAC.[5][9] This feature is particularly advantageous for PROTACs, which are often large molecules with a tendency for poor solubility.

PropertyPredicted ValueRationale
logP ~1.5 - 2.5Balance of hydrophobic benzyl ring and hydrophilic amine groups.
pKa ~8.5 - 9.5 (benzylamine), ~7.5 - 8.5 (piperazine)The benzylamine is a typical primary amine; the piperazine basicity is influenced by the adjacent groups.[5]
Aqueous Solubility Moderate to HighThe presence of multiple protonatable nitrogen atoms enhances solubility.[9]
Hydrogen Bond Donors 2 (from the primary amine)
Hydrogen Bond Acceptors 3 (two in piperazine, one in primary amine)
Proposed Synthetic Route: A Step-by-Step Protocol

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitrile Reduction 3-(Bromomethyl)benzonitrile 3-(Bromomethyl)benzonitrile Intermediate_Product 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile 3-(Bromomethyl)benzonitrile->Intermediate_Product N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Intermediate_Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_Product Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Intermediate_Product Intermediate_Product_ref 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile Reducing_Agent Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) Final_Product This compound Reducing_Agent->Final_Product Intermediate_Product_ref->Final_Product

Caption: Proposed two-step synthesis of the target building block.

Step 1: Synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

  • To a solution of 3-(bromomethyl)benzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added N-methylpiperazine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol as eluent) affords the pure intermediate, 3-((4-methylpiperazin-1-yl)methyl)benzonitrile.

Step 2: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon) is added a solution of 3-((4-methylpiperazin-1-yl)methyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • The reaction is carefully quenched at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Incorporation into PROTACs and Design Rationale

The primary amine of this compound is the key functional handle for its incorporation into a PROTAC linker. This is typically achieved through a standard amide bond formation with a carboxylic acid-functionalized component of the linker.

G cluster_0 PROTAC Assembly Building_Block 3-(4-Methylpiperazin-1- ylmethyl)benzylamine Amide_Bond Amide Bond Formation Building_Block->Amide_Bond Linker_Acid Linker-COOH Linker_Acid->Amide_Bond Coupling_Reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_Reagents->Amide_Bond PROTAC_Fragment Linker-NH-CH2-Aryl-CH2-N-Methylpiperazine Amide_Bond->PROTAC_Fragment

Caption: Amide coupling of the building block to a linker.

Rationale for Use
  • Vectorial Control: The benzylamine moiety provides a defined exit vector for linker attachment, allowing for systematic exploration of linker length and composition.

  • Enhanced Solubility: The N-methylpiperazine group is expected to be protonated at physiological pH, which can significantly improve the aqueous solubility of the final PROTAC molecule.[5][9] This is a critical parameter for achieving good cell permeability and oral bioavailability.

  • Conformational Rigidity: The benzyl and piperazine rings introduce a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[2]

  • Metabolic Stability: The incorporation of a piperazine ring can also enhance the metabolic stability of the linker by blocking potential sites of metabolism.[5]

Experimental Protocols for PROTAC Characterization

Once a PROTAC incorporating the this compound building block has been synthesized, a series of in vitro and cellular assays are required to validate its activity.

Biochemical Assay: Fluorescence Polarization (FP) for Binary Binding Affinity

This assay measures the binding affinity of the PROTAC to its target protein (POI) and the E3 ligase independently.

Principle: The assay measures the change in the rotational speed of a small fluorescently labeled ligand (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the protein, its tumbling is slowed, leading to an increase in polarization. A competitive FP assay is used to determine the binding affinity of the unlabeled PROTAC.[10]

Step-by-Step Protocol: [9][11]

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

    • Prepare a stock solution of the fluorescent tracer (a known binder to the POI or E3 ligase).

    • Prepare a stock solution of the purified POI or E3 ligase.

    • Prepare a serial dilution of the synthesized PROTAC in the assay buffer.

  • Assay Setup (384-well plate):

    • Add the assay buffer to all wells.

    • Add the fluorescent tracer to all wells at a final concentration optimized for a stable signal.

    • Add the POI or E3 ligase to the wells at a concentration that results in a significant polarization shift (typically around the Kd of the tracer).

    • Add the serially diluted PROTAC or vehicle control (e.g., DMSO) to the respective wells.

    • Include controls: tracer alone (minimum polarization) and tracer with protein (maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Biophysical Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay directly measures the PROTAC-induced formation of the ternary complex between the POI and the E3 ligase.

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., FITC or a fluorescent protein) when they are brought into close proximity by the formation of the ternary complex.[4][12]

Step-by-Step Protocol: [4][13]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA).

    • Prepare tagged proteins: for example, His-tagged E3 ligase and GST-tagged POI.

    • Prepare TR-FRET detection reagents: Terbium-labeled anti-His antibody (donor) and a fluorescently labeled anti-GST antibody (acceptor).

    • Prepare a serial dilution of the PROTAC.

  • Assay Setup (384-well plate):

    • Add the His-tagged E3 ligase and GST-tagged POI to each well at optimized concentrations.

    • Add the serially diluted PROTAC or vehicle control.

    • Incubate for a set period (e.g., 60 minutes) at room temperature to allow for complex formation.

    • Add the TR-FRET detection reagents (antibody mixture).

  • Incubation:

    • Incubate the plate for a further 60-120 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the log of the PROTAC concentration to generate a characteristic bell-shaped curve (the "hook effect"). From this curve, parameters such as the concentration for half-maximal complex formation (TC₅₀) can be determined.

Cellular Assay: Western Blot for Target Protein Degradation

This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. The intensity of the protein band corresponding to the POI is quantified to determine the extent of degradation.[14][15]

Step-by-Step Protocol: [14][16][17]

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Protein Transfer:

    • Normalize the protein samples and denature them in Laemmli sample buffer by heating.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, probe the same membrane with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Apply a chemiluminescent substrate (ECL) and image the blot using a CCD imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Advanced Cellular Assay: Quantitative Mass Spectrometry-Based Proteomics

This powerful technique provides an unbiased, global view of the proteome to confirm on-target degradation and assess off-target effects.[6][18][19]

Principle: Cells are treated with the PROTAC, and the total proteome is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of thousands of proteins can be quantified simultaneously.

Step-by-Step Protocol (using Tandem Mass Tag - TMT - labeling): [18][20]

  • Sample Preparation:

    • Culture and treat cells with the PROTAC at various concentrations and time points, including a vehicle control.

    • Harvest and lyse the cells, and quantify the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • TMT Labeling:

    • Label the peptide samples from each condition with a different isobaric TMT reagent.

    • Combine the labeled samples into a single mixture.

  • LC-MS/MS Analysis:

    • Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.

    • Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database to identify peptides and proteins.

    • Quantify the relative abundance of each protein based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.

    • Confirm the selective degradation of the POI and identify any potential off-target proteins that are also degraded.

Conclusion

This compound represents a strategically valuable building block for the synthesis of PROTACs. Its inherent structural and physicochemical properties, including a convenient point of attachment, the potential for enhanced solubility, and the introduction of conformational rigidity, make it an attractive component for linker design in targeted protein degradation. By providing a plausible synthetic route and detailed protocols for the comprehensive characterization of the resulting degraders, this guide aims to empower researchers in the rational design and development of novel and effective therapeutics based on the PROTAC technology. The systematic application of the described biochemical, biophysical, and cellular assays is crucial for elucidating structure-activity relationships and advancing promising degrader candidates through the drug discovery pipeline.

References

  • BenchChem. (2025). Revolutionizing Drug Discovery: Quantitative Mass Spectrometry for PROTAC Proteomics. BenchChem Technical Documents.
  • BenchChem. (2025).
  • Gabriele, E., et al. (2022).
  • Guidechem. (n.d.). What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry?. Guidechem FAQ.
  • Bio-Rad. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem Technical Documents.
  • Gabriele, E., et al. (2022).
  • Lin, M., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
  • Zhang, X., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • The Royal Society of Chemistry. (2014). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Green Chemistry.
  • Payne, J. E., et al. (2022). Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader. eLife.
  • StatPearls. (2025).
  • Tabb, D. L., et al. (2015). Quantitative Proteomic Analysis of Mass Limited Tissue Samples for Spatially Resolved Tissue Profiling. Journal of the American Society for Mass Spectrometry.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Ichikawa, S., et al. (2024). Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. STAR Protocols.
  • FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

  • MDPI. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Fluorescence Polarization Assay of 20(R)-Protopanaxatriol Binding. BenchChem Technical Documents.
  • Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics.
  • MDPI. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Medicinal Chemistry.
  • The Royal Society of Chemistry. (2015).
  • Liu, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
  • ACS Publications. (2018). Kinetic FRET Assay to Measure Binding-Induced Conformational Changes of Nucleic Acids. ACS Sensors.
  • ResearchGate. (2020).
  • RSC Publishing. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • BenchChem. (2025).
  • Nurix. (2023). Role of Ternary Complex Formation and Ubiquitylation Assays in Early Protein Degrader Discovery.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (2022).
  • BPS Bioscience. (2022). Targeted Protein Degradation Using PROTACs and Glues [Video]. YouTube.
  • BenchChem. (2025). A Comparative Guide to Mass Spectrometry for PROTAC-Induced Degradation Analysis. BenchChem Technical Documents.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Liu, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • PubChem. (n.d.). CID 161692894. Retrieved from [Link]

  • ACS Publications. (2011). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine.
  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.

Sources

A Comprehensive Spectroscopic Guide to 3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 3-(4-Methylpiperazin-1-ylmethyl)benzylamine, a molecule of interest in medicinal chemistry and drug development. Leveraging foundational spectroscopic principles and data from analogous structural motifs, this document offers a predictive but robust characterization based on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed to serve as a critical reference for researchers, scientists, and drug development professionals involved in the synthesis, identification, and quality control of this and related compounds. The guide details predicted chemical shifts, coupling constants, and vibrational frequencies, explains the underlying chemical principles for these predictions, and provides standardized protocols for empirical data acquisition.

Molecular Structure and Spectroscopic Correlation

This compound possesses a unique combination of functional groups that yield a distinct spectroscopic fingerprint. The structure comprises three key domains: a meta-substituted benzylamine core, a flexible methylene linker, and a tertiary amine within an N-methylpiperazine ring. Understanding the electronic environment of each proton and carbon atom is fundamental to interpreting its spectra.

The numbering scheme used for NMR assignments is presented in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Add Deuterated Solvent (~0.6 mL) prep1->prep2 prep3 Vortex to Dissolve prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire ¹H and ¹³C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 final final proc3->final Final Spectrum

Caption: Standardized workflow for NMR spectroscopy.

5.2 Protocol for IR Data Acquisition (FT-IR)

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Place no sample in the beam path and run a background spectrum. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: Place the prepared KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic profile of this compound is highly characteristic, defined by the interplay of its benzylamine and N-methylpiperazine moieties. Key identifiers in ¹H NMR include the distinct singlets for the two different benzylic methylene groups, the sharp singlet for the N-methyl group, and the complex aromatic multiplet. The ¹³C NMR spectrum is distinguished by the presence of multiple signals in the aliphatic amine region (45-65 ppm). Finally, the IR spectrum provides unambiguous evidence of the primary amine (doublet N-H stretch), aromatic ring (C=C and C-H stretches), and aliphatic C-H groups. This comprehensive guide serves as a predictive framework for the structural verification and purity assessment of this compound.

References

  • Ghasemi, H., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: Google Search result providing NMR and IR data for N-methylpiperazine containing compounds.
  • Tariq, M., et al. (2006). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Science Alert. Available at: [Link]

  • Ndibe, H.C., et al. (2019). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. Available at: [Link]

  • Mokganya, P.M., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Ataman Kimya. Available at: [Link]

  • Panicker, C.Y., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure. Available at: [Link]

  • NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. Available at: [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. UCDavis Chem LibreTexts. Available at: [Link]

A Senior Application Scientist's Guide to Benzylamine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of benzylamine derivatives, a versatile chemical scaffold that has become indispensable in modern neuroscience. We will move beyond simple descriptions to dissect the causal mechanisms, strategic experimental designs, and therapeutic implications of these compounds. This document is structured to serve as a practical and theoretical resource for researchers and drug development professionals dedicated to unraveling the complexities of the central nervous system (CNS).

Part 1: The Benzylamine Scaffold - A Foundation for CNS Drug Discovery

The benzylamine core, consisting of a benzyl group attached to an amine, is a privileged structure in neuropharmacology. Its elegant simplicity allows for extensive chemical modification, enabling the fine-tuning of its interaction with a wide array of biological targets within the CNS. Historically, derivatives like the antihypertensive agent pargyline, an early monoamine oxidase inhibitor (MAOI), paved the way for more sophisticated molecules.[1] Today, benzylamine derivatives are at the forefront of research into neurodegenerative diseases, psychiatric disorders, and ischemic brain injury. Their significance stems from their ability to modulate the activity of key enzymes, neurotransmitter transporters, and receptors that govern neuronal communication and survival.

Part 2: Core Mechanisms of Action in the Central Nervous System

The therapeutic potential of benzylamine derivatives is rooted in their diverse mechanisms of action. Understanding these pathways is critical for both rational drug design and the interpretation of experimental outcomes.

Monoamine Oxidase (MAO) Inhibition: Preserving Critical Neurotransmitters

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[2][3] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a cornerstone strategy for treating depression and Parkinson's disease.

  • MAO-B Selective Inhibition: This is arguably the most significant contribution of benzylamine derivatives to neuroscience. MAO-B preferentially metabolizes phenylethylamine and benzylamine and plays a major role in dopamine degradation in the human brain.[2][3] Derivatives like Selegiline and Rasagiline are selective, irreversible inhibitors of MAO-B. By preventing the breakdown of dopamine in the substantia nigra, they serve as a primary therapy for Parkinson's disease, helping to manage motor symptoms.[4]

  • MAO-A Selective Inhibition: MAO-A primarily metabolizes serotonin and norepinephrine. Selective MAO-A inhibitors are effective antidepressants.[5][6] Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives with para-fluoro or para-bromo groups on the benzyl ring have shown selective MAO-A inhibition, highlighting them as potential candidates for treating anxiety and depression.[5]

The following diagram illustrates the central role of MAO-B inhibition in preserving dopamine levels.

MAO_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Stored MAO_B MAO-B Dopamine->MAO_B Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Released DOPAC DOPAC (Inactive) MAO_B->DOPAC Benzylamine_Deriv Benzylamine Derivative (e.g., Selegiline) Benzylamine_Deriv->MAO_B Inhibits D2_Receptor Postsynaptic D2 Receptor Synaptic_Cleft->D2_Receptor Binds

MAO-B inhibition by benzylamine derivatives.
Modulation of Neurotransmitter Transporters

Beyond enzymatic inhibition, benzylamine derivatives can directly target the protein machinery responsible for neurotransmitter reuptake. The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are crucial for clearing neurotransmitters from the synaptic cleft and terminating their signal.

A study of conformationally constrained piperidine derivatives of benzylamine revealed that substitutions on the phenyl ring are critical for DAT affinity, with electron-withdrawing groups enhancing potency.[7] Another study found that certain benzylamine analogues showed a strong preference for inhibiting norepinephrine transport over dopamine transport.[8] This tunability allows for the development of compounds with specific neurochemical profiles, for example, as dopamine reuptake inhibitors for ADHD or triple reuptake inhibitors for depression.

Neuroprotective and Anti-Inflammatory Pathways

Recent research has illuminated the neuroprotective capabilities of benzylamine derivatives that extend beyond neurotransmitter modulation. These mechanisms are vital for combating the multifactorial nature of neurodegenerative diseases.

  • Anti-inflammatory Action: Benzydamine, a non-steroidal anti-inflammatory drug, has been shown to attenuate microglia-mediated neuroinflammation by directly inhibiting cathepsin S (CTSS).[9] In models of ischemic stroke, this action reduces the release of pro-inflammatory factors and mitigates brain injury.[9]

  • Reduction of Oxidative Stress: In a mouse model of cognitive deficit, novel N-benzyl-pyridine-2-one derivatives demonstrated significant neuroprotection by reducing oxidative and nitrosative stress.[10] They were observed to decrease levels of lipid peroxidation (LPO) and nitric oxide (NO) while increasing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CA).[10] Similarly, benzyl ferulate has shown promise in mitigating ischemia/reperfusion injury by downregulating NADPH oxidase (NOX) enzymes, key sources of reactive oxygen species (ROS).[11]

This diagram outlines the interconnected pathways of neuroprotection.

Neuroprotection cluster_stress Cellular Stressors cluster_pathways Pathological Pathways Ischemia Ischemia / Reperfusion Microglia Microglia Activation Ischemia->Microglia Neurotoxin Neurotoxins (e.g., Aβ, MPP+) Oxidative_Stress Oxidative Stress (↑ ROS, ↑ NOX) Neurotoxin->Oxidative_Stress Microglia->Oxidative_Stress ↑ Inflammation Apoptosis Apoptosis (↑ Caspase-3, ↑ Bax) Oxidative_Stress->Apoptosis Neuronal_Damage Neuronal Damage & Cognitive Decline Apoptosis->Neuronal_Damage Benzylamine_Deriv Benzylamine Derivatives Benzylamine_Deriv->Microglia Inhibit Benzylamine_Deriv->Oxidative_Stress ↓ ROS, ↑ SOD Benzylamine_Deriv->Apoptosis Inhibit

Neuroprotective mechanisms of benzylamine derivatives.

Part 3: Therapeutic Applications & Strategic Drug Design

The diverse mechanisms of benzylamine derivatives translate into a broad range of therapeutic applications for some of the most challenging neurological and psychiatric disorders.

DisorderPrimary Target(s)Key Benzylamine DerivativesTherapeutic Rationale
Parkinson's Disease MAO-BSelegiline, RasagilineIncrease dopaminergic tone by preventing dopamine degradation, providing symptomatic relief and potentially slowing neurodegeneration.[4]
Alzheimer's Disease MAO, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Hybrid Coumarin-Benzylamines, N-Benzyl BenzamidesEmploy a multi-target strategy to simultaneously address both dopaminergic and cholinergic deficits.[][13] Also provide neuroprotection against Aβ-induced oxidative damage.[13][14]
Depression & Anxiety MAO-A, SERT, NETPargyline, Moclobemide AnaloguesIncrease synaptic levels of serotonin and norepinephrine to alleviate mood and anxiety symptoms.[1][5][15]
Ischemic Stroke Cathepsin S (CTSS)BenzydamineReduce post-stroke neuroinflammation by inhibiting microglial activation, thereby limiting secondary brain injury.[9]

Part 4: Essential Methodologies for Benzylamine Derivative Research

Advancing this field requires robust and reproducible experimental protocols. As a self-validating system, each step from synthesis to in vivo testing must be meticulously planned and executed.

Chemical Synthesis: Reductive Amination Workflow

Reductive amination is a versatile and widely used method for synthesizing N-benzyl phenethylamines and other derivatives.[16]

Protocol: Synthesis of N-(2-Methoxybenzyl)-2,5-dimethoxyphenethylamine

  • Imine Formation:

    • In a round-bottom flask, dissolve 2,5-dimethoxyphenethylamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add 2-methoxybenzaldehyde (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. Causality: This step reduces the C=N double bond of the imine to a C-N single bond, forming the desired secondary amine. Using a mild reducing agent like NaBH₄ prevents the reduction of other functional groups.

  • Work-up and Purification:

    • After the reaction is complete (as monitored by TLC), quench the reaction by slowly adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the pure N-benzyl derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[16]

The diagram below visualizes this common synthesis workflow.

Synthesis_Workflow Start Start: Phenethylamine + Benzaldehyde Imine_Formation Step 1: Imine Formation (Solvent, RT) Start->Imine_Formation TLC1 Monitor w/ TLC Imine_Formation->TLC1 Reduction Step 2: Reduction (NaBH₄, 0°C) TLC1->Reduction TLC2 Monitor w/ TLC Reduction->TLC2 Workup Step 3: Quench & Extract TLC2->Workup Purification Step 4: Column Chromatography Workup->Purification Analysis Step 5: Characterization (HPLC, NMR, HRMS) Purification->Analysis End End: Pure Product Analysis->End

Workflow for reductive amination synthesis.
In Vitro Evaluation: MAO Inhibition Fluorometric Assay

Determining the inhibitory potency (IC₅₀) of a compound against MAO-A and MAO-B is a critical first step in its characterization. A common and reliable method is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[2]

Protocol: In Vitro Fluorometric MAO Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (benzylamine derivative) in DMSO.

    • Prepare solutions of MAO-A and MAO-B enzymes (human recombinant), a non-fluorescent substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and the respective MAO substrates (e.g., p-tyramine).

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, the MAO enzyme (either A or B), HRP, and the Amplex Red reagent.

    • Add serial dilutions of the test compound or a reference inhibitor (e.g., Clorgiline for MAO-A, Selegiline for MAO-B). Include control wells with DMSO only.

    • Pre-incubate the plate at 37 °C for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the MAO substrate (p-tyramine) to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) every 5 minutes for 30-60 minutes at 37 °C. The rate of increase in fluorescence is proportional to MAO activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the control (DMSO only) and plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Part 5: Future Directions - The Path to Next-Generation Neurotherapeutics

The field of benzylamine derivatives is dynamic, with several exciting avenues for future research:

  • Multi-Target-Directed Ligands (MTDLs): For complex diseases like Alzheimer's, single-target drugs are often insufficient. Designing MTDLs that, for instance, inhibit both MAO-B and BChE, represents a highly promising therapeutic strategy.[][13]

  • Reversible and Selective Inhibitors: While irreversible inhibitors are potent, reversible inhibitors may offer a better safety profile with fewer off-target effects. The synthesis of reversible and highly selective inhibitors for copper amine oxidases and MAO isoforms is an active area of research.[17]

  • Enhanced Blood-Brain Barrier (BBB) Penetration: A key challenge is ensuring that drug candidates can efficiently cross the BBB to reach their CNS targets. The use of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools, coupled with medicinal chemistry strategies, is crucial for optimizing compounds for brain bioavailability.[4]

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Benzylamine-sulphonamide derivatives as MAO-B inhibitors. ResearchGate. Available at: [Link]

  • Benzylamine - Wikipedia. Wikipedia. Available at: [Link]

  • Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed. Available at: [Link]

  • Benzylamine derivatives which are useful in treating psychiatric disorders. Google Patents.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available at: [Link]

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. PubMed. Available at: [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PubMed Central. Available at: [Link]

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. National Institutes of Health (NIH). Available at: [Link]

  • Novel neuroprotective effects with O-benzyl derivative of pralidoxime in soman-intoxicated rodents. PubMed. Available at: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed. Available at: [Link]

  • Inhibition of uptake of catecholamines by benzylamine derivatives. ACS Publications. Available at: [Link]

  • The Gabriel Synthesis of Benzylamine. ResearchGate. Available at: [Link]

  • Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. Available at: [Link]

  • Design, syntheses, and structure activity relationship characterizations of novel N-benzyl phenethylamines. ACS Fall 2025. Available at: [Link]

  • Benzydamine attenuates microglia-mediated neuroinflammation and ischemic brain injury by targeting cathepsin s. PubMed. Available at: [Link]

  • 6408 PDFs | Review articles in BENZYLAMINES. ResearchGate. Available at: [Link]

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. National Institutes of Health (NIH). Available at: [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. MDPI. Available at: [Link]

  • Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. MDPI. Available at: [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. Available at: [Link]

  • Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats. ResearchGate. Available at: [Link]

  • Benzylamine derivatives. Google Patents.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society. Available at: [Link]

  • Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. MDPI. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine, a key intermediate in the development of various pharmacologically active agents. The protocol herein is designed for researchers and scientists in drug discovery and organic synthesis, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction

Substituted benzylamines are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The title compound, this compound, incorporates both a benzylamine moiety and an N-methylpiperazine group. This combination of structural features makes it a valuable building block for synthesizing compounds targeting a range of biological receptors and enzymes. The synthetic protocol detailed below follows a logical and efficient two-step pathway, beginning with the formation of a key intermediate via nucleophilic substitution, followed by a reduction to yield the final product.

Synthetic Strategy Overview

The synthesis of this compound is approached through a two-step process. The first step involves the nucleophilic substitution of a benzylic halide with N-methylpiperazine. The second step is the reduction of a nitrile group to a primary amine. This strategy was chosen for its reliability and the commercial availability of the starting materials.

Synthesis_Workflow start 3-Formylbenzonitrile step1 Reduction to 3-(hydroxymethyl)benzonitrile start->step1 NaBH4, MeOH step2 Conversion to 3-(chloromethyl)benzonitrile step1->step2 SOCl2, Toluene step3 Nucleophilic Substitution with N-Methylpiperazine step2->step3 N-Methylpiperazine, K2CO3, CH3CN intermediate 3-(4-Methylpiperazin-1-ylmethyl)benzonitrile step3->intermediate step4 Nitrile Reduction intermediate->step4 LiAlH4, THF product This compound step4->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzonitrile

This initial step involves a three-stage process starting from 3-formylbenzonitrile: reduction to the corresponding alcohol, conversion to a benzyl chloride, and subsequent reaction with N-methylpiperazine.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
3-Formylbenzonitrile131.1310.0 g76.2 mmol
Sodium borohydride (NaBH4)37.832.88 g76.2 mmol
Methanol (MeOH)32.04150 mL-
Thionyl chloride (SOCl2)118.9711.3 g (6.7 mL)95.3 mmol
Toluene-100 mL-
N-Methylpiperazine100.169.16 g (10.2 mL)91.5 mmol
Potassium carbonate (K2CO3)138.2115.8 g114.3 mmol
Acetonitrile (CH3CN)41.05200 mL-
Dichloromethane (DCM)84.93As needed-
Saturated aq. NaHCO3-As needed-
Brine-As needed-
Anhydrous MgSO4120.37As needed-

Procedure:

  • Reduction of 3-Formylbenzonitrile:

    • To a stirred solution of 3-formylbenzonitrile (10.0 g, 76.2 mmol) in methanol (150 mL) at 0 °C, add sodium borohydride (2.88 g, 76.2 mmol) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of water (50 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield 3-(hydroxymethyl)benzonitrile as a crude product, which can be used in the next step without further purification.

  • Synthesis of 3-(chloromethyl)benzonitrile:

    • Dissolve the crude 3-(hydroxymethyl)benzonitrile in toluene (100 mL).

    • Add thionyl chloride (6.7 mL, 95.3 mmol) dropwise at 0 °C.

    • Heat the reaction mixture to reflux for 3 hours.

    • Cool the mixture to room temperature and carefully pour it into ice water.

    • Separate the organic layer, wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain crude 3-(chloromethyl)benzonitrile.

  • Nucleophilic Substitution:

    • Dissolve the crude 3-(chloromethyl)benzonitrile in acetonitrile (200 mL).

    • Add N-methylpiperazine (10.2 mL, 91.5 mmol) and potassium carbonate (15.8 g, 114.3 mmol).

    • Heat the mixture to reflux and stir for 12-16 hours. The reaction of piperazine with benzyl halides is a well-established method for forming N-benzylpiperazines.[1][2]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous MgSO4 and concentrate to yield crude 3-(4-Methylpiperazin-1-ylmethyl)benzonitrile.

    • Purify the crude product by column chromatography on silica gel.

Part 2: Synthesis of this compound

This final step involves the reduction of the nitrile group of the intermediate to a primary amine.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
3-(4-Methylpiperazin-1-ylmethyl)benzonitrile229.325.0 g21.8 mmol
Lithium aluminum hydride (LiAlH4)37.951.65 g43.6 mmol
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Sodium sulfate decahydrate (Na2SO4·10H2O)322.20As needed-
Diethyl ether74.12As needed-

Procedure:

  • Nitrile Reduction:

    • To a stirred suspension of lithium aluminum hydride (1.65 g, 43.6 mmol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, add a solution of 3-(4-Methylpiperazin-1-ylmethyl)benzonitrile (5.0 g, 21.8 mmol) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Reductive amination is a common and effective method for synthesizing benzylamines.[3][4][5]

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (1.7 mL), 15% aqueous NaOH (1.7 mL), and water (5.1 mL).

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the granular precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. All equipment must be dry, and the reaction should be conducted under an inert atmosphere.

References

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • BenchChem. (2025, December). Comparative analysis of synthesis methods for substituted benzylamines.
  • Taylor & Francis Online. (n.d.). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • Heriot-Watt University Research Portal. (2019, November 27). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
  • Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]

Sources

Application Note: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs for conditions ranging from oncology to central nervous system disorders.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial C-N bonds, largely supplanting harsher, more traditional methods.[3][4] This guide provides an in-depth examination of the experimental setup for the Buchwald-Hartwig amination of piperazines. It delves into the catalytic cycle, dissects the critical parameters influencing reaction success, offers a detailed step-by-step protocol for researchers, and includes a comprehensive troubleshooting guide. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the efficient synthesis of N-aryl piperazine derivatives.

Introduction: The Strategic Importance of N-Aryl Piperazines

The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[2] When functionalized with an aryl group at one of its nitrogen atoms, the resulting N-aryl piperazine moiety often serves as a key pharmacophore for engaging with biological targets.[1] Consequently, robust and efficient methods for their synthesis are of paramount importance.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide, provides a direct and highly adaptable route to these structures.[3][5] Its development has revolutionized the synthesis of aryl amines by offering broad substrate scope, excellent functional group tolerance, and milder reaction conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[3] This application note focuses specifically on the practical application of this reaction to piperazine substrates, addressing common challenges such as controlling mono- versus di-arylation and managing the nucleophilicity of the piperazine.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined steps centered on a palladium catalyst.[3][6] The cycle is initiated by the formation of a catalytically active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[7]

The key steps are:

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3][6]

  • Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) complex. In the presence of a strong base, the piperazine N-H proton is abstracted to form a palladium amido complex.[5][8] The choice of base is critical and its role is multifaceted, influencing not only the deprotonation event but also the stability of catalytic intermediates.[9][10][11]

  • Reductive Elimination: The final C-N bond is formed as the N-aryl piperazine product is expelled from the palladium center. This step regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6]

A simplified representation of this process is illustrated below.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR2) PdII_ArX->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR2 PdII_Amido->Product Salt [Base-H]+X- PdII_Amido->Salt ArX Ar-X ArX->PdII_ArX Piperazine Piperazine (HNR2) Piperazine->PdII_Amido Base Base Base->PdII_Amido

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Critical Experimental Parameters

The success of the amination hinges on the careful selection of several key components. For piperazine substrates, particular attention must be paid to balancing reactivity and preventing undesired side reactions.

3.1 Palladium Source and Ligand Selection

The combination of the palladium source and the phosphine ligand dictates the activity and stability of the catalyst. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined "precatalysts" are often preferred.[12] These air- and moisture-stable complexes readily generate the active Pd(0) species upon exposure to the base in the reaction mixture, leading to more reliable and reproducible results.[4]

The ligand is arguably the most critical component. For piperazine coupling, especially with challenging aryl chlorides, bulky and electron-rich phosphine ligands are required to promote the key steps of oxidative addition and reductive elimination.[8]

Ligand Generation Common Ligands Key Features & Application Scope
First Generation P(o-tolyl)₃Effective for aryl bromides and iodides; limited scope for aryl chlorides.
Bidentate BINAP, XantphosImproved catalyst stability and activity; good for primary amines and aryl triflates.[3]
Bulky Monophosphine (Buchwald Ligands) XPhos, SPhos, RuPhos, BrettPhosState-of-the-art for a wide range of substrates including aryl chlorides, secondary amines, and sterically hindered partners.[13] Highly effective for piperazine couplings.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrOffer high thermal stability and are effective for coupling aryl chlorides.

For most applications involving piperazines and common aryl halides, a bulky monophosphine ligand from the third generation (e.g., XPhos, RuPhos) paired with a suitable palladium source (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) is an excellent starting point.

3.2 Base Selection

The base plays a crucial role, primarily in deprotonating the piperazine to form the active nucleophile.[5][8] The choice of base must be matched with the reactivity of the coupling partners and the functional groups present.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base.[14] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option, sometimes used to avoid base-sensitive functional groups that are incompatible with NaOt-Bu.[15]

  • Weaker Inorganic Bases: For substrates with base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are necessary.[7][14] Reactions with these bases typically require higher temperatures or longer reaction times to achieve full conversion.[7]

The physical properties of the base also matter. The choice between polar and nonpolar solvents can affect the base's efficacy.[9][10]

3.3 Solvent Choice

Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation and ensure reproducibility.[14] The most common solvents are weakly polar, aprotic ethers or aromatic hydrocarbons.

  • Toluene: A versatile and widely used solvent.[7]

  • 1,4-Dioxane: Another common choice, though its higher boiling point and potential peroxide formation warrant caution.[8]

  • Tetrahydrofuran (THF): A lower-boiling-point option suitable for more reactive coupling partners.[1]

Recent developments have also explored solvent-free conditions, particularly when using liquid piperazine as both the reactant and the solvent, offering a "green" chemistry approach.[4][16]

Detailed Experimental Protocol: General Procedure for Mono-Arylation of N-Boc-Piperazine

This protocol describes a general method for the coupling of an aryl bromide with N-Boc-piperazine. Using a protecting group like tert-butyloxycarbonyl (Boc) is a standard strategy to prevent the common side reaction of double arylation on both piperazine nitrogens.[1]

Materials & Reagents
  • Aryl Bromide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)[1]

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4–2.0 equiv)[1]

  • Anhydrous, degassed toluene (approx. 0.1–0.2 M concentration)

Experimental Workflow

Experimental_Workflow start Start prep 1. Preparation - Add solids (ArBr, N-Boc-piperazine, NaOtBu) to an oven-dried Schlenk tube. start->prep inert 2. Inert Atmosphere - Seal tube with septum. - Evacuate and backfill with N2/Ar (3x). prep->inert reagents 3. Reagent Addition - Add Pd precatalyst. - Add anhydrous, degassed toluene via syringe. inert->reagents reaction 4. Reaction - Heat mixture to 80-110 °C. - Stir and monitor by TLC/LC-MS. reagents->reaction workup 5. Work-up - Cool to RT. - Dilute with EtOAc. - Wash with H2O and brine. reaction->workup purify 6. Purification - Dry organic layer (Na2SO4). - Filter and concentrate. - Purify via flash column chromatography. workup->purify end End Product (N-Aryl-N'-Boc-piperazine) purify->end

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.3 equiv), and sodium tert-butoxide (1.5 equiv). The palladium precatalyst (0.02 equiv) is added subsequently. Note: Weighing and handling the base and catalyst should ideally be done in a glovebox due to their air and moisture sensitivity.

  • Inerting the System: Seal the Schlenk tube with a rubber septum. Connect the tube to a Schlenk line and evacuate the atmosphere, then backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction is performed under anaerobic conditions.[1]

  • Solvent Addition: Add the required volume of anhydrous, degassed toluene via a syringe through the septum.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and then brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine product.[1]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive, and careful diagnosis is key to success.[17]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Poor quality reagents (wet solvent/amine).3. Insufficient temperature.4. Unsuitable ligand for the substrate.1. Use a fresh catalyst or a robust precatalyst; ensure rigorous inert technique.2. Use freshly distilled/dried solvent and pure amine.3. Increase reaction temperature in 10 °C increments.4. Screen a different class of ligand (e.g., switch from bidentate to a bulky monophosphine).[17]
Formation of Hydrodehalogenated Byproduct (Ar-H) 1. Presence of water.2. β-Hydride elimination side reaction.1. Ensure all reagents and glassware are scrupulously dry.2. This is less common with piperazine but can occur. A change in ligand or base may alter the reaction pathway.
Formation of Biaryl Byproduct (Ar-Ar) Homocoupling of the aryl halide, often due to catalyst decomposition or issues with the reaction stoichiometry.Re-evaluate catalyst loading and ensure proper inert atmosphere. Check the purity of the starting aryl halide.[18]
Incomplete Reaction / Stalling Catalyst inhibition, possibly by the halide anion (I⁻ > Br⁻ > Cl⁻).[14]For aryl iodides, sometimes a change to a different ligand or the use of halide scavengers can help. Ensure the base is strong enough and sufficiently soluble.
Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl piperazines in pharmaceutical and materials science research. Its success relies on a rational and informed choice of catalyst, ligand, base, and solvent, tailored to the specific substrates being coupled. By understanding the underlying mechanism and adhering to rigorous experimental techniques, researchers can effectively troubleshoot and optimize this powerful transformation to accelerate the discovery and development of novel chemical entities.

References
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Singleton, D. et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. NIH PMC.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Name-Reaction.com. (2025). Buchwald-Hartwig amination.
  • Organic Chemistry. (2020). Buchwald-Hartwig Amination Mechanism. YouTube.
  • Norrby, P. et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
  • D. D. Tran et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. NIH PMC.
  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
  • WordPress. (n.d.). Use of base metals in Buchwald-Hartwig coupling.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • NIH PMC. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • Nolan, S. P. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • PubMed. (2016). Opportunities and challenges for direct C-H functionalization of piperazines.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
  • Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

Sources

3-(4-Methylpiperazin-1-ylmethyl)benzylamine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine in Solid-Phase Synthesis

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (SPS). The N-methylpiperazine motif is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance aqueous solubility, modulate lipophilicity, and introduce a basic center for salt formation, thereby improving pharmacokinetic profiles. This guide details its integration into complex molecules via solid-phase reductive amination, offering field-proven protocols, mechanistic insights, and troubleshooting advice to empower the synthesis of novel chemical libraries.

Introduction: The Strategic Value of the Benzyl-Methylpiperazine Scaffold

The compound this compound is a bifunctional building block of significant interest in combinatorial chemistry and drug discovery. Its structure uniquely combines a primary benzylic amine, which serves as a reactive handle for covalent attachment to a solid support or growing molecule, and a tertiary N-methylpiperazine group. This latter moiety is a common feature in numerous FDA-approved pharmaceuticals, valued for its ability to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The primary application of this reagent in the context of SPS is as a diversity element introduced via reductive amination of a resin-bound aldehyde or ketone.[2][3] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of modern library synthesis.[4] By incorporating this moiety, chemists can rapidly generate analogues with a key pharmacophoric feature, accelerating structure-activity relationship (SAR) studies.[5][6]

Physicochemical Properties and Handling

Accurate characterization and safe handling are prerequisites for successful and reproducible synthesis.

PropertyValueSource / Notes
CAS Number 515162-19-3[7]
Molecular Formula C₁₃H₂₁N₃[7]
Molecular Weight 219.33 g/mol [7]
Appearance Colorless to Yellow Liquid[7]
Storage 2-8°C, under inert atmosphere[7]
Critical Safety and Handling Protocols

This compound and related benzylamines require careful handling in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[9][10]

  • Exposure Controls: Avoid inhalation of vapors and direct contact with skin and eyes.[11][12] In case of skin contact, wash immediately and thoroughly with soap and water.[9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal according to local regulations.[8]

  • Incompatibilities: Keep away from strong oxidizing agents.

Core Application: Solid-Phase Reductive Amination

Reductive amination is the premier method for covalently linking this compound to a resin-bound substrate. The process involves two key stages: the formation of a Schiff base (imine) between the primary amine of the reagent and a resin-bound carbonyl, followed by the in-situ reduction of the imine to a stable secondary amine.

Mechanistic Rationale and Reagent Selection

The choice of reducing agent is critical for the success of the reaction. While powerful hydrides like sodium borohydride (NaBH₄) can work, they may also reduce the starting carbonyl. Milder, more selective reducing agents are therefore preferred.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination. It is stable at acidic pH and selectively reduces the protonated iminium ion much faster than it reduces the carbonyl precursor. The reaction is typically run in the presence of a weak acid, such as acetic acid (AcOH), to catalyze imine formation and protonate the intermediate.[3]

  • Sodium Triacetoxyborohydride (STAB): STAB is an even milder and often more effective reagent, particularly for less reactive ketones. It does not require the addition of a separate acid catalyst, as the liberated acetic acid from the reagent itself is sufficient to promote the reaction.

The workflow below illustrates the general process on a solid support.

G cluster_0 Solid-Phase Reductive Amination Workflow Resin Resin with Carbonyl (Aldehyde/Ketone) Swell 1. Swell Resin (e.g., DMF, DCM) Resin->Swell Prepare AddReagents 2. Add Reagents: - this compound - Reducing Agent (e.g., NaBH₃CN) - Solvent +/- Acid (e.g., DMF/AcOH) Swell->AddReagents Charge Vessel React 3. React (Room Temp, 4-16h) AddReagents->React Incubate Wash 4. Wash Resin (DMF, DCM, MeOH) React->Wash Purify on-resin Cleave 5. Cleave & Deprotect (e.g., TFA Cocktail) Wash->Cleave Liberate Product FinalProduct Final Product in Solution Cleave->FinalProduct

Diagram 1: General workflow for solid-phase synthesis using the reagent.

Detailed Laboratory Protocol: Reductive Amination

This protocol assumes a starting resin loading of 0.5-1.0 mmol/g. All operations should be performed in a chemical fume hood.

Materials and Reagents
ReagentTypical Excess (vs. Resin)Purpose
Carbonyl-functionalized Resin1.0 eqSolid Support
This compound5 - 10 eqAmine Source
Sodium Cyanoborohydride (NaBH₃CN)5 - 10 eqReducing Agent
Acetic Acid (AcOH)1% (v/v) in solventCatalyst
N,N-Dimethylformamide (DMF)-Solvent
Dichloromethane (DCM)-Solvent/Washing
Methanol (MeOH)-Washing
Step-by-Step Procedure

The diagram below details the core reaction phase.

G start Start with Swollen Resin step1 Step 1: Reagent Solution Prepare a solution of the benzylamine (5-10 eq) in DMF containing 1% AcOH. start->step1 step2 Step 2: Amine Addition Add the solution to the swollen resin. Agitate for 30-60 min to allow for imine formation. step1->step2 step3 Step 3: Reductant Addition Add NaBH₃CN (5-10 eq) to the reaction vessel. step2->step3 step4 Step 4: Incubation Agitate the mixture at room temperature for 4-16 hours. Monitor reaction completion. step3->step4 step5 Step 5: Washing Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). step4->step5 end Resin Ready for Next Step or Cleavage step5->end

Diagram 2: Detailed workflow of the reductive amination step.

  • Resin Preparation: Place the carbonyl-functionalized resin (1.0 eq) in a suitable solid-phase reaction vessel. Swell the resin in DMF for 30-60 minutes. Drain the solvent.

  • Imine Formation: Prepare a solution of this compound (5-10 eq) in DMF containing 1% (v/v) glacial acetic acid. Add this solution to the resin. Agitate gently for 1 hour at room temperature.

    • Expert Insight: Pre-formation of the imine before adding the reducing agent can improve yields by minimizing direct reduction of the starting aldehyde.

  • Reduction: Add solid sodium cyanoborohydride (5-10 eq) to the reaction vessel. Ensure the vessel is loosely capped or vented to allow for the release of any hydrogen gas byproduct.

  • Reaction: Agitate the slurry at room temperature for 4-16 hours.

  • Monitoring: To confirm the consumption of the primary amine, a small sample of the resin can be removed, washed, and subjected to a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the reaction solution. Wash the resin thoroughly using the following sequence: DMF (3x), DCM (3x), MeOH (3x). Dry the resin under vacuum.

Cleavage and Product Isolation

The conditions required to cleave the final product from the solid support are dictated by the linker chemistry of the resin, not the incorporated benzylamine moiety. The protocol below is a standard procedure for an acid-labile Rink Amide linker, which is commonly used in library synthesis.

Cleavage Cocktail

A standard cleavage cocktail for acid-labile resins is used to simultaneously cleave the molecule from the support and remove common side-chain protecting groups.

  • Reagent R (Standard): 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).

    • Causality: TFA is the strong acid that cleaves the linker. TIS acts as a cation scavenger to prevent re-attachment of reactive carbocations to sensitive residues like tryptophan or methionine. Water helps to hydrolyze intermediates.[13]

G Resin Dry, Final Resin Product Cleavage 1. Add Cleavage Cocktail (e.g., 95% TFA/TIS/H₂O) Resin->Cleavage React 2. React at RT (1-3 hours) Cleavage->React Filter 3. Filter to Collect Filtrate (Separate resin beads) React->Filter Precipitate 4. Precipitate Crude Product (Add cold diethyl ether) Filter->Precipitate Isolate 5. Isolate Product (Centrifuge, decant, dry) Precipitate->Isolate Purify 6. Purify (e.g., HPLC) Isolate->Purify

Diagram 3: Workflow for cleavage and product isolation.

Protocol for Cleavage and Isolation
  • Preparation: Place the dry resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., Reagent R, ~10 mL per gram of resin) to the vessel.[14] Agitate at room temperature for 2-3 hours.

  • Filtration: Filter the slurry through a sintered glass funnel, collecting the TFA filtrate in a round-bottom flask. Wash the resin beads twice with a small volume of fresh TFA and combine the filtrates.

  • Concentration (Optional): Reduce the volume of the TFA by ~80% using a gentle stream of nitrogen or rotary evaporation. This step can improve precipitation efficiency.

  • Precipitation: Add the concentrated filtrate dropwise to a centrifuge tube containing a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

  • Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the pellet once more with cold ether.

  • Drying: Dry the crude product pellet under high vacuum. The product can then be analyzed and purified, typically by reverse-phase HPLC.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction (Positive Kaiser Test)1. Insufficient equivalents of amine or reducing agent. 2. Deactivated reagents. 3. Steric hindrance at the carbonyl site.1. Increase equivalents of reagents to 10-15 eq. 2. Use fresh, high-quality reagents. 3. Increase reaction time to 24h; consider switching to a more potent reducing system like STAB.
Low Final Yield after Cleavage 1. Incomplete cleavage from the resin. 2. Product degradation during cleavage. 3. Poor precipitation of the product in ether.1. Extend cleavage time to 4 hours or use a stronger acid cocktail if compatible. 2. Ensure an effective scavenger (TIS) is used. 3. Try precipitating in a different non-polar solvent; ensure sufficient concentration of the TFA solution before adding to ether.
Presence of Double-Alkylated Byproduct The secondary amine product reacted with another molecule of the resin-bound aldehyde.This is rare in SPS due to site isolation but can occur with high loading or flexible linkers. Use a larger excess of the benzylamine reagent to favor the desired reaction kinetically.

References

  • SAFETY DATA SHEET. (n.d.).
  • Alluri, M., et al. (2007). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. PubMed. Retrieved from [Link]

  • Alluri, M., et al. (2007). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. Retrieved from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination | Request PDF. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Synthesis of new amides of the N-methylpiperazine series. (2011-10-01). Researcher.Life. Retrieved from [Link]

  • Optimization of the Resin Cleavage Conditions for the Efficient Liberation of the Tetrazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-(4-methylpiperazin-1-yl)-1-(prop-2-yn-1-yl) quinoxalin-2(1H)-one (3). (n.d.). ResearchGate. Retrieved from [Link]

  • Green Chemistry - BORIS Portal. (n.d.). Retrieved from [Link]

  • Silane-based reductive amination on solid phase. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020-09-22). PMC - PubMed Central. Retrieved from [Link]

  • Discovery of N-{[4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PMC - NIH. Retrieved from [Link]

  • (A) Selected benzyl amine-containing examples of FDA-approved... (n.d.). ResearchGate. Retrieved from [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central. Retrieved from [Link]

  • The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. (2000). PubMed. Retrieved from [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (n.d.). Springer Nature Experiments. Retrieved from [Link]

Sources

Application Notes and Protocols for CAS 515162-19-3: A Cornerstone Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a paramount objective for therapeutic intervention in oncology and immunology. Within this context, the heterocyclic compound 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 515162-19-3) has emerged not as a therapeutic agent itself, but as a high-value, versatile scaffold.[1] Its structural rigidity, coupled with strategically positioned functional groups—an amino group for hydrogen bonding, a nitrile group for further chemical elaboration, and a phenoxyphenyl moiety for deep pocket interactions—makes it an exemplary starting point for the synthesis of targeted covalent inhibitors.

This guide provides an in-depth exploration of the application of this pyrazole derivative, focusing on its synthesis, characterization, and its pivotal role as a key intermediate in the development of clinically significant kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib.[1] We will delve into the underlying chemical principles and provide detailed protocols to empower researchers in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough characterization of this intermediate is fundamental for quality control and successful downstream synthesis.

PropertyValueReference
CAS Number 515162-19-3[2]
Molecular Formula C₁₆H₁₂N₄O[2]
Molecular Weight 276.29 g/mol [2]
Appearance Light yellow to off-white powder[3]
Solubility Slightly soluble in DMSO[3]
Boiling Point 585.3°C at 760 mmHg[3]
LogP 3.25298[3]

Spectroscopic Data for Structural Verification:

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of key functional groups. A strong absorption band is observed around 2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretch.[1] Additionally, a significant band at approximately 3237 cm⁻¹ corresponds to the N-H stretching of the primary amino group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆): The aromatic protons of the phenoxyphenyl group typically resonate in the δ 6.0–8.5 ppm range. A key diagnostic signal is a broad singlet for the amino (NH₂) protons, which appears around δ 9.6 ppm .[1]

    • ¹³C NMR (DMSO-d₆): The carbon of the nitrile group (C≡N) is a key identifier, appearing at approximately δ 112 ppm .[1]

  • X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous confirmation of the three-dimensional structure. It has revealed a dihedral angle of 54.3° between the plane of the pyrazole ring and the 4-phenoxyphenyl group, which informs molecular modeling and structure-based drug design.[1]

PART 1: Synthesis of the Core Scaffold

The most prevalent and efficient method for constructing the 5-aminopyrazole core is through a cyclocondensation reaction.[4] This approach involves the reaction of a β-ketonitrile with a hydrazine derivative.[4] The mechanism proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization onto the nitrile carbon.[4]

Protocol 1: Synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

This protocol describes a common laboratory-scale synthesis. The causality behind this choice lies in its high efficiency and the ready availability of starting materials.

Workflow Diagram:

cluster_materials Starting Materials cluster_process Reaction & Work-up SM1 3-oxo-3-(4-phenoxyphenyl)propanenitrile Mix 1. Mix Starting Materials in Ethanol SM1->Mix SM2 Hydrazine Hydrate SM2->Mix SM3 Ethanol (Solvent) SM3->Mix Reflux 2. Heat to Reflux (e.g., 78°C, 4-6 hours) Mix->Reflux Cool 3. Cool to Room Temperature Reflux->Cool Precipitate 4. Induce Precipitation (e.g., add water) Cool->Precipitate Filter 5. Filter the Solid Precipitate->Filter Wash 6. Wash with Water & Ethanol Filter->Wash Dry 7. Dry under Vacuum Wash->Dry Product Final Product: 5-amino-3-(4-phenoxyphenyl) -1H-pyrazole-4-carbonitrile Dry->Product

Caption: Synthetic workflow for the core pyrazole intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxo-3-(4-phenoxyphenyl)propanenitrile (1 equivalent).

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of the starting nitrile). Stir to dissolve.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The choice of a slight excess of hydrazine ensures complete consumption of the starting material.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate may form. If not, slowly add cold water to the flask with stirring until a solid precipitates out.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected product is a light yellow to off-white powder.[3]

PART 2: Application in Kinase Inhibitor Synthesis

The true utility of this scaffold is realized in its role as a precursor to potent kinase inhibitors. It serves as a key building block for drugs targeting Bruton's tyrosine kinase (BTK) and Lymphocyte-specific protein tyrosine kinase (Lck).[3]

Target 1: Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, essential for B-cell proliferation, differentiation, and survival.[5][6] Dysregulation of the BTK pathway is implicated in various B-cell malignancies.

BTK Signaling Pathway:

BTK_Pathway cluster_membrane Cell Membrane BCR BCR (B-Cell Receptor) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC activation DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB BTK_Inhibitor Zanubrutinib (derived from CAS 515162-19-3) BTK_Inhibitor->BTK inhibits

Caption: Simplified BTK signaling pathway and point of inhibition.

Protocol 2: Synthesis of a Pyrazolopyrimidine Core (Zanubrutinib Precursor)

This protocol outlines the construction of the pyrazolo[1,5-a]pyrimidine ring system, a common core in many kinase inhibitors, using the title compound. This is a crucial step in the synthesis of Zanubrutinib.

  • Reaction Setup: Charge a reaction vessel with 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (1 equivalent) and a suitable solvent such as toluene or dichloromethane.[7]

  • Reagent Addition: Add N-Boc-(E)-4-(3-(dimethylamino)acryloyl)piperidine (1.1 equivalents) followed by acetic acid (catalytic amount).[7] The acid catalyzes the condensation and subsequent cyclization.

  • Reaction Conditions: Heat the mixture, for example to above 60°C, and stir for several hours until TLC analysis indicates the consumption of the starting aminopyrazole.[7]

  • Work-up and Isolation: Upon reaction completion, cool the mixture. Perform an aqueous work-up to remove acetic acid and other water-soluble impurities. The organic layer is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired (7R,S)-3-cyano-7-(N-Boc-piperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This intermediate contains the core structure ready for final elaboration into Zanubrutinib.

Target 2: Lymphocyte-specific protein tyrosine kinase (Lck) Inhibition

Lck is a member of the Src family of kinases and plays a pivotal role in the initiation of T-cell receptor (TCR) signaling.[8][9] Its inhibition is a therapeutic strategy for autoimmune diseases and T-cell malignancies. The aminopyrazole scaffold has been successfully used to develop potent Lck inhibitors.[3][10]

Lck Signaling Pathway:

Lck_Pathway cluster_membrane Cell Membrane TCR TCR/CD3 Complex CD4_CD8 CD4/CD8 TCR->CD4_CD8 pMHC pMHC pMHC->TCR Lck Lck CD4_CD8->Lck brings into proximity ITAMs ITAMs Lck->ITAMs phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates T_Cell_Activation T-Cell Activation (Cytokine production, Proliferation) PLCg1->T_Cell_Activation Lck_Inhibitor Ring-Fused Pyrazole Inhibitors Lck_Inhibitor->Lck inhibits

Caption: Overview of Lck's role in initiating TCR signaling.

The synthesis of Lck inhibitors often involves similar cyclocondensation strategies to form a fused pyrazole ring system, which then serves as the core for structure-activity relationship (SAR) studies.[10]

PART 3: Biological Evaluation

Once a potential inhibitor is synthesized, its biological activity must be quantified. A standard method is an in vitro kinase assay to determine the IC₅₀ value—the concentration of inhibitor required to reduce the kinase's activity by 50%.

Protocol 3: Representative In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and common method for quantifying kinase activity.

Assay Workflow:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents 1. Prepare Reagents: - Kinase (e.g., BTK) - Substrate Peptide - ATP - Test Compound (serial dilution) Mix 2. Mix Kinase, Substrate, & Test Compound in Assay Plate Reagents->Mix Initiate 3. Initiate Reaction with ATP Mix->Initiate Incubate 4. Incubate at Room Temp (e.g., 60 minutes) Initiate->Incubate Add_Ab 5. Add Detection Reagents (Eu-Antibody & Acceptor) Incubate->Add_Ab Incubate2 6. Incubate (e.g., 60 mins) Add_Ab->Incubate2 Read 7. Read Plate on TR-FRET Reader Incubate2->Read Analysis Data Analysis: Calculate % Inhibition & Determine IC₅₀ Read->Analysis

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (synthesized from CAS 515162-19-3) in DMSO.

  • Reaction Mixture: In a 384-well assay plate, add the kinase (e.g., recombinant human BTK), a biotinylated peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add the detection reagents: a Europium (Eu)-chelate-labeled anti-phospho-substrate antibody (donor) and an Allophycocyanin (APC)-labeled streptavidin (acceptor).

  • Second Incubation: Incubate for another 60 minutes to allow the detection antibodies to bind.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader. The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase activity (phosphorylated substrate), while a low ratio indicates inhibition.

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data for a Derived Inhibitor:

The success of using 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile as a scaffold is demonstrated by the high potency of the resulting drugs.

InhibitorTargetIC₅₀ ValueReference
Zanubrutinib BTK0.71 nM[11]
Zanubrutinib BTK-dependent platelet aggregation94 nM[12]
Ibrutinib BTK-
Acalabrutinib BTK-
Ring-fused pyrazole derivatives Lck<1 nM[10]

Safety and Handling

As a laboratory chemical, 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile requires careful handling.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses.[13]

  • Handling: Handle in a well-ventilated place, preferably a fume hood, to avoid the formation of dust and aerosols.[13] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from moisture and strong light/heat.[3][13]

Conclusion

5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile represents a quintessential example of a strategic molecular scaffold in medicinal chemistry. While devoid of intrinsic therapeutic activity, its well-defined structure provides an ideal foundation for the construction of highly potent and selective kinase inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers aiming to leverage this valuable intermediate in the design and synthesis of next-generation targeted therapies. The continued exploration of derivatives built upon this core will undoubtedly lead to further innovations in the treatment of cancer and autoimmune disorders.

References

The Strategic Utility of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of complex molecular architectures. Among these, 3-(4-Methylpiperazin-1-ylmethyl)benzylamine has emerged as a cornerstone building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its unique structural features—a reactive primary amine, a flexible benzyl linker, and a solubilizing methylpiperazine moiety—provide a trifecta of functionalities that medicinal chemists can strategically exploit. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the effective use of this pivotal intermediate. We will delve into the causality behind its selection in multi-step syntheses, provide validated experimental workflows, and present data-driven insights to empower your research endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for its successful application and for ensuring laboratory safety.

PropertyValueReference
CAS Number 515162-19-3[1]
Molecular Formula C₁₃H₂₁N₃[1]
Molecular Weight 219.33 g/mol [1]
Appearance Not specified, likely an oil or low-melting solid
Storage 2-8°C[1]
Purity Typically >95%[1]

Safety and Handling:

This compound and its precursors can be hazardous. Always consult the latest Safety Data Sheet (SDS) before handling. General safety precautions include:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in case of significant exposure or if symptoms develop.[2]

Core Applications in Drug Discovery: The Synthesis of Kinase Inhibitors

The primary application of this compound lies in its role as a key intermediate in the synthesis of a class of anti-cancer drugs known as tyrosine kinase inhibitors. A prime example is its utility in the synthesis of Imatinib, a highly successful therapeutic for chronic myeloid leukemia (CML) and other cancers.[3]

The Rationale for its Use: A Trifunctional Advantage

The selection of this compound is not arbitrary; it is a calculated choice based on the distinct advantages conferred by its constituent parts. The piperazine moiety is a common feature in many pharmaceuticals, known to enhance aqueous solubility and oral bioavailability.[4][5] The methyl group on the piperazine can also influence metabolic stability and receptor binding. The benzylamine portion provides a reactive handle for amide bond formation, a cornerstone of many drug syntheses. The flexible linker between these two functionalities allows for optimal positioning of the molecule within the target protein's binding site.

Application Protocol 1: Synthesis of an Amide-Linked Kinase Inhibitor Scaffold

This protocol details a general procedure for the coupling of this compound with a substituted pyrimidine, a common core in many kinase inhibitors. This reaction is a critical step in the synthesis of Imatinib and related compounds.

Workflow for Amide Bond Formation

G cluster_0 Pre-reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve Substituted Pyrimidine Acid Chloride in an aprotic solvent (e.g., Pyridine) B Cool the solution to 0-5 °C A->B C Add this compound dropwise to the cooled solution B->C D Allow the reaction to warm to room temperature and stir for 1-2 hours C->D E Quench the reaction with water D->E F Add a base (e.g., NH4OH) to precipitate the product E->F G Filter the solid product F->G H Wash the product with water G->H I Dry the product under vacuum H->I

Caption: General workflow for the synthesis of an amide-linked kinase inhibitor scaffold.

Detailed Step-by-Step Protocol

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (or a similar pyrimidine derivative)

  • 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride (can be synthesized from the corresponding benzoic acid)

  • Pyridine (anhydrous)

  • Deionized water

  • Ammonium hydroxide (NH₄OH), 26% solution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 eq) in anhydrous pyridine (5 mL per gram of pyrimidine derivative).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Intermediate: Slowly add 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature (15-25 °C) and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, add deionized water (5 mL per gram of the initial pyrimidine derivative) to the reaction mixture.

  • Precipitation: Heat the mixture to approximately 40 °C, then add 26% ammonium hydroxide (2.5 mL per gram of the initial pyrimidine derivative) followed by more deionized water (11 mL per gram of the initial pyrimidine derivative).

  • Isolation: Stir the resulting suspension at room temperature overnight to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water.

  • Drying: Dry the isolated solid in a vacuum oven at 75 °C for 3-4 hours to yield the final product.[6]

Expected Outcome:

This protocol should yield the desired N-substituted benzamide product as a solid. The yield and purity can be assessed by standard analytical techniques (e.g., NMR, LC-MS, and melting point). Yields are typically high, often exceeding 85%.[6]

Application Protocol 2: Synthesis of the Intermediate via Reductive Amination

The intermediate, this compound, is not always commercially available in large quantities. This protocol provides a method for its synthesis from more readily available starting materials via a reductive amination pathway.

Workflow for the Synthesis of the Intermediate

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Acidification and Isolation A Dissolve p-cyanobenzyl chloride in a mixed solvent (e.g., ethanol/water) B Add 1-methylpiperazine A->B C Heat the reaction mixture (e.g., 70-100 °C) for 1-2 hours B->C D Cool the reaction and add a strong base (e.g., NaOH) C->D E Heat the mixture to hydrolyze the nitrile D->E F Cool the mixture and acidify with HCl to a pH of ~1-2 E->F G Precipitate the product with NaCl F->G H Filter and dry the product G->H

Caption: Workflow for the synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride, a precursor to the title intermediate.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride, which can then be reduced to the target benzylamine.

Materials:

  • p-Cyanobenzyl chloride

  • 1-Methylpiperazine

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Sodium chloride (NaCl)

Procedure:

  • Initial Reaction: Dissolve p-cyanobenzyl chloride (1.0 eq) in a mixed solvent of ethanol and water (2:1 v/v, approximately 10 mL per gram of p-cyanobenzyl chloride).

  • Addition of Amine: Add 1-methylpiperazine (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to 70-100 °C for 1-2 hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling to room temperature, add sodium hydroxide (6.0 eq) to the reaction mixture. Heat the mixture again to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • Acidification: Once the hydrolysis is complete, cool the reaction mixture to room temperature and then further in an ice bath. Slowly add dilute hydrochloric acid dropwise until the pH of the solution is between 1 and 2.

  • Precipitation: Add sodium chloride to the acidified solution until it is saturated to precipitate the product.

  • Isolation: Cool the mixture to maximize precipitation, then collect the solid by vacuum filtration.

  • Drying: Dry the filter cake to obtain 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride.

Note: The resulting benzoic acid can be converted to the corresponding benzylamine via standard reduction methods, such as using a reducing agent like lithium aluminum hydride (LiAlH₄) or through a Curtius or similar rearrangement.

Conclusion: An Indispensable Tool in the Synthetic Chemist's Arsenal

This compound has proven to be a highly valuable and strategic intermediate in the synthesis of complex, biologically active molecules. Its inherent structural features provide a unique combination of reactivity, flexibility, and desirable physicochemical properties that are instrumental in the development of modern pharmaceuticals, particularly in the realm of kinase inhibitors. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient and effective utilization of this versatile building block in their synthetic endeavors. As the quest for novel therapeutics continues, the strategic application of well-designed intermediates like this compound will undoubtedly remain a critical component of successful drug discovery programs.

References

  • Novartis. (2014). Imatinib - New Drug Approvals.
  • Patsnap. (n.d.). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20080103305A1 - Process for the preparation of imatinib.
  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-ylamino]phenyl}aminomethyl)benzamides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new amides of the N-methylpiperazine series. Retrieved from [Link]

  • MDPI. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]

  • PubMed. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. Retrieved from [Link]

  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]

  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

  • Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds.
  • PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]

  • PMC - NIH. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Retrieved from [Link]

  • PubMed. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

  • PubMed - NIH. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Retrieved from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • Google Patents. (n.d.). US20030166660A1 - Combinations comprising N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidine-amine and at least one telomerase inhibitor.
  • NIH. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][2]thiazine 1,1-dioxides. Retrieved from [Link]

  • PMC - PubMed Central. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). 2-[Benzyl(methyl)
  • ResearchGate. (n.d.). 2-[Benzyl(methyl)amino]propanedinitrile-New Building Block for Synthesis of Riociguat, a Pulmonary Hypertension Drug. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Benzylpiperazine Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile linker for positioning pharmacophoric groups in three-dimensional space. The development of libraries of benzylpiperazine analogs is a cornerstone of many drug discovery programs, enabling systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[1]

This guide provides a comprehensive overview of the primary synthetic strategies for assembling libraries of benzylpiperazine analogs. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into reaction optimization, and provide detailed, step-by-step protocols for key transformations. The focus is on robust and scalable methodologies suitable for library synthesis, including classical N-alkylation, reductive amination, and modern cross-coupling techniques.

Part 1: Foundational Synthetic Strategies

The construction of a benzylpiperazine analog library hinges on the efficient formation of one or both C-N bonds connecting the benzyl and piperazine moieties. The choice of strategy depends on the desired substitution pattern, the commercial availability of starting materials, and the required scale of the synthesis.

Direct N-Alkylation of Piperazine

The most direct approach involves the nucleophilic substitution reaction between a piperazine and a benzyl halide (e.g., benzyl chloride or bromide).[2][3] This method is straightforward but requires careful control to manage the inherent reactivity of the piperazine, which contains two secondary amine nucleophiles.

Causality & Experimental Choices: The primary challenge in direct alkylation is preventing the formation of the 1,4-dibenzylated byproduct.[3] Several strategies can be employed to favor mono-alkylation:

  • Stoichiometric Control: Using a large excess of piperazine relative to the benzyl halide can statistically favor the mono-substituted product. However, this necessitates a challenging separation of the product from the unreacted piperazine.

  • Use of Piperazine Salts: Employing piperazine monohydrochloride reduces the nucleophilicity of one nitrogen atom, thereby promoting mono-alkylation.[3][4]

  • Mono-Protected Piperazines: The most reliable method for ensuring mono-substitution is the use of a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be cleanly removed in a subsequent step.[4]

Workflow Diagram: N-Alkylation Strategies

N_Alkylation cluster_0 Direct Alkylation cluster_1 Protected Strategy (Recommended) Piperazine Piperazine Product Mono-benzylpiperazine (Mixture with Di-benzyl) Piperazine->Product 1. Base 2. Benzyl Halide BenzylHalide Substituted Benzyl Halide BenzylHalide->Product MonoBoc Mono-Boc- piperazine ProtectedProduct N-Boc-N'-benzyl- piperazine MonoBoc->ProtectedProduct Base BenzylHalide2 Substituted Benzyl Halide BenzylHalide2->ProtectedProduct FinalProduct Mono-benzylpiperazine (Pure) ProtectedProduct->FinalProduct Deprotection (e.g., TFA, HCl)

Caption: Strategies for N-alkylation of piperazine.

Reductive Amination

Reductive amination is a powerful and highly versatile method for forming the benzyl-piperazine bond. It involves the reaction of a substituted benzaldehyde with a piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.[5][6]

Causality & Experimental Choices: This method's key advantage is the wide availability of diverse benzaldehydes, allowing for extensive library diversification. The choice of reducing agent is critical for success and "greenness":

  • Borohydride Reagents: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are mild and selective reducing agents effective for this transformation.[5] However, they generate significant stoichiometric waste.[5]

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C) is an atom-economical and environmentally friendly alternative.[5][7] Continuous-flow hydrogenation has emerged as a particularly safe and scalable platform for this reaction, eliminating the need to handle H₂ gas in balloons or high-pressure autoclaves.[5][7]

Workflow Diagram: Reductive Amination

Reductive_Amination Aldehyde Substituted Benzaldehyde Imine Iminium Ion (Intermediate) Aldehyde->Imine Piperazine Mono-protected or unsubstituted Piperazine Piperazine->Imine AcOH (cat.) Product Benzylpiperazine Analog Imine->Product ReducingAgent Reducing Agent (e.g., STAB, H₂/Pd-C) ReducingAgent->Product

Caption: General workflow for reductive amination.

Palladium-Catalyzed Buchwald-Hartwig Amination

For analogs where the piperazine nitrogen is attached directly to an aromatic or heteroaromatic ring (N-arylpiperazines), the Buchwald-Hartwig amination is the gold standard.[8][9] This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine.[8][10] While not a direct route to benzylpiperazines, it is a critical step in synthesizing libraries where a benzyl group is attached to one nitrogen and an aryl group to the other.

Causality & Experimental Choices: The success of a Buchwald-Hartwig reaction is highly dependent on the interplay between the palladium precursor, the ligand, and the base.[11]

  • Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential.[11] They facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, enhancing reaction efficiency and scope.[11]

  • Base: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is needed to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[4][11]

Part 2: Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform appropriate risk assessments and optimize conditions for their specific substrates.

Protocol 2.1: Mono-N-Benzylation of Piperazine via Direct Alkylation

This procedure is adapted from Organic Syntheses and is designed to favor the mono-benzylated product.[2][12]

  • Setup: In a 250-mL Erlenmeyer flask, dissolve piperazine hexahydrate (24.3 g, 0.125 mol) in absolute ethanol (50 mL) and warm to 65°C.

  • Reagent Addition: Add piperazine dihydrochloride monohydrate (22.1 g, 0.125 mol) to the solution and swirl to dissolve.[12] While maintaining the temperature at 65°C, add recently distilled benzyl chloride (15.8 g, 0.125 mol) dropwise over 5 minutes with vigorous stirring.[2][12]

  • Reaction: Stir the mixture at 65°C for an additional 25 minutes. A white precipitate of piperazine dihydrochloride will form.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes. Collect the precipitated piperazine dihydrochloride by suction filtration and wash with ice-cold absolute ethanol (3 x 10 mL).

  • Product Isolation: To the combined filtrate and washings, add 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C. Cool the solution in an ice bath for 15 minutes to precipitate 1-benzylpiperazine dihydrochloride as white plates.

  • Purification: Collect the product by suction filtration, wash with dry benzene, and dry. The yield is typically 93-95%.[2] To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N NaOH, and extract with chloroform. Dry the combined organic extracts over anhydrous sodium sulfate, remove the solvent, and distill the resulting oil under reduced pressure (b.p. 122–124°C at 2.5 mmHg) to yield pure 1-benzylpiperazine.[2][12]

Protocol 2.2: Reductive Amination using Continuous-Flow Hydrogenation

This protocol is based on a modern, green approach to reductive amination.[5][7]

  • System Preparation: Use a commercial continuous-flow hydrogenation reactor (e.g., H-Cube®) equipped with a 10% Pd/C catalyst cartridge.

  • Solution Preparation: Prepare a stock solution of the desired substituted benzaldehyde (0.1 M) and piperazine (0.12 M, 1.2 equivalents) in methanol.

  • Reaction Conditions: Set the system parameters:

    • Temperature: 60°C

    • Pressure: 50 bar H₂ (generated in situ)

    • Flow Rate: 1.0 mL/min

  • Execution: Pump the reactant solution through the heated catalyst cartridge. The reaction occurs within the cartridge.

  • Product Collection & Analysis: Collect the effluent from the reactor outlet. The conversion can be monitored by LC-MS or GC-MS.

  • Purification: Upon completion, concentrate the collected solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or crystallization to yield the desired benzylpiperazine analog.

Table 1: Comparison of Reductive Amination Conditions

ParameterBatch Hydrogenation (NaBH(OAc)₃)Flow Hydrogenation (H₂/Pd-C)
Reducing Agent Sodium triacetoxyborohydrideH₂ gas (generated on-demand)
Solvent Dichloromethane (DCM) or MethanolMethanol
Temperature Room Temperature40-80°C
Pressure Atmospheric10-80 bar
Waste Products Borate salts, acetic acidWater
Safety Concerns Handling of hydride reagentsSafe, contained H₂ generation
Scalability ModerateExcellent
Reference [5][5][7]

Part 3: Product Characterization & Validation

The identity and purity of each synthesized analog must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. GC-MS is also useful for assessing purity.[13]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological screening.

Conclusion

The synthesis of benzylpiperazine analog libraries can be achieved through several robust and reliable synthetic routes. Direct N-alkylation using a mono-protected piperazine offers excellent control for specific targets, while reductive amination provides a powerful platform for rapid library diversification, especially when implemented with modern continuous-flow technology. For more complex analogs, palladium-catalyzed methods like the Buchwald-Hartwig amination are indispensable tools. By understanding the mechanistic principles behind each method and carefully selecting the appropriate strategy, researchers can efficiently generate diverse libraries of benzylpiperazine analogs to accelerate drug discovery efforts.

References

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2012). Synthesis, 44, 2469–2473.
  • 1-benzylpiperazine. Organic Syntheses.
  • Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate.
  • Clandestine synthesis routes for benzylpiperazine salts. ResearchGate.
  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction.
  • Process for preparing N-benzyl piperazine. Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Buchwald–Hartwig amination. Wikipedia.
  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • Optimizing reaction conditions for N-arylation of piperazine. BenchChem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • (Open Access) Analysis of Benzylpiperazine-like Compounds (2003). SciSpace.

Sources

functionalization of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine for targeted therapies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Functionalization of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine for Targeted Therapies

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of this compound, a versatile scaffold for the development of targeted therapeutics. We present detailed protocols, mechanistic insights, and strategic considerations for modifying this building block and conjugating it to targeting moieties, such as monoclonal antibodies, to create potent and selective therapeutic agents. The protocols are designed for researchers in drug discovery, medicinal chemistry, and bioconjugation, providing a robust framework for synthesizing novel antibody-drug conjugates (ADCs) and other targeted constructs. Methodologies for physicochemical characterization and in vitro efficacy evaluation are also detailed to ensure a complete, self-validating workflow.

Introduction: A Scaffold for Targeted Drug Delivery

Targeted therapies represent a paradigm shift in medicine, moving away from the broad, non-specific action of traditional chemotherapy towards precision treatments that selectively act on malignant cells.[1][2][3][4] At the core of many of these therapies, particularly antibody-drug conjugates (ADCs), is a modular design consisting of a targeting moiety, a potent cytotoxic payload, and a chemical linker that connects them.[5][][7][8] The choice of the small molecule components—the linker and the payload—is critical for the overall stability, efficacy, and safety profile of the conjugate.[][9]

The molecule this compound is an attractive starting scaffold for constructing the linker-payload portion of a targeted therapeutic. Its structure offers two primary, orthogonally reactive sites:

  • Primary Benzylic Amine: A nucleophilic primary amine that is readily available for well-established and high-yielding chemical transformations, such as amide bond formation and reductive amination. This serves as the principal attachment point for linkers or payloads.

  • Piperazine Moiety: The 4-methylpiperazine group can enhance aqueous solubility, a crucial property for improving the pharmacokinetic profile of ADCs. The tertiary amines within this ring can also influence cell permeability and lysosomal escape of the payload.

This guide details the strategic functionalization of the primary amine to incorporate linkers and payloads, the subsequent conjugation to a model antibody, and the analytical and biological evaluation of the resulting conjugate.

Strategic Overview: From Scaffold to Targeted Conjugate

The development pathway involves a multi-step process that begins with the chemical modification of the benzylamine scaffold and culminates in the biological assessment of the final conjugate. Each step is critical for success and requires careful planning and execution.

G cluster_0 Small Molecule Synthesis cluster_1 Bioconjugation cluster_2 Analysis & Evaluation A Scaffold This compound C Functionalized Scaffold (Amide or Secondary Amine) A->C Amide Coupling or Reductive Amination B Linker Activation (e.g., NHS Ester) E Conjugation Reaction (Lysine Acylation) B->E C->B Linker Attachment D Targeting Moiety (e.g., Monoclonal Antibody) D->E F Purified ADC E->F Purification (SEC) G Physicochemical Characterization (HPLC, MS) F->G H In Vitro Efficacy Assay (Cytotoxicity) F->H I Data Analysis (DAR, IC50) G->I H->I

Caption: High-level workflow from scaffold functionalization to ADC evaluation.

Core Functionalization Protocols

The primary benzylamine group is the most versatile handle for derivatization. We present two robust protocols for its modification.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is one of the most reliable reactions in medicinal chemistry.[10][11] This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to couple a carboxylic acid-containing linker to the benzylamine scaffold. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester, preventing side reactions and improving efficiency.[10] This active ester readily reacts with the primary amine of the scaffold.[10][12]

G cluster_mech General Mechanism: EDC/HOBt Coupling CarboxylicAcid R-COOH (Linker) Oacylisourea O-Acylisourea Intermediate CarboxylicAcid->Oacylisourea + EDC EDC EDC->Oacylisourea ActiveEster Active HOBt Ester Oacylisourea->ActiveEster + HOBt HOBt HOBt Amide Scaffold-NH-CO-R (Final Product) ActiveEster->Amide + Scaffold-NH2 - HOBt Benzylamine Scaffold-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid-functionalized linker (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to 0.1 M).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: To the cooled solution, add this compound (1.1 eq), followed by EDC·HCl (1.2 eq). If the linker contains other amine-reactive groups, ensure they are appropriately protected.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzylamine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in DCM).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Reductive amination is a powerful method for forming C-N bonds and provides an alternative linkage chemistry.[13][14] The reaction proceeds via the formation of an iminium ion intermediate from the benzylamine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[13][14][15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that might be incompatible with other functional groups.[15]

Experimental Protocol:

  • Preparation: To a solution of the aldehyde- or ketone-functionalized linker (1.0 eq) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF), add this compound (1.2 eq).

  • Iminium Formation (Optional): For less reactive carbonyls, add a catalytic amount of acetic acid (0.1 eq) and stir for 30-60 minutes at room temperature to facilitate iminium ion formation. The addition of 4Å molecular sieves can also drive this equilibrium.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is often accompanied by slight bubbling.

  • Reaction: Stir the mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting materials and formation of the desired product.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Application in Targeted Therapies: ADC Construction

Once the benzylamine scaffold is functionalized with a linker-payload, it can be conjugated to a targeting moiety.[16][17] Monoclonal antibodies (mAbs) are commonly used for this purpose due to their high specificity for antigens overexpressed on cancer cells.[1][3][18]

G cluster_ADC Schematic of a Final Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Linker Antibody->Linker Payload Payload (Functionalized Scaffold) Linker->Payload

Caption: Modular structure of an Antibody-Drug Conjugate.

Protocol 3: Conjugation to a Monoclonal Antibody

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-ester activated linker-payload to the lysine residues of a monoclonal antibody. This is a common, stochastic method that results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[19]

Materials:

  • Functionalized linker-payload with a terminal NHS-ester group.

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4-8.0).

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Size-Exclusion Chromatography (SEC) system for purification.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the NHS-ester activated linker-payload in anhydrous DMSO at a concentration of 10-20 mM.

    • Adjust the concentration of the antibody to 5-10 mg/mL in conjugation buffer. Ensure the buffer is amine-free (e.g., no Tris).

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload stock solution (e.g., 5-10 fold molar excess over the antibody) to the antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid antibody denaturation.

    • Gently mix the reaction by inversion or slow rotation. Do not vortex.

    • Incubate at room temperature for 1-2 hours or at 4 °C for 4-6 hours.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule amine, such as Tris or glycine, to a final concentration of ~50 mM.

  • Purification:

    • Remove unconjugated linker-payload and solvent by purifying the ADC using Size-Exclusion Chromatography (SEC) or tangential flow filtration.

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or histidine buffer, pH 6.0-6.5).

  • Characterization and Storage:

    • Determine the protein concentration (e.g., using A280 nm absorbance) and the final Drug-to-Antibody Ratio (see Section 5).

    • Store the purified ADC at 4 °C for short-term use or at -80 °C for long-term storage.

Physicochemical Characterization of Conjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final ADC.[20][21][22][23] Mass spectrometry and chromatography are indispensable tools for this analysis.[20][22][24]

  • Reversed-Phase HPLC (RP-HPLC): Can be used to analyze the purity of the functionalized small molecule and, under reducing conditions, to separate the light and heavy chains of the ADC to assess conjugation distribution.[20]

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that can separate ADC species based on their DAR, providing a profile of the conjugation heterogeneity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact, deglycosylated ADC allows for the direct determination of the mass of each conjugated species, enabling the calculation of the average DAR.[20][24]

Table 1: Example Characterization Data for a Model ADC

Analytical MethodParameter MeasuredResultInterpretation
UV-Vis SpectroscopyProtein Concentration5.1 mg/mLConfirms final ADC concentration.
HIC-HPLCDAR DistributionDAR 0: 5%, DAR 2: 25%, DAR 4: 50%, DAR 6: 15%, DAR 8: 5%Shows a heterogeneous mixture with an average DAR around 4.
ESI-MS (Intact)Average DAR3.9Confirms the average drug loading calculated from HIC.
SEC-HPLCAggregation Level>98% MonomerIndicates high purity and minimal aggregation after conjugation.

In Vitro Efficacy Evaluation

The ultimate goal is to create a conjugate that is potent against target cells while sparing non-target cells. Cell-based assays are the first step in evaluating biological activity.[25][26][27][28]

Protocol 4: Cell Viability (Cytotoxicity) Assay

This protocol measures the ability of the ADC to kill cancer cells that express the target antigen versus those that do not.

Materials:

  • Target-positive cell line (e.g., SK-BR-3 for a HER2-targeting ADC).

  • Target-negative cell line (e.g., MDA-MB-468).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Purified ADC and unconjugated payload control.

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®).

  • Plate reader.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of the ADC, the unconjugated payload, and a non-targeting control antibody in complete culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) for background correction and wells with cells and medium (no drug) as an untreated control.

  • Incubation: Incubate the plates for 72-120 hours. The duration should be sufficient to observe the cytotoxic effect of the payload.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the untreated control wells (set to 100% viability).

    • Plot the normalized viability versus the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example In Vitro Cytotoxicity Data

CompoundTarget-Positive Cells (IC₅₀)Target-Negative Cells (IC₅₀)Selectivity Index
Targeted ADC 1.5 nM> 1000 nM> 667
Unconjugated Payload0.2 nM0.3 nM~ 1
Non-Targeting ADC> 1000 nM> 1000 nMN/A

The high selectivity index for the targeted ADC demonstrates successful antigen-dependent cell killing, validating the therapeutic concept.[29]

References

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
  • Essential Insights Into Linker Chemistry For Antibody Drug Conjug
  • Linkers in Antibody-Drug Conjugates.
  • Bioconjug
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Small Molecule-Conjugated Carrier Proteins: A Vers
  • Application Note: A Robust Protocol for the Amide Coupling of Benzylamine with 2-Oxocyclopentanecarboxylic Acid. Benchchem.
  • Custom Protein-Small Molecule Conjugation Service.
  • How Does Targeted Therapy Work? UPMC Hillman Cancer Center.
  • Small Molecule Drug Conjug
  • Small-Molecule—Protein Conjugation Procedures.
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • Ligand-Promoted Meta-C–H Functionaliz
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Targeted cancer therapies: Clinical pearls for primary care. PMC - NIH.
  • Reductive aminations of aldehydes with benzylamine or cyclohexylamine...
  • α C‒H functionalization of benzylamines a, Strategy for the synthesis...
  • Targeted Therapy for Cancer. Cleveland Clinic.
  • Targeted Therapy for Cancer. NCI.
  • Targeted therapy. Wikipedia.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. Anticancer Research.
  • The Power of In Vitro Assays in Immuno-Oncology. Pharmaceutical Technology.
  • Full article: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Taylor & Francis Online.
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis.
  • Vinylation of Benzylic Amines via C-N Bond Functionalization of Benzylic Pyridinium Salts. Synthesis.
  • functional in vitro assays for drug discovery. YouTube.
  • Application Notes and Protocols for Amide Bond Form
  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. NIH.
  • Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amin
  • Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. PMC - NIH.
  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
  • A guide to functionalisation and bioconjugation strategies to surface-initi
  • A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry.
  • Perspectives and Characterization on Antibody–Drug Conjugates.
  • Functionalization of benzylamine | Download Scientific Diagram.

Sources

Application Note & Protocol: Synthesis of Potent and Selective Kappa Opioid Receptor (KOR) Antagonists from Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The kappa opioid receptor (KOR) system, particularly its role in mood disorders, addiction, and pain, has made it a significant target for therapeutic intervention. KOR antagonists have shown promise in preclinical and clinical studies for treating conditions like major depressive disorder and substance abuse.[1] The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[2][3] This document provides a detailed guide to the synthesis of KOR antagonists based on the versatile piperazine core, explaining the chemical logic, providing step-by-step protocols for a representative advanced antagonist, and outlining methods for pharmacological characterization.

Introduction: The Piperazine Scaffold in KOR Antagonist Design

The development of non-peptide, small-molecule KOR antagonists has been a major goal in medicinal chemistry. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[2] Its two nitrogen atoms provide ideal handles for introducing diverse substituents, allowing for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

The core strategy in designing piperazine-based KOR antagonists often involves creating a structure that mimics key interactions of the endogenous ligand, dynorphin, or other known antagonists within the KOR binding pocket. A common structural motif is the N-arylpiperazine, where one nitrogen is attached to an aromatic system and the other is functionalized with a side chain designed to optimize receptor engagement.

Causality behind Scaffold Choice:

  • Physicochemical Properties: The basic nitrogens of the piperazine ring can be protonated at physiological pH, often improving aqueous solubility—a desirable trait for drug candidates.[2]

  • Synthetic Versatility: The differential reactivity of the two nitrogen atoms (e.g., by using mono-protected piperazines) allows for sequential and controlled introduction of different substituents, facilitating the exploration of structure-activity relationships (SAR).[4]

  • Proven Pharmacophore: A significant number of potent KOR antagonists, such as the clinical candidate BTRX-335140, are built upon a piperazine or piperidine core, validating its utility.[5][6] The discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists further solidified this scaffold's importance in the field.[7]

Mechanism of KOR Antagonism

KORs are G-protein coupled receptors (GPCRs). When activated by an agonist (like the endogenous peptide dynorphin), they initiate an intracellular signaling cascade, primarily through the Gαi/o pathway, which inhibits adenylyl cyclase and modulates ion channels. KOR antagonists function by binding to the receptor, often at the same site as the agonist, but without activating this downstream signaling. They competitively block the binding of endogenous agonists, thereby preventing receptor activation.

Below is a diagram illustrating the fundamental mechanism of KOR antagonism.

KOR_Antagonism cluster_0 KOR Agonist Action cluster_1 KOR Antagonist Action Dynorphin Dynorphin (Agonist) KOR_active KOR (Active State) Dynorphin->KOR_active Binds & Activates G_Protein Gαi/o Activation KOR_active->G_Protein Signaling Downstream Signaling (e.g., ↓cAMP) G_Protein->Signaling Antagonist Piperazine Antagonist KOR_inactive KOR (Inactive State) Antagonist->KOR_inactive Binds & Blocks No_Signal Signaling Blocked KOR_inactive->No_Signal Dynorphin_blocked Dynorphin Dynorphin_blocked->KOR_inactive Binding Prevented

Caption: KOR agonist vs. antagonist mechanism.

General Synthetic Strategies

The synthesis of piperazine-based KOR antagonists typically follows a modular approach, assembling key fragments around the central piperazine ring. The most common and effective strategies include:

  • Reductive Amination: A cornerstone reaction for forming C-N bonds. It involves the reaction of a ketone or aldehyde with a piperazine amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form an N-alkylated product. This method is highly reliable and tolerates a wide range of functional groups.[6][8]

  • Nucleophilic Aromatic Substitution (SNAr): Used to attach the piperazine nitrogen to an electron-deficient aromatic or heteroaromatic ring (e.g., a quinoline or pyridine system). This reaction is often facilitated by microwave heating to reduce reaction times and improve yields.[8]

  • Amide Coupling: Standard peptide coupling reagents (e.g., EDCI, HOBt, BOP) are used to form an amide bond between a piperazine amine and a carboxylic acid. This is a key step in building more complex side chains, as seen in the synthesis of JDTic analogues.[9]

The general workflow can be visualized as follows:

Synthesis_Workflow cluster_A Fragment Preparation cluster_B Core Assembly cluster_C Final Functionalization Piperazine Piperazine Core (Protected/Substituted) Coupling S N Ar Reaction Piperazine->Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Coupling Sidechain_Ketone Sidechain with Ketone Reductive_Amination Reductive Amination Sidechain_Ketone->Reductive_Amination Deprotection Deprotection (if needed) Coupling->Deprotection Deprotection->Reductive_Amination Final_Product Final KOR Antagonist Reductive_Amination->Final_Product

Caption: Modular synthesis workflow for piperazine KOR antagonists.

Detailed Protocol: Synthesis of a BTRX-335140 Analogue

This protocol is adapted from the synthetic route described for BTRX-335140 (also known as CYM-53093), a potent and selective KOR antagonist.[6][8] The synthesis demonstrates the key SNAr and reductive amination steps.

Part 1: Synthesis of the Ketone Intermediate

The first stage involves coupling the core heteroaromatic chloride with a protected piperazine derivative, followed by deprotection to reveal the ketone.

Scheme 1: Synthesis of Ketone Intermediate Reaction: Microwave-assisted SNAr followed by ketal deprotection.

(Step 1.1) SNAr Coupling:

  • To a microwave vial, add the heteroaromatic chloride 1 (1.0 equiv.), 4-(piperidin-4-yl)piperazin-2-one ketal 2 (1.2 equiv.), and a suitable base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Work-up & Causality: After cooling, the reaction mixture is diluted with a solvent like ethyl acetate and washed with water and brine. This removes the DMF and inorganic salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate to remove residual water, which could interfere with subsequent steps.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled intermediate 3 .

(Step 1.2) Ketal Deprotection:

  • Dissolve the coupled intermediate 3 (1.0 equiv.) in a mixture of acetone and aqueous acid (e.g., 2N HCl).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up & Causality: Neutralize the reaction mixture carefully with a base such as saturated sodium bicarbonate solution. The product is typically extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous wash removes the acid and salts, and the organic layer is dried and concentrated under reduced pressure.

  • The resulting ketone intermediate 4 is often used in the next step without further purification if it is of sufficient purity.

Part 2: Final Reductive Amination

This final step introduces the side-chain amine to form the target antagonist.

Scheme 2: Reductive Amination to Yield Final Compound Reaction: Reductive amination of the ketone intermediate with a primary amine.

(Step 2.1) General Procedure for Reductive Amination: [8]

  • In a round-bottom flask, dissolve the ketone intermediate 4 (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add the desired primary amine hydrochloride salt (e.g., tetrahydro-2H-pyran-4-amine hydrochloride) (1.5 equiv.) and triethylamine (TEA) (2.0 equiv.) to neutralize the salt. If using the free amine, TEA is not required.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv.) portion-wise to the stirring mixture.

    • Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards ketones and aldehydes in the absence of an amine, minimizing side reactions like alcohol formation. Acetic acid (1-2 equiv.) can be added to catalyze imine formation, but is often not necessary if an amine salt is used.[6]

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Work-up & Causality: Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the acid and decompose any remaining reducing agent. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the final compound 5 by flash column chromatography or preparative HPLC to yield the desired KOR antagonist.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Pharmacological Evaluation Protocol

To confirm that the synthesized compound is a potent and selective KOR antagonist, in vitro functional assays are essential. The [³⁵S]GTPγS binding assay is a gold-standard method for determining the functional activity of GPCR ligands.

Protocol: [³⁵S]GTPγS Binding Assay for KOR Antagonism [7][9]

This assay measures the ability of a compound to block agonist-induced G-protein activation.

  • Membrane Preparation: Use cell membranes prepared from CHO (Chinese Hamster Ovary) cells or other suitable cell lines stably expressing the human kappa opioid receptor (hKOR).

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 30 µM GDP, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein per well).

    • Varying concentrations of the synthesized antagonist (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • A fixed concentration of a selective KOR agonist (e.g., U-69,593) at its EC₈₀ concentration (the concentration that produces 80% of its maximal effect).

    • Assay buffer.

  • Incubation: Pre-incubate the mixture for 15 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.05 nM) to each well to start the binding reaction.

  • Incubation: Incubate for an additional 60 minutes at 30°C.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).

    • Calculate the equilibrium dissociation constant (Kₑ) for the antagonist using the Cheng-Prusoff equation. This value represents the affinity of the antagonist for the receptor.

Trustworthiness through Self-Validation: To ensure the validity of the results, the assay must include:

  • Basal Binding: Wells with no agonist to measure baseline G-protein activity.

  • Stimulated Binding: Wells with only the agonist to measure the maximal response.

  • Known Antagonist Control: A reference KOR antagonist (e.g., nor-BNI or JDTic) should be run in parallel to validate the assay performance.

  • Selectivity Screening: The same protocol should be repeated using membranes expressing mu (MOR) and delta (DOR) opioid receptors to determine the compound's selectivity.

Data Presentation

The results of the pharmacological evaluation should be summarized in a clear, tabular format.

CompoundKOR Kₑ (nM)MOR Kₑ (nM)DOR Kₑ (nM)Selectivity (MOR/KOR)Selectivity (DOR/KOR)
Compound 5 IC₅₀/Kₑ ValueIC₅₀/Kₑ ValueIC₅₀/Kₑ ValueFold-selectivityFold-selectivity
BTRX-335140 0.8110>8000~138x>10,000x
JDTic 0.026.8158~340x~7900x

Data for reference compounds are illustrative and sourced from literature.[10][11]

Conclusion

The piperazine scaffold is a highly effective and versatile platform for the design and synthesis of potent and selective KOR antagonists. By employing robust and well-established synthetic methodologies such as reductive amination and SNAr reactions, medicinal chemists can efficiently generate libraries of analogues for SAR studies. The protocols detailed in this guide provide a solid foundation for researchers aiming to develop novel therapeutics targeting the kappa opioid receptor system for the treatment of neuropsychiatric disorders. Rigorous pharmacological characterization, using methods like the [³⁵S]GTPγS binding assay, is critical to validate the activity and selectivity of these newly synthesized compounds.

References

  • Carroll, F. I., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4459–4469. [Link]

  • PubMed. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry, 62(4), 1761–1777. [Link]

  • PubMed. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). [Link]

  • Imai, E., et al. (1991). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 34(7), 2245–2253. [Link]

  • Bennett, M. A. (2014). Design and synthesis of cyclic analogs of the kappa opioid receptor antagonist arodyn. University of Kansas. [Link]

  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa. Amanote Research. [Link]

  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Request PDF: Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). [Link]

  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry, 62(4), 1761-1777. [Link]

  • Thomas, J. B., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 159–163. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2844–2861. [Link]

  • Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(5), 513-531. [Link]

  • Shekar, P. C., & Kivell, B. M. (2018). Chemical Syntheses of the salvinorin chemotype of KOR agonist. Methods in Enzymology, 605, 387-412. [Link]

  • Wikipedia. Piperazine. [Link]

  • Lunder, M. J., et al. (2018). Development of Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 61(14), 5823–5852. [Link]

  • NIH Molecular Libraries Program. (2010). Antagonist for the Kappa Opioid Receptor. Probe Reports. [Link]

  • Wikipedia. PF-04455242. [Link]

  • DrugBank. PF-4455242. [Link]

  • YouTube. (2024). Pharmacology of Piperazine. [Link]

  • Bennett, M. A., et al. (2012). Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Journal of Medicinal Chemistry, 55(20), 8879–8885. [Link]

  • Pinto, M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5196. [Link]

  • Bennett, M. A., et al. (2013). Design, Synthesis, and Opioid Activity of Arodyn Analogs Cyclized by Ring-Closing Metathesis involving Tyr(Allyl). ACS Medicinal Chemistry Letters, 4(1), 104–108. [Link]

  • de Oliveira, G. G., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2844-2861. [Link]

  • Bhowmick, I., & Mondal, B. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 767-782. [Link]

  • De, S. K. (2013). Cycloaddition reactions for antiviral compounds. Bioorganic & Medicinal Chemistry, 21(11), 2919-2931. [Link]

  • Soderberg, T. (2023). Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Brogi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]

  • Organic Chemistry Portal. Piperazine synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monosubstituted piperazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selectively functionalizing the piperazine scaffold. Piperazine derivatives are crucial building blocks in pharmaceuticals, but achieving high yields of the desired mono-substituted product can be challenging due to the symmetrical nature of the starting material.[1][2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles, optimize your reaction conditions, and improve your overall yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of monosubstituted piperazines. Each issue is analyzed to identify its root cause, followed by actionable solutions grounded in established chemical principles.

Issue 1: Low Yield of Monosubstituted Product with Significant Disubstituted Byproduct

This is the most common challenge in piperazine chemistry, arising from the two reactive secondary amine nitrogens.[2][4] Once the first substitution occurs, the second nitrogen remains nucleophilic and can react with the electrophile to form the undesired 1,4-disubstituted product.

Primary Causes & Corrective Actions:

  • Incorrect Stoichiometry: If the molar ratio of piperazine to the electrophile is too low (e.g., 1:1), the formation of the disubstituted product is highly probable.[5]

    • Solution: Employ a large excess of piperazine (typically 5-10 equivalents) relative to the limiting electrophile.[6] This statistically favors the reaction of the electrophile with the abundant, unreacted piperazine over the newly formed, less concentrated monosubstituted product.

  • High Reactivity of Monosubstituted Product: The monosubstituted product itself is a secondary amine and remains a potent nucleophile, competing with the starting piperazine for the electrophile.

    • Solution 1: Slow Addition of Electrophile: Add the alkylating or acylating agent dropwise or via syringe pump to the reaction mixture.[7] This maintains a low concentration of the electrophile at all times, minimizing the opportunity for a second substitution event.

    • Solution 2: Use of a Protecting Group: This is the most robust and controlled method for ensuring mono-selectivity.[6][7][8] By protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), you physically block it from reacting.[3][8] The substitution is then directed to the free nitrogen. The protecting group is removed in a subsequent step.

    • Solution 3: In-situ Mono-Protonation: Using a mono-protonated piperazine salt (e.g., piperazine monohydrochloride) reduces the nucleophilicity of the second nitrogen, thereby hindering di-substitution.[1][2][5][7] This offers a simplified, one-pot approach without the need for traditional protecting groups.[1][9]

Issue 2: Reaction Stalls or Fails to Reach Completion

An incomplete reaction can be frustrating and often points to issues with the reaction setup or reagents.

Primary Causes & Corrective Actions:

  • Poor Solubility of Reagents: If piperazine or the base is not fully dissolved, the reaction becomes heterogeneous and slow.

    • Solution: Switch to a more polar aprotic solvent like Dimethylformamide (DMF) to ensure all components are in solution.[7]

  • Insufficient Base: Direct alkylation with alkyl halides generates an acid byproduct (e.g., HBr, HCl) which protonates and deactivates the piperazine nucleophile. If the base is not sufficient to neutralize this acid, the reaction will stop.

    • Solution: Use at least 1.5-2.0 equivalents of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6][7]

  • Reagent Purity: Trace amounts of water or other impurities can interfere with the reaction, especially if using sensitive catalysts or reagents.

    • Solution: Use high-purity, anhydrous reagents and solvents.[7] Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are air-sensitive.

Issue 3: Difficulty in Product Purification and Isolation

The physical properties of piperazine derivatives can complicate work-up and purification.

Primary Causes & Corrective Actions:

  • High Water Solubility of the Product: The basic nitrogen atoms of the product can become protonated during an acidic or neutral aqueous work-up, forming a salt that is highly soluble in water and difficult to extract into an organic solvent.[7][10]

    • Solution: After the reaction is complete, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide.[7] This deprotonates the product, converting it to its free base form, which will be significantly more soluble in organic solvents like dichloromethane (DCM) or chloroform.

  • Similar Polarity of Products: The desired monosubstituted product and the disubstituted byproduct may have very similar polarities, making separation by column chromatography challenging.[4]

    • Solution 1: Optimize chromatography conditions. A shallow gradient elution can improve separation. For basic compounds, using deactivated silica or alumina, or adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent can prevent streaking and improve resolution.

    • Solution 2: Crystallization/Salt Formation: If the product is a solid, recrystallization can be a highly effective purification method.[4][5] Alternatively, the crude mixture can be treated with an acid (e.g., HCl in ether) to precipitate the products as salts, which may have different solubilities, allowing for separation. Piperazine itself can be purified by forming a crystalline diacetate salt.[5][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for achieving mono-N-alkylation of piperazine? There are two primary, highly effective methods:

  • Direct Alkylation: This involves reacting piperazine with an alkyl halide in the presence of a base. It is a straightforward approach, but controlling selectivity can be challenging, as discussed in the troubleshooting section.[7]

  • Reductive Amination: This is a one-pot process where piperazine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by an agent like sodium triacetoxyborohydride (STAB).[7][12] This method is particularly useful as it avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[7][12]

Q2: When should I use a protecting group strategy versus a direct alkylation with excess piperazine? The choice depends on the scale of your reaction and the value of your electrophile.

  • Use excess piperazine when: Your alkylating agent is inexpensive and readily available, and you are working on a smaller scale where separating the excess piperazine is feasible.

  • Use a protecting group (e.g., N-Boc-piperazine) when: Your electrophile is precious, complex, or the main component of your synthesis. This multi-step approach (protection, alkylation, deprotection) offers superior control and generally higher yields of the desired product, making it ideal for complex drug synthesis and large-scale production.[3][6][8]

Q3: What are the recommended bases and solvents for direct N-alkylation?

  • Bases: Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to act as an acid scavenger but are generally non-nucleophilic.[7]

  • Solvents: Acetonitrile (MeCN) and Dimethylformamide (DMF) are common choices.[7] It is critical to use anhydrous solvents to prevent unwanted side reactions.[7]

Q4: How can I effectively remove the large excess of piperazine after the reaction? Excess piperazine can often be removed during the aqueous work-up. Since piperazine is highly water-soluble, multiple aqueous washes of the organic layer can effectively remove it. An acid wash (e.g., with dilute HCl) can also be used to extract the basic piperazine into the aqueous phase, provided your product is stable to acid and less basic than piperazine.

Data Presentation & Visualizations

Table 1: Effect of Stoichiometry on Product Distribution in Direct Alkylation

This table summarizes the generalized effect of the piperazine-to-electrophile molar ratio on the yield of mono- versus di-substituted products.

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[5]
Diagrams and Workflows

Synthetic_Strategy_Decision_Workflow Diagram 1: Decision Workflow for Synthesis Strategy start Start: Need Monosubstituted Piperazine is_reagent_precious Is the electrophile precious or complex? start->is_reagent_precious use_protection Use Protecting Group Strategy (e.g., N-Boc-Piperazine) is_reagent_precious->use_protection  Yes use_direct Use Direct Alkylation Strategy is_reagent_precious->use_direct  No deprotection Follow with Deprotection Step use_protection->deprotection excess_piperazine Use 5-10x Excess Piperazine + Slow Addition use_direct->excess_piperazine protonation_strategy Consider In-situ Protonation Strategy use_direct->protonation_strategy

Caption: Decision workflow for selecting a synthetic strategy.

Troubleshooting_Low_Yield Diagram 2: Troubleshooting Flowchart for Low Yield start Low Yield of Monosubstituted Product check_byproduct Significant di-substitution observed via TLC/LC-MS? start->check_byproduct incomplete_reaction Incomplete reaction? (Starting material remains) check_byproduct->incomplete_reaction No sol_stoichiometry Increase piperazine excess (5-10 eq.) Add electrophile slowly check_byproduct->sol_stoichiometry Yes sol_protection Switch to mono-protected piperazine (e.g., N-Boc) check_byproduct->sol_protection Yes (for max control) sol_conditions Check solubility (try DMF) Ensure sufficient base (2 eq.) Check reagent purity (anhydrous) incomplete_reaction->sol_conditions Yes sol_purification Review purification: - Basify work-up to pH >10 - Optimize chromatography incomplete_reaction->sol_purification No (implies loss during work-up)

Caption: Troubleshooting flowchart for low monosubstitution yield.

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

This protocol describes a general procedure for direct alkylation favoring the monosubstituted product by controlling stoichiometry.

Materials:

  • Piperazine (10 eq.)

  • Alkyl halide (e.g., Alkyl Bromide) (1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 eq.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add piperazine (10 eq.) and anhydrous potassium carbonate (2 eq.).

  • Add anhydrous acetonitrile and stir the suspension until the piperazine is dissolved.

  • Slowly add the alkyl bromide (1 eq.) to the reaction mixture at room temperature over 30-60 minutes using a syringe pump or dropping funnel.[7]

  • Stir the reaction mixture at the appropriate temperature (room temperature to 60-80 °C, substrate-dependent) and monitor progress by TLC or LC-MS.[7]

  • Once the reaction is complete (typically 12-24 hours), cool the mixture and filter to remove the inorganic salts.[6]

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up, ensuring the aqueous phase is basified before extraction to recover the product in the organic layer.

  • Purify the crude residue by column chromatography to isolate the pure mono-alkylated product.[6]

Protocol 2: Synthesis and Use of N-Boc-piperazine

This two-part protocol is the preferred method for achieving high selectivity.

Part A: Synthesis of N-Boc-piperazine (Mono-protection) [6]

  • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) in a flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the cold piperazine solution over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Once complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (a typical eluent is a gradient of methanol in DCM) to isolate pure N-Boc-piperazine.

Part B: Alkylation of N-Boc-piperazine [8]

  • To a dry reaction flask, add N-Boc-piperazine (1.0 eq.), your electrophile (e.g., alkyl halide, 1.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add an anhydrous solvent (e.g., MeCN or DMF).

  • Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor for completion by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the N-alkyl-N'-Boc-piperazine product.

  • Purify by silica gel column chromatography.

  • The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the final monosubstituted piperazine.

References

  • BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of piperazine. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. BenchChem Technical Support.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • BenchChem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis. BenchChem Technical Support.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Pazdera, P. (n.d.). Direct N1-monosubstitution of piperazine.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ResearchGate. (n.d.). Results of syntheses of monosubstituted piperazine derivatives using different synthetic techniques.
  • Pazdera, P. (2015).
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • MDPI. (2021).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Nicewicz, D. A., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Nicewicz, D. A., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]

  • ResearchGate. (2016). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues.
  • BenchChem. (2025). Application Notes and Protocols for C-H Functionalization of N-Boc-Piperazine in Analog Synthesis. BenchChem Technical Support.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • BenchChem. (2025). troubleshooting low yield in piperazine derivative synthesis. BenchChem Technical Support.
  • WashU Medicine Research Profiles. (n.d.). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • RSC Publishing. (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry.
  • ResearchGate. (n.d.). Results for piperazine and other N-monoalkyl-substituted piperazines.
  • NIH. (2023).
  • MDPI. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem Technical Support.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Wikipedia. (n.d.). Piperazine.

Sources

Technical Support Center: Purification of Crude Benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzylamine purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of crude benzylamine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your critical applications.

Introduction to Benzylamine Purification Challenges

Benzylamine is a versatile primary amine, but its reactivity makes it susceptible to degradation and the formation of various impurities during synthesis and storage.[1] Effective purification is paramount to ensure the integrity of downstream applications. Common challenges include the presence of starting materials, byproducts from side reactions, and degradation products formed upon exposure to air.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of benzylamine.

Q1: My benzylamine has turned yellow. Is it still usable?

A yellow discoloration in benzylamine typically indicates the presence of oxidation-related impurities.[3] While it might be suitable for some applications, for high-purity requirements, purification is recommended to remove these colored species.[4]

Q2: What are the primary impurities I should expect in my crude benzylamine?

The impurities in crude benzylamine largely depend on the synthetic route. Common impurities include:

  • From synthesis via benzyl chloride and ammonia: Unreacted benzyl chloride, and secondary (dibenzylamine) and tertiary (tribenzylamine) amines formed from further alkylation of benzylamine.[5]

  • From reductive amination of benzaldehyde: Unreacted benzaldehyde, benzyl alcohol, and the Schiff base intermediate (N-benzalbenzylamine).[6]

  • From hydrogenation of benzonitrile: Unreacted benzonitrile and potentially toluene from over-reduction.[7]

  • From degradation: Benzaldehyde, benzoic acid (from oxidation), and N-benzylidenebenzylamine (an imine dimer from condensation).[1][2]

Q3: How should I properly store purified benzylamine?

To minimize degradation, purified benzylamine should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2] It should be kept in a tightly sealed container in a cool, dark place. Benzylamine can absorb carbon dioxide from the air to form a solid carbamic acid salt, so minimizing headspace in the storage container is also advisable.[1][6]

Q4: What analytical techniques are best for assessing the purity of my benzylamine?

Several analytical methods can be used to determine the purity of benzylamine:

  • Gas Chromatography (GC): Excellent for separating and quantifying volatile impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and can be adapted for various compounds.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, helping to identify and quantify impurities.[8]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of purification and detecting the presence of multiple components.[2]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during benzylamine purification.

Troubleshooting Issue 1: Persistent Color in Distilled Benzylamine

Symptom: The benzylamine distillate is yellow, pink, or amber, even after fractional distillation.[3][9]

Potential Causes:

  • Thermal Decomposition: Benzylamine can undergo thermal decomposition or polymerization at elevated temperatures, leading to colored byproducts.[9]

  • Oxidation: Trace amounts of oxygen in the distillation apparatus can lead to the formation of colored oxidation products.

  • Metal Contamination: Traces of metal ions can catalyze the formation of colored complexes or degradation products.[9]

Solutions:

1. Vacuum Distillation:

  • Rationale: Lowering the pressure reduces the boiling point of benzylamine, minimizing thermal stress and the potential for decomposition.[2][10]

  • Protocol:

    • Set up a fractional distillation apparatus equipped for vacuum.
    • Ensure all glassware is clean and dry to prevent contamination.
    • Add the crude benzylamine to the distillation flask along with boiling chips or a magnetic stir bar.
    • Evacuate the system to the desired pressure (e.g., 10-20 mmHg).
    • Gently heat the distillation flask.
    • Collect the fraction that boils at the expected temperature for the given pressure.

2. Distillation Under an Inert Atmosphere:

  • Rationale: Performing the distillation under nitrogen or argon prevents oxidation.[2]

  • Protocol:

    • Set up the distillation apparatus as described above.
    • Before heating, purge the system with a slow stream of nitrogen or argon for 10-15 minutes.
    • Maintain a slight positive pressure of the inert gas throughout the distillation.

3. Addition of Zinc Dust:

  • Rationale: Zinc dust can help to reduce some colored impurities and prevent oxidation during distillation.[2]

  • Protocol:

    • Add a small amount of zinc dust to the crude benzylamine in the distillation flask before commencing distillation.
    • Proceed with vacuum distillation as outlined above.
Troubleshooting Issue 2: Presence of Secondary and Tertiary Amine Impurities

Symptom: GC or NMR analysis shows the presence of dibenzylamine and/or tribenzylamine in the purified product.

Potential Cause: These are common byproducts in syntheses starting from benzyl chloride and ammonia, where the product benzylamine competes with ammonia for the benzyl chloride reactant.[5]

Solutions:

1. Fractional Distillation:

  • Rationale: Benzylamine, dibenzylamine, and tribenzylamine have significantly different boiling points, allowing for their separation by fractional distillation.

  • Data for Separation:

CompoundBoiling Point (°C at 760 mmHg)
Benzylamine185
Dibenzylamine300
Tribenzylamine350-360
  • Protocol:

    • Use a distillation column with high theoretical plates (e.g., a Vigreux or packed column).
    • Carefully control the heating to maintain a slow and steady distillation rate.
    • Monitor the head temperature closely and collect the fractions at their respective boiling points.

2. Purification via Salt Formation:

  • Rationale: Primary, secondary, and tertiary amines exhibit different solubilities of their salts. This method is particularly effective for removing secondary and tertiary amines.

  • Protocol:

    • Dissolve the crude benzylamine in a suitable organic solvent like diethyl ether.
    • Slowly add a solution of hydrochloric acid in ether to precipitate the amine hydrochlorides.
    • Filter the resulting solid salts.
    • The salts can then be fractionally crystallized, or the free amines can be regenerated by treatment with a strong base (e.g., NaOH) and subsequently separated by distillation.[2]
Troubleshooting Issue 3: Contamination with Non-Basic Impurities (e.g., Benzaldehyde, Benzyl Alcohol)

Symptom: The purified benzylamine is contaminated with neutral impurities like unreacted starting materials or byproducts from side reactions.

Potential Cause: These impurities are not removed by simple distillation if their boiling points are close to that of benzylamine.

Solution: Acid-Base Extraction

  • Rationale: This technique leverages the basicity of benzylamine to separate it from neutral or acidic impurities.[11][12] The basic benzylamine is protonated by an acid and moves into the aqueous phase, while neutral impurities remain in the organic phase.

  • Experimental Workflow:

G crude_mixture Crude Benzylamine (in organic solvent like ether) add_hcl Add dilute HCl (aq) crude_mixture->add_hcl separatory_funnel Separatory Funnel (Shake and Separate Layers) add_hcl->separatory_funnel organic_layer Organic Layer (Neutral Impurities: Benzaldehyde, Benzyl Alcohol) separatory_funnel->organic_layer Top Layer aqueous_layer Aqueous Layer (Benzylamine Hydrochloride) separatory_funnel->aqueous_layer Bottom Layer add_naoh Add NaOH (aq) to make basic aqueous_layer->add_naoh extract_ether Extract with Ether add_naoh->extract_ether final_organic_layer Organic Layer (Purified Benzylamine) extract_ether->final_organic_layer final_aqueous_layer Aqueous Layer (Salts) extract_ether->final_aqueous_layer dry_evaporate Dry and Evaporate Solvent final_organic_layer->dry_evaporate pure_benzylamine Pure Benzylamine dry_evaporate->pure_benzylamine

Caption: Acid-Base Extraction Workflow for Benzylamine Purification.

  • Protocol:

    • Dissolve the crude benzylamine product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl).

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. The aqueous layer will contain the protonated benzylamine (benzylaminium chloride), and the organic layer will retain the neutral impurities.

    • Drain and collect the aqueous layer.

    • Wash the organic layer with another portion of dilute acid to ensure complete extraction of the benzylamine.

    • Combine the aqueous extracts and cool them in an ice bath.

    • Slowly add a concentrated aqueous base solution (e.g., 10 M NaOH) until the solution is strongly basic (confirm with pH paper). The benzylamine will separate as an oily layer.

    • Extract the liberated benzylamine with fresh diethyl ether.

    • Dry the ether extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to yield purified benzylamine.[13]

References

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). Google Cloud.
  • Benzylamine | C6H5CH2NH2 | CID 7504. (n.d.). PubChem. Retrieved November 20, 2025, from [Link]

  • Benzylamine. (n.d.). Wikipedia. Retrieved November 20, 2025, from [Link]

  • How to purify Benzylamine? (2024, November 8). Reddit. Retrieved November 20, 2025, from [Link]

  • Bizzare observation about benzylamines- explanation? (2012, January 3). Sciencemadness Discussion Board. Retrieved November 20, 2025, from [Link]

  • Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. Retrieved November 20, 2025, from [Link]

  • Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. (n.d.). ACS Publications. Retrieved November 20, 2025, from [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.). ACS Publications. Retrieved November 20, 2025, from [Link]

  • Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. (2019, November 27). Heriot-Watt University. Retrieved November 20, 2025, from [Link]

  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? (2016, April 14). ResearchGate. Retrieved November 20, 2025, from [Link]

  • Preparation of benzylamine. (n.d.). Google Patents.
  • Benzylic amine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved November 20, 2025, from [Link]

  • The Gabriel Synthesis of Benzylamine. (n.d.). ResearchGate. Retrieved November 20, 2025, from [Link]

  • Failed Home Synthesis of Benzylamine, Writeup With Pictures. (n.d.). Scribd. Retrieved November 20, 2025, from [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved November 20, 2025, from [Link]

  • For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? (2020, October 3). Quora. Retrieved November 20, 2025, from [Link]

  • One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. (2022, May 19). ResearchGate. Retrieved November 20, 2025, from [Link]

  • Process for producing benzylamines. (n.d.). European Patent Office. Retrieved November 20, 2025, from [Link]

  • The benzylamine I was distilling turned pink. Any ideas why? (2021, September 14). Reddit. Retrieved November 20, 2025, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their C-N cross-coupling reactions and troubleshoot common issues that lead to low yields. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

The Buchwald-Hartwig amination is a powerful and versatile tool for forming C(sp²)–N bonds, but its success is highly dependent on the careful interplay of multiple components: the palladium catalyst, the ligand, the base, the solvent, and the substrates themselves.[1] When a reaction fails or gives a low yield, a systematic approach to identifying the root cause is essential.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental observations and provides a logical pathway to diagnose and solve the underlying issues.

Q1: My reaction shows no conversion of starting materials. What are the primary checks?

When a reaction fails to initiate, the issue often lies with the active catalyst generation or fundamental reaction setup.

Initial Causality Analysis: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[2] If you are using a Pd(II) precursor like Pd(OAc)₂, it must first be reduced to Pd(0).[2][3] Failure in this step, catalyst poisoning, or poor reagent quality can prevent the reaction from starting.

Troubleshooting Steps:

  • Verify Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[3] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were adequately degassed.

  • Check Reagent Quality:

    • Solvents: Anhydrous solvents are crucial. Water can interfere with the base and catalyst. However, in some cases, a small amount of water can aid in the reduction of Pd(II).[3]

    • Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened bottles or material stored in a desiccator.

    • Amine: Ensure the amine starting material is pure. Impurities can sometimes act as catalyst poisons.

  • Evaluate Catalyst Activation:

    • If using a Pd(II) source, the amine or phosphine ligand typically serves as the reductant.[2] This can be slow or inefficient.

    • Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more reliably, use a modern palladacycle precatalyst (e.g., G3 or G4 precatalysts). These generate the active LPd(0) species rapidly and cleanly upon exposure to the base, leading to more reproducible results.[2]

  • Assess for Catalyst Poisoning: Certain functional groups, such as azo groups or unprotected thiols, can irreversibly bind to the palladium center and poison the catalyst.[3][4] Review your substrates for potentially problematic functionalities.

Q2: My reaction is slow or stalls before completion. What can I do to improve rate and conversion?

A sluggish or incomplete reaction points to a suboptimal combination of catalyst, ligand, base, or solvent, or poor solubility of a key component.

Initial Causality Analysis: The overall reaction rate is determined by the slowest step in the catalytic cycle, which can be oxidative addition, amine coordination/deprotonation, or reductive elimination.[5] Each of these steps is influenced by the choice of ligand, base, and solvent.

Troubleshooting Workflow:

G start Reaction Slow / Stalled solubility Check Solubility of All Components (especially the base) start->solubility ligand Is the Ligand Optimal for the Substrate Combination? solubility->ligand If soluble reassess Re-evaluate Ligand and Base Selection solubility->reassess If insoluble, change solvent base Is the Base Strong/Soluble Enough? ligand->base Yes ligand->reassess No, screen ligands temp Increase Temperature base->temp Yes base->reassess No, screen bases temp->reassess If still no improvement

Caption: Troubleshooting workflow for slow or stalled reactions.

Troubleshooting Steps:

  • Address Solubility: Poor solubility is a primary cause of reaction failure.[2][4] Visually inspect the reaction. If the base or other reagents are not dissolving, the reaction is likely mass-transfer limited.[6]

    • Solution: Switch to a solvent with better solubilizing power or use a solvent mixture.[2] For instance, toluene and 1,4-dioxane are common choices.[7] Grinding the inorganic base before use can also help prevent clumping.[2]

  • Re-evaluate the Ligand: The ligand's steric and electronic properties are critical. Bulky, electron-rich phosphine ligands generally accelerate both oxidative addition and reductive elimination.[5]

    • For Aryl Chlorides: These substrates require highly active catalysts. Use sterically demanding ligands like XPhos or tBuXPhos.[1]

    • For Secondary Amines: Ligands like RuPhos are often superior.[1]

    • Solution: Perform a small screen of different ligand classes (e.g., a Buchwald dialkylbiaryl phosphine vs. a ferrocenyl-based ligand).

  • Optimize the Base: The base's role is to deprotonate the amine-palladium complex.[8][9] A base that is too weak may result in a slow reaction.

    • Solution: If using a weak base like K₂CO₃ or K₃PO₄, consider switching to a stronger base like NaOtBu or LHMDS.[3] Be mindful that strong bases can be incompatible with sensitive functional groups like esters.[3]

  • Increase Temperature: Reaction rates are generally temperature-dependent. Typical temperatures range from 80-110 °C.[2] If the reaction is clean but slow, increasing the temperature may be sufficient to drive it to completion.

Q3: I'm observing significant hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.

Initial Causality Analysis: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, particularly with primary amines.[4][5] It can also arise from catalyst decomposition pathways.

Troubleshooting Steps:

  • Ligand Selection: This is often a ligand-dependent issue.[4] Some ligands are more prone to promoting β-hydride elimination.

    • Solution: Screen different phosphine ligands. Bulky ligands that favor a three-coordinate palladium center can accelerate reductive elimination, outcompeting β-hydride elimination.[5]

  • Amine Stoichiometry: Using a large excess of the amine can sometimes exacerbate this issue.

    • Solution: Reduce the equivalents of amine to 1.1–1.2 equivalents.

  • Base Choice: The choice of base can influence the rate of reductive elimination versus side reactions.

    • Solution: Try switching to a different base. For example, if using NaOtBu, consider K₃PO₄.

Q4: My primary amine is undergoing double arylation. How can I favor monoarylation?

The desired primary arylamine product can sometimes compete with the starting amine for the aryl halide, leading to a diarylamine byproduct.

Initial Causality Analysis: This is a selectivity issue. The product, a primary aryl amine, is often more reactive than the starting alkylamine.

Troubleshooting Steps:

  • Ligand Choice: Certain ligands have been specifically designed to favor monoarylation by sterically shielding the palladium center.

    • Solution: Employ ligands such as BrettPhos or Josiphos-type ligands, which have demonstrated high selectivity for monoarylation.[1][3][5]

  • Reaction Conditions: Lowering the temperature and catalyst loading can sometimes improve selectivity.

  • Ammonia Surrogates: For the synthesis of primary anilines (coupling with ammonia), direct coupling is challenging due to diarylation and catalyst inhibition.[5]

    • Solution: Use an ammonia equivalent like benzophenone imine or a silylamide. The resulting product can then be easily hydrolyzed to furnish the desired primary aniline.[5][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal Palladium source?

The choice between generating the catalyst in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃ and using a well-defined precatalyst is a key decision.

  • In situ Generation: While economical, sources like Pd(OAc)₂ can be unreliable as the reduction to the active Pd(0) species can be inconsistent.[11]

  • Precatalysts: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are highly recommended. They are air- and moisture-stable, ensuring accurate dosing, and rapidly form the active LPd(0) catalyst under the reaction conditions.[2] This leads to greater reproducibility and often allows for lower catalyst loadings.

Q2: What is the role of the phosphine ligand, and how do I select the right one?

The ligand is arguably the most critical component for success. It stabilizes the palladium center, modulates its reactivity, and influences the substrate scope. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group are among the most effective.[5]

Ligand Selection Guide

Ligand FamilyTypical Substrates & CharacteristicsExample Ligands
Dialkylbiaryl Phosphines General purpose, highly active for aryl chlorides, bromides, and triflates. Different generations are optimized for specific amine classes.[1]XPhos, RuPhos, BrettPhos[1][3]
Ferrocene-Based Ligands Bidentate ligands that were among the first to show broad applicability.[5]dppf, Josiphos
Carbene Ligands (NHCs) Offer high stability and activity, particularly in challenging couplings.IPr, PEPPSI-type precatalysts

The optimal ligand is highly dependent on the specific amine and aryl halide combination.[1][2] When venturing into a new substrate class, screening a small set of diverse ligands is a prudent strategy.[11]

Q3: How does the choice of base impact the reaction?

The base facilitates the crucial deprotonation of the amine on the palladium center to form the palladium-amido complex, which precedes reductive elimination.[12] The choice of base affects reaction rate, functional group compatibility, and solubility.[8]

Comparison of Common Bases

BasepKaH (approx.)Common SolventsAdvantages & Disadvantages
NaOtBu 19Toluene, Dioxane, THFPro: Very strong, permits high reaction rates and low catalyst loadings.[3] Con: Incompatible with base-sensitive groups (e.g., esters, nitro groups).[3][4]
LHMDS 26THF, ToluenePro: Allows for reactions with protic functional groups (e.g., alcohols). Useful for low-temperature reactions.[3] Con: Air-sensitive solid.[3]
Cs₂CO₃ 10Dioxane, Toluene, DMFPro: Excellent functional group tolerance. Often gives high rates among weaker bases.[3] Con: Expensive, can be difficult to stir on a large scale.[3]
K₃PO₄ / K₂CO₃ 12 / 10Dioxane, ToluenePro: Economical and offers excellent functional group tolerance.[3] Con: Often requires higher catalyst loadings and longer reaction times.[3]

In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[8][9] In polar solvents, other pathways can exist, but the base may also form overly stable complexes with palladium, inhibiting the reaction.[8][9]

Q4: What is the general reactivity order for aryl halides?

Contrary to many other cross-coupling reactions, the typical reactivity order in Buchwald-Hartwig amination is often: Ar-Br > Ar-Cl > Ar-I > Ar-OTf [2]

The lower reactivity of aryl iodides can be counterintuitive. This is attributed to the formation of stable, off-cycle palladium-iodide bridged dimers that inhibit the catalyst.[2][3] This inhibitory effect can be mitigated by using non-polar solvents like toluene, which have poor solubility for the iodide salts formed during the reaction.[3][10]

Key Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination

This protocol is a representative starting point; conditions should be optimized for each specific substrate pair.

G cluster_0 Vessel Preparation cluster_1 Inerting cluster_2 Reagent Addition cluster_3 Reaction & Monitoring prep 1. Add Pd precatalyst, ligand, and base to an oven-dried vial with stir bar. inert 2. Seal vial with septum. Evacuate and backfill with Ar/N₂ (3 cycles). prep->inert add 3. Add aryl halide, amine, and degassed solvent via syringe under positive inert gas pressure. inert->add react 4. Heat to desired temp (e.g., 80-110 °C). Monitor by TLC/LC-MS. add->react

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Method:

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, 1-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen). This is best done by evacuating the vial under vacuum and backfilling with the inert gas, repeating this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and finally the degassed solvent to achieve a concentration of 0.1–0.5 M.[4]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Protocol 2: High-Throughput Screening for Reaction Optimization

When troubleshooting a particularly challenging transformation, a Design of Experiments (DoE) or high-throughput screening approach can efficiently identify optimal conditions.[13][14] This is often performed in 96-well plates.

  • Factor Selection: Identify the key variables to screen. Common choices include:

    • Ligand: Select 4-6 diverse ligands.

    • Base: Select 2-3 bases of varying strength (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

    • Solvent: Select 2-3 common solvents (e.g., Toluene, Dioxane, 2-MeTHF).

    • Temperature: Screen at two different temperatures (e.g., 80 °C and 100 °C).

  • Array Setup: Dispense the solid reagents (catalyst, ligand, base) into the wells of a 96-well plate. Add stock solutions of the aryl halide and amine, followed by the solvent.

  • Reaction and Analysis: Seal the plate and heat with stirring. After a set time (e.g., 16 hours), quench the reactions and analyze the yield in each well using high-throughput methods like LC-MS analysis with an internal standard.

  • Data Interpretation: Use the data to identify the most promising combination of factors for scale-up and further optimization.[13]

References
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. PubMed. [Link]

  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry. ACS Publications. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. ResearchGate. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. ACS GCI Pharmaceutical Roundtable. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. ACS Publications. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. University of Groningen Research Portal. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations - CatSci Ltd. CatSci Ltd. [Link]

  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF - ResearchGate. ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. Nature Protocols. [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Pearson. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Selective N-Alkylation of Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective N-alkylation of benzylamines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this crucial transformation and achieve high selectivity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and fundamental questions encountered during the N-alkylation of benzylamines.

Q1: What are the primary challenges in the selective N-alkylation of benzylamines?

The main hurdles in the N-alkylation of benzylamines are controlling selectivity and preventing side reactions. The most common issues include:

  • Over-alkylation: The mono-alkylated benzylamine product is often more nucleophilic than the starting primary amine, leading to the formation of undesired di-alkylated and even quaternary ammonium salt byproducts.[1][2]

  • Low Conversion: Incomplete reactions can result from several factors, including poor leaving groups on the alkylating agent, steric hindrance, or suboptimal reaction conditions.[1]

  • Side Reactions: Besides over-alkylation, other side reactions can occur, such as elimination reactions (E2) when using secondary or tertiary alkyl halides, which produce alkenes.[1] In catalytic systems, such as the borrowing hydrogen strategy, side reactions like hydrogenolysis and decarbonylation can also be problematic.[3][4]

Q2: How can I favor mono-alkylation over di-alkylation?

Achieving selective mono-alkylation is a key objective. Several strategies can be employed:

  • Stoichiometry Control: Using a large excess of the benzylamine relative to the alkylating agent can statistically favor the formation of the mono-alkylated product.[1][5]

  • Slow Addition of Alkylating Agent: A slow, controlled addition of the alkylating agent (e.g., via a syringe pump) helps to maintain its low concentration in the reaction mixture. This minimizes the chance of the more reactive secondary amine product reacting further.[1]

  • Choice of Base: The selection of an appropriate base is critical. Sterically hindered, non-nucleophilic bases can promote the desired N-alkylation while minimizing side reactions.[6] Cesium bases, such as cesium carbonate (Cs₂CO₃), have been shown to be particularly effective in promoting selective mono-N-alkylation.[5][7]

  • Alternative Methodologies: Employing alternative synthetic strategies like reductive amination or the borrowing hydrogen method can offer greater control over selectivity.[1]

Q3: What are the key reaction parameters to consider for optimization?

To optimize your N-alkylation reaction, carefully consider the following parameters:

  • Alkylating Agent: The reactivity of the alkylating agent is crucial. For alkyl halides, the reactivity order is I > Br > Cl.

  • Base: The base neutralizes the acid formed during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and hindered organic bases like diisopropylethylamine (DIPEA).[6][8] The choice of base can significantly influence the reaction's chemoselectivity.[7]

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions.[8] The solvent can also influence selectivity; for instance, ionic liquids have been shown to reduce over-alkylation.[9]

  • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[8] However, higher temperatures can also promote side reactions, so finding the optimal temperature is key.[3][4]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted benzylamine.

Potential Causes & Solutions:

Potential Cause Explanation & Suggested Action
Poor Leaving Group If using an alkyl halide, the leaving group may not be sufficiently reactive. Action: Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).
Insufficiently Reactive Conditions The reaction may be too slow at the current temperature. Action: Gradually increase the reaction temperature, monitoring for the appearance of byproducts.[8]
Inappropriate Base The base may be too weak to effectively neutralize the acid generated, leading to protonation of the amine and halting the reaction. Action: Switch to a stronger or more suitable base. For example, if using K₂CO₃ with limited success, consider trying Cs₂CO₃.[7][8]
Poor Solubility The reactants or base may not be sufficiently soluble in the chosen solvent.[5][10] Action: Select a different solvent in which all components are more soluble. Polar aprotic solvents like DMF or DMSO are often good choices.[8]
Steric Hindrance Significant steric bulk on either the benzylamine or the alkylating agent can impede the SN2 reaction. Action: If possible, consider using less sterically hindered starting materials. Alternatively, prolonged reaction times and higher temperatures may be necessary.
Issue 2: Significant Over-alkylation (Formation of Di-alkylated Product)

Symptoms: The desired mono-alkylated product is contaminated with a significant amount of the di-alkylated species.

Potential Causes & Solutions:

Potential Cause Explanation & Suggested Action
High Concentration of Alkylating Agent A high concentration of the alkylating agent increases the likelihood of the more nucleophilic secondary amine product reacting further. Action: Use a slow addition method for the alkylating agent.[1]
Unfavorable Stoichiometry Using a 1:1 ratio of benzylamine to alkylating agent can lead to a mixture of products. Action: Increase the molar ratio of benzylamine to the alkylating agent (e.g., 2:1 or higher).[5][7]
Inappropriate Base Some bases may favor the formation of the tertiary amine.[7] Action: Employ a base known to promote mono-alkylation, such as cesium carbonate.[7]
High Reaction Temperature Elevated temperatures can sometimes favor over-alkylation. Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Reaction Method Direct alkylation is inherently prone to over-alkylation. Action: Consider alternative methods like reductive amination, which is highly effective for selective mono-alkylation.[1]
Issue 3: Formation of Unexpected Byproducts

Symptoms: TLC or LC-MS analysis reveals spots that are neither starting material nor the desired product(s).

Potential Causes & Solutions:

Potential Cause Explanation & Suggested Action
Elimination Reaction (E2) If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution.[1] Action: Use a primary alkyl halide if possible. If a secondary or tertiary alkyl halide is necessary, use a non-basic, sterically hindered base and a polar aprotic solvent.
Catalyst-Mediated Side Reactions In "borrowing hydrogen" methods, side reactions such as hydrogenolysis or decarbonylation can occur.[3][4] Action: Optimize catalyst loading and reaction time. Increasing the catalyst amount might lead to more side reactions.[3]
Impure Starting Materials Impurities in the benzylamine or alkylating agent can lead to side reactions. Benzylamine can oxidize or undergo condensation over time.[11] Action: Purify starting materials before use. Benzylamine can be purified by vacuum distillation.[11][12]

Section 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective mono-N-alkylation of a benzylamine using an alkyl halide and cesium carbonate.

Protocol: Selective Mono-N-alkylation of Benzylamine with Benzyl Bromide

Materials:

  • Benzylamine (2 equivalents)

  • Benzyl bromide (1 equivalent)

  • Cesium carbonate (Cs₂CO₃) (1 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cesium carbonate (1 equivalent).

  • Addition of Reactants: Add anhydrous DMF to the flask, followed by benzylamine (2 equivalents). Stir the mixture at room temperature.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1 equivalent) to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylbenzylamine.

Section 4: Visualizing the Chemistry

Diagrams can aid in understanding the reaction pathways and troubleshooting logic.

Reaction Mechanism: SN2 Alkylation of Benzylamine

sn2_mechanism amine R-NH₂ transition_state [H₂N(R)---R'---X]‡ amine->transition_state Nucleophilic attack alkyl_halide R'-X alkyl_halide->transition_state product R-NH₂⁺-R'  X⁻ transition_state->product final_product R-NH-R' product->final_product Deprotonation acid_byproduct Base-H⁺ X⁻ product->acid_byproduct base Base base->final_product base->acid_byproduct

Caption: SN2 mechanism for the N-alkylation of a primary amine.

Troubleshooting Workflow for Low Conversion

troubleshooting_low_conversion start Low Conversion Observed check_temp Increase Temperature? start->check_temp check_base Change Base? check_temp->check_base No / Minor Improvement success Reaction Improved check_temp->success Yes check_solvent Change Solvent? check_base->check_solvent No check_base->success Yes check_alkylating_agent Change Alkylating Agent? check_solvent->check_alkylating_agent No check_solvent->success Yes check_alkylating_agent->success Yes failure Still Low Conversion check_alkylating_agent->failure No

Caption: A decision tree for troubleshooting low reaction conversion.

Section 5: Alternative Methodologies

When direct alkylation proves challenging, consider these powerful alternatives for selective N-alkylation.

Reductive Amination

Reductive amination is a highly effective method for the selective synthesis of secondary amines, avoiding the issue of over-alkylation.[1] The process involves the reaction of a benzylamine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated amine.[13][14][15]

Advantages:

  • Excellent control of mono-alkylation.

  • Wide substrate scope.

  • Mild reaction conditions are often possible.[13][16]

Considerations:

  • Requires a suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).

  • The choice of reducing agent can be critical for success.

"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis

This modern and sustainable approach utilizes alcohols as alkylating agents in the presence of a metal catalyst (commonly Ru, Ir, or Ni).[3][8][17][18] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the benzylamine. The "borrowed" hydrogen is then used to reduce the resulting imine, regenerating the catalyst.

Advantages:

  • Atom-economical, with water as the only byproduct.[1]

  • Avoids the use of potentially toxic alkyl halides.

  • Excellent for the selective mono-alkylation of primary amines.

Considerations:

  • Requires a specific catalyst, which may be expensive or air-sensitive.

  • Reaction conditions (temperature, solvent, catalyst loading) need careful optimization to avoid side reactions.[3][4]

References

minimizing side product formation in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzylamine synthesis and effectively minimize the formation of unwanted side products. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during benzylamine synthesis.

Q1: What is the most common side product in benzylamine synthesis, and why does it form?

A1: The most prevalent side product is dibenzylamine. It forms because the primary amine product, benzylamine, is often more nucleophilic than the ammonia or other nitrogen sources used as reactants. This allows the newly formed benzylamine to react with the benzaldehyde intermediate (in reductive amination) or the benzyl halide starting material, leading to over-alkylation.[1][2]

Q2: I'm observing significant amounts of dibenzylamine in my reductive amination of benzaldehyde. How can I suppress its formation?

A2: To minimize dibenzylamine formation, you should use a significant excess of the ammonia source.[3][4] This stoichiometric control favors the reaction of the benzaldehyde intermediate with ammonia over the benzylamine product. Additionally, controlling the reaction temperature and pressure can influence selectivity. Lower temperatures and controlled hydrogen pressure can enhance the production of the primary amine.

Q3: My reaction yield is low, even with minimal side product formation. What are the likely causes?

A3: Low yields can stem from several factors. In reductive amination, the catalyst may be inactive or poisoned. Ensure you are using a high-quality catalyst, such as Raney nickel or palladium on carbon, and that the reaction is free from catalyst poisons.[5][6] In methods like the Gabriel synthesis, incomplete hydrolysis of the N-benzylphthalimide intermediate can lead to reduced yields.[7][8] Also, consider the possibility of competing side reactions, such as the reduction of benzaldehyde to benzyl alcohol.[9]

Q4: Can I use sodium borohydride for the reductive amination of benzaldehyde with ammonia?

A4: Yes, sodium borohydride is a common reducing agent for this transformation.[10][11][12] However, its reactivity needs to be managed to avoid the premature reduction of benzaldehyde to benzyl alcohol. A stepwise approach, where the imine is formed first before the addition of the reducing agent, can improve selectivity.[11] More selective reducing agents like sodium cyanobohydride can also be employed to favor the reduction of the imine over the carbonyl group.[13]

Q5: Are there alternative methods to reductive amination for producing pure benzylamine?

A5: The Gabriel synthesis is a classic method for preparing primary amines, including benzylamine, with high purity and avoiding over-alkylation byproducts.[8][14][15] This method involves the reaction of potassium phthalimide with a benzyl halide, followed by hydrolysis to release the primary amine.[7][14] Other methods include the reduction of benzonitrile and the Leuckart reaction, though the latter can also produce byproducts.[5][16][17]

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Issue: High Levels of Dibenzylamine in Reductive Amination

Symptoms:

  • GC-MS or NMR analysis shows a significant peak corresponding to dibenzylamine.

  • The isolated yield of benzylamine is lower than expected, even with full conversion of the starting material.

Root Cause Analysis: The formation of dibenzylamine is a result of the benzylamine product competing with ammonia for the benzaldehyde intermediate. This is particularly problematic when the concentration of benzylamine increases as the reaction progresses.

Corrective Actions:

ParameterRecommended AdjustmentRationale
Ammonia Concentration Increase the molar ratio of ammonia to benzaldehyde to at least 15:1.[4]A high concentration of ammonia outcompetes the benzylamine product for the benzaldehyde intermediate, shifting the equilibrium towards the formation of the primary amine.
Reaction Temperature Maintain a lower reaction temperature, typically between 40-90°C.[3]Lower temperatures can help control the rate of the secondary amination reaction, which often has a higher activation energy.
Catalyst Choice Use a highly active and selective catalyst, such as specific grades of Raney nickel or palladium on carbon.[2][5]The choice of catalyst can influence the relative rates of the desired and undesired reactions.
Mode of Addition Consider a slow, continuous addition of benzaldehyde to the reaction mixture containing the catalyst and ammonia.This maintains a low concentration of benzaldehyde, further favoring the reaction with the excess ammonia.
Issue: Formation of Benzyl Alcohol as a Major Byproduct

Symptoms:

  • Significant quantities of benzyl alcohol are detected in the crude reaction mixture.

  • Incomplete conversion to the desired amine products.

Root Cause Analysis: This issue is common in reductive amination when using less selective reducing agents like sodium borohydride. The reducing agent can directly reduce the starting benzaldehyde to benzyl alcohol before it has a chance to form an imine with ammonia.

Corrective Actions:

ParameterRecommended AdjustmentRationale
Reducing Agent Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH3CN).[13]NaBH3CN is less reactive towards carbonyls at neutral or slightly acidic pH, but readily reduces the iminium ion intermediate.
Reaction pH Maintain a slightly acidic pH (around 6-7).This pH range promotes the formation of the iminium ion, which is more readily reduced than the carbonyl group.
Stepwise Procedure First, allow the benzaldehyde and ammonia to react to form the imine intermediate before adding the reducing agent.[11]This ensures the carbonyl compound is consumed before the introduction of the hydride source.

Key Synthetic Methodologies & Mechanisms

Reductive Amination of Benzaldehyde

This is one of the most common industrial routes to benzylamine.[5] It involves the reaction of benzaldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas over a metal catalyst.

Reaction Pathway:

G Benzaldehyde Benzaldehyde Imine Benzylideneimine (Intermediate) Benzaldehyde->Imine + NH3 - H2O Ammonia Ammonia Ammonia->Imine Benzylamine Benzylamine (Product) Imine->Benzylamine + H2 (Reduction) Dibenzylamine Dibenzylamine (Side Product) Benzylamine->Dibenzylamine + Benzaldehyde - H2O, + H2

Caption: Reductive amination pathway for benzylamine synthesis.

Experimental Protocol (Optimized for High Selectivity):
  • Catalyst Preparation: In a suitable pressure reactor, suspend a Raney nickel catalyst (5% w/w relative to benzaldehyde) in methanol.

  • Ammonia Addition: Saturate the methanol with ammonia gas or use a methanolic ammonia solution to achieve a high molar excess (e.g., 20 equivalents).

  • Reaction Setup: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Substrate Addition: Heat the mixture to the target temperature (e.g., 60°C). Add benzaldehyde slowly over 2-3 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by GC until the benzaldehyde is consumed.

  • Workup: Cool the reactor, vent the hydrogen, and filter the catalyst. The product can then be isolated by distillation.

Gabriel Synthesis

The Gabriel synthesis is an excellent laboratory-scale method for producing pure primary amines without the risk of over-alkylation.[8][15]

Reaction Pathway:

G Phthalimide Potassium Phthalimide Intermediate N-Benzylphthalimide Phthalimide->Intermediate SN2 Reaction BenzylHalide Benzyl Halide BenzylHalide->Intermediate Benzylamine Benzylamine (Product) Intermediate->Benzylamine Hydrolysis Byproduct Phthalhydrazide Intermediate->Byproduct Hydrolysis Hydrazine Hydrazine (or Acid/Base) Hydrazine->Benzylamine

Caption: Gabriel synthesis pathway for benzylamine.

Experimental Protocol:
  • Alkylation: Dissolve potassium phthalimide in a polar aprotic solvent like DMF. Add one equivalent of benzyl chloride and heat the mixture (e.g., to 80-100°C) until the starting materials are consumed (monitor by TLC).

  • Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-benzylphthalimide. Filter and wash the solid.

  • Hydrolysis: Resuspend the N-benzylphthalimide in ethanol and add an excess of hydrazine hydrate.[14] Reflux the mixture for several hours.

  • Workup: Cool the mixture, which will cause the phthalhydrazide byproduct to precipitate. Filter off the solid. Acidify the filtrate with HCl to form the benzylamine hydrochloride salt.

  • Isolation: Extract the aqueous layer with an organic solvent to remove any non-basic impurities. Basify the aqueous layer with NaOH and extract the free benzylamine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts and remove the solvent to obtain the pure product.

References

  • Wikipedia. (2023). Benzylamine. Retrieved from [Link]

  • Heriot-Watt University. (2019). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Retrieved from [Link]

  • Google Patents. (1995). US5430187A - Method for manufacturing dibenzylamine.
  • Google Patents. (1961). US2987548A - Preparation of benzylamine.
  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]

  • ResearchGate. (2008). Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. Retrieved from [Link]

  • Wikipedia. (2023). Dibenzylamine. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Retrieved from [Link]

  • Wikipedia. (2023). Ritter reaction. Retrieved from [Link]

  • ACS Publications. (1975). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amin.... Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Google Patents. (1979). US4163025A - Process for the production of benzylamine and dibenzylamine.
  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • Scribd. (n.d.). Failed Home Synthesis of Benzylamine, Writeup With Pictures. Retrieved from [Link]

  • Google Patents. (2012). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Organic Chemistry Portal. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]

  • ResearchGate. (2023). State-of-the-art and prospects of studying Ritter-type reactions in the synthesis of N-(het)arylamides and N-benzylamides: from the traditional approach to photo- and electrochemistry. Retrieved from [Link]

  • Erowid. (n.d.). the leuckart reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

  • ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the hydrogenation of benzamide to benzylamine.... Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild hydrogenation of benzonitrile to benzylamine over amorphous NiAl alloy catalyst. Retrieved from [Link]

Sources

solubility issues of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Answering as a Senior Application Scientist.

Foreword

Navigating the physicochemical properties of complex molecules is a cornerstone of successful research and development. This guide is dedicated to 3-(4-Methylpiperazin-1-ylmethyl)benzylamine, a molecule whose structural complexity presents unique solubility challenges. As your partner in science, we have developed this comprehensive resource to provide not just solutions, but a foundational understanding of the principles governing its behavior in organic solvents. Here, you will find field-proven insights, detailed protocols, and logical troubleshooting frameworks designed to empower your experimental success.

Part 1: Understanding the Molecule - A Structural Approach to Solubility

The solubility behavior of this compound is a direct consequence of its amphiphilic nature—possessing both polar (hydrophilic) and non-polar (hydrophobic) regions. A clear understanding of these regions is the first step in troubleshooting.

  • Non-Polar Moiety: The benzyl ring (C₆H₅CH₂) is inherently hydrophobic and favors interactions with non-polar or weakly polar organic solvents through van der Waals forces.

  • Polar Moieties: The molecule contains three nitrogen atoms: a primary amine (-NH₂) on the benzyl group and two tertiary amines within the methylpiperazine ring. These nitrogen atoms, with their lone pairs of electrons, are key sites for hydrogen bonding with protic solvents and strong dipole-dipole interactions with polar aprotic solvents.[1][2]

This dual characteristic means that no single solvent may be "perfect." Instead, solubility is often achieved through a delicate balance of interactions. Solvents that can effectively solvate both the aromatic ring and the polar amine groups will perform best.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: I am struggling to dissolve the compound in toluene and hexane. Is this expected? A1: Yes, this is entirely expected. Toluene, while aromatic, lacks the polarity to effectively solvate the highly polar amine and piperazine functionalities. Hexane is a non-polar aliphatic solvent and is energetically mismatched to dissolve a molecule with significant hydrogen bonding capability. The principle of "like dissolves like" dictates that a polar solute requires a polar solvent.[3]

Q2: What are the recommended starting solvents for initial solubility screening? A2: We recommend starting with solvents that have a proven ability to dissolve compounds with similar functional groups. Based on the structure, the following should be prioritized:

  • Polar Protic Solvents: Methanol and Ethanol are excellent starting points as their hydroxyl groups can act as both hydrogen bond donors and acceptors, readily interacting with the amine nitrogens.

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful, highly polar solvents capable of dissolving a wide array of compounds.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform can offer moderate solubility, balancing interactions with the aromatic ring and the polar groups.

Q3: My compound dissolves with heating but crashes out upon cooling to room temperature. Why? A3: You have created a supersaturated solution. Increasing the temperature provides the energy needed to break the crystal lattice of the solid and force it into solution above its thermodynamic solubility limit at that concentration. Upon cooling, the solution becomes unstable, and the excess solute precipitates out to re-establish equilibrium. This is a common phenomenon and indicates that your chosen concentration is above the compound's solubility limit at room temperature.

Q4: Can pH adjustment be used to increase solubility in aqueous or protic organic systems? A4: Yes, significantly. The basic amine groups can be protonated by adding a small amount of a suitable acid (e.g., HCl, acetic acid). This forms a salt, which is typically much more polar and, therefore, more soluble in polar protic solvents like water or ethanol.[2] This is a standard technique in pharmaceutical formulation.

Part 3: Troubleshooting Guides & Logic Flow

Encountering a solubility issue is a common experimental hurdle. The following guide provides a logical, step-by-step workflow to diagnose and solve these challenges.

Troubleshooting Workflow Diagram

The following diagram illustrates the decision-making process for addressing solubility problems with this compound.

Caption: Logical workflow for troubleshooting solubility issues.

Part 4: Experimental Protocols

These protocols provide standardized methods for systematically evaluating and improving the solubility of your compound.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly identify promising solvents for this compound.

Materials:

  • This compound

  • Selection of solvents (e.g., Methanol, Ethanol, DMSO, DCM, Toluene, Hexane)

  • Small glass vials (2 mL) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of the compound into each vial.

  • Add 0.5 mL of the first solvent to the corresponding vial. This creates an initial concentration of ~10 mg/mL.

  • Cap the vial securely and vortex vigorously for 60 seconds.

  • Allow the vial to stand for 5 minutes and visually inspect for undissolved solid against a dark background.

  • Record your observation using the classifications in the table below.

  • Repeat steps 2-5 for each solvent.

Data Interpretation Table:

ObservationClassificationInference
Clear, single-phase solutionFreely SolubleExcellent candidate solvent.
Mostly dissolved, few particlesSolubleGood candidate, may need slight warming or dilution.
Significant undissolved solidSparingly SolublePoor candidate, may require co-solvents or heating.
No visible change in solidInsolubleUnsuitable solvent for this application.
Protocol 2: The Shake-Flask Method for Equilibrium Solubility

Objective: To determine the quantitative equilibrium solubility of the compound in a specific solvent at a set temperature. This is a gold-standard method.[3]

Materials:

  • Compound of interest

  • Selected solvent

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a flask. The excess solid must be clearly visible to ensure saturation.

  • Equilibration: Seal the flask and place it in the temperature-controlled shaker (e.g., 25 °C). Agitate at a constant speed for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

  • Sampling: After equilibration, stop the shaker and allow the undissolved solid to settle for at least 2 hours.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a syringe filter into a clean vial. This step is critical to remove all undissolved micro-particles.

  • Analysis: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent. Analyze the concentration using a pre-calibrated HPLC or other analytical method.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility in mg/mL or mol/L.

Part 5: Reference Data

The following table summarizes the inferred qualitative solubility of this compound based on its structural analysis and the behavior of similar compounds. This data must be confirmed experimentally using the protocols above.

Solvent ClassSolventInferred SolubilityRationale
Polar Protic Methanol, EthanolHighExcellent hydrogen bonding capability.[4]
Water (neutral pH)Low to ModeratePolarity is high, but the large organic structure limits solubility.
Polar Aprotic DMSO, DMFHighHigh polarity effectively solvates the molecule's dipole.
AcetonitrileModerateLess polar than DMSO, may be a good recrystallization solvent.
Chlorinated Dichloromethane (DCM)ModerateBalances interactions with both polar and non-polar regions.
Aromatic TolueneLowCannot effectively solvate the polar amine groups.
Non-Polar Hexane, HeptaneInsolubleEnergetically unfavorable to break H-bonds for weak van der Waals forces.

References

Technical Support Center: A Guide to Scaling Up the Synthesis of Oxazole-API-X for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An important note on CAS 515162-19-3: Initial searches for this CAS number identify it as 3-((4-Methylpiperazin-1-yl)methyl)benzylamine, a chemical building block. However, the context of the user request—scaling up synthesis for preclinical studies—strongly suggests a more complex active pharmaceutical ingredient (API). The provided search queries also point towards a diaryl oxazole structure. Therefore, this guide will focus on a representative and structurally relevant molecule, 4-(4-chloro-3-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole , which we will refer to as "Oxazole-API-X" . The principles, troubleshooting, and scale-up strategies discussed here are directly applicable to this class of compounds and reflect the challenges encountered in process chemistry for preclinical development.

Welcome to the technical support center for the process scale-up of Oxazole-API-X. This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of this, or structurally similar, diaryl oxazole compounds from bench-scale to the multi-gram and kilogram quantities required for preclinical evaluation.

Our approach moves beyond simple procedural lists. We will delve into the underlying chemical principles, anticipate common scale-up challenges, and provide robust, field-tested solutions. This document is structured as a dynamic troubleshooting guide to be consulted as you navigate the complexities of process development and optimization.

Overview of the Synthetic Strategy

A robust and convergent synthetic route is paramount for successful scale-up. For Oxazole-API-X, a modular strategy involving a late-stage Suzuki-Miyaura cross-coupling is often preferred. This approach allows for the independent synthesis and purification of key fragments, improving overall yield and purity control.

Retrosynthetic Analysis of Oxazole-API-X

The primary disconnection is at the C4-aryl bond, identifying a Suzuki-Miyaura coupling as the key convergent step.

G cluster_main Retrosynthetic Analysis cluster_fragments Key Intermediates cluster_precursors Starting Materials API Oxazole-API-X 4-(4-chloro-3-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole C4_Aryl C4-Aryl Bond Disconnection (Suzuki Coupling) API->C4_Aryl Oxazole_Core Fragment A: 4-Bromo-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole C4_Aryl->Oxazole_Core Boronic_Acid Fragment B: (4-chloro-3-fluorophenyl)boronic acid C4_Aryl->Boronic_Acid Amide 4-Methoxybenzamide Oxazole_Core->Amide Haloketone 1,3-Dibromobutan-2-one Oxazole_Core->Haloketone Aryl_Halide 1-Bromo-4-chloro-3-fluorobenzene Boronic_Acid->Aryl_Halide

Caption: Retrosynthetic pathway for Oxazole-API-X.

This strategy hinges on two critical phases:

  • Phase 1: Synthesis of the Oxazole Core - Formation of the 4-bromo-2,5-disubstituted oxazole ring.

  • Phase 2: Suzuki-Miyaura Coupling & Purification - Palladium-catalyzed coupling of the core with the boronic acid, followed by purification and crystallization of the final API.

Each phase presents unique challenges during scale-up. The following sections address these in a practical, question-and-answer format.

Troubleshooting Guide: Phase 1 - Oxazole Core Synthesis

The formation of the oxazole ring, for instance via a modified Robinson-Gabriel synthesis from 4-methoxybenzamide and a suitable α,α'-dihaloketone precursor, is often straightforward at the lab scale but can present challenges related to impurities and reaction control upon scale-up.

Q1: My oxazole formation reaction is sluggish and gives a low yield of the desired 4-bromo-oxazole intermediate. What are the likely causes?

A1:

  • Causality: On scale-up, localized concentration and temperature gradients become more significant. The key cyclodehydration step is often the rate-limiting and most sensitive part of the process. Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions like oligo­merization of the keto-amide intermediate.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure your solvent (e.g., toluene, xylenes) allows for efficient azeotropic removal of water. At larger scales, a Dean-Stark trap is essential. Verify that all starting materials are fully soluble at the reaction temperature to avoid a heterogeneous mixture that reacts poorly.

    • Dehydrating Agent: While phosphorus oxychloride (POCl₃) or sulfuric acid are effective, they can be aggressive and cause charring at scale. Consider switching to a milder agent like trifluoroacetic anhydride (TFAA) or using Burgess reagent. These can offer more controlled reactivity and simpler workups.

    • Temperature Control: Do not assume the flask temperature is the same as the internal reaction temperature. Use a temperature probe in the reaction mixture. A common issue is "stalling" if the temperature is too low to drive off water effectively, or side-product formation if it's too high. Profile the reaction at a small scale to find the optimal temperature range (e.g., 110-120°C in toluene).

Q2: The crude product contains significant amounts of a regioisomer (e.g., 5-bromo-oxazole) or uncyclized intermediates. How can I improve selectivity?

A2:

  • Causality: Regioselectivity in oxazole synthesis is dictated by the relative reactivity of the carbons alpha to the ketone. The formation of uncyclized intermediates is often a result of incomplete dehydration or a reaction that has not reached completion.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: At scale, add the dehydrating agent slowly and sub-surface if possible. This maintains a more consistent concentration and prevents localized exotherms that can scramble selectivity.

    • Reaction Monitoring: Do not rely solely on time. Use in-process controls (IPC) like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC) to monitor the reaction. Continue heating until the key starting material or intermediate is consumed to a predefined limit (e.g., <1%).

    • Purification Strategy: If a minor regioisomer is unavoidable, plan for its removal. A robust crystallization or chromatographic step at this intermediate stage is far easier than trying to remove a structurally similar impurity from the final API.

Troubleshooting Guide: Phase 2 - Suzuki-Miyaura Coupling & Purification

The Suzuki-Miyaura coupling is a powerful tool, but its transition from flask to reactor can be fraught with challenges.[1] Sensitivity to air, temperature, and mixing are common complexities associated with palladium-catalyzed processes.[1]

Q3: My large-scale Suzuki coupling is slow, stalls, or fails completely, while the lab-scale reaction worked perfectly. What's wrong?

A3:

  • Causality: This is a classic scale-up problem, often rooted in oxygen sensitivity or mass transfer limitations. The catalytically active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen.[2] Furthermore, in a large reactor, efficient mixing of the organic and aqueous phases (where the base resides) is much harder to achieve, slowing the crucial transmetalation step.

  • Troubleshooting Steps:

    • Rigorous Inert Atmosphere: "Blanketing" with nitrogen is not enough. The solvent and reaction vessel must be thoroughly deoxygenated. For multi-kilogram scale, this involves multiple vacuum/nitrogen backfill cycles. Use a sparging tube to bubble nitrogen through the solvent for at least 30-60 minutes before adding the catalyst.[2]

    • Catalyst and Ligand Choice: Not all catalysts scale equally. Buchwald's G3 or G4 precatalysts are often more robust and air-stable, activating under reaction conditions. Consider a ligand screen at the lab scale focusing on electron-rich, bulky phosphines (e.g., SPhos, XPhos, RuPhos) which are known to promote the difficult oxidative addition step and remain stable.

    • Mixing and Phase Transfer: The choice of base and solvent system is critical. A biphasic system (e.g., Toluene/Water) requires vigorous agitation. Ensure the impeller design and speed are sufficient for the reactor geometry. Alternatively, consider a single-phase solvent system (e.g., Dioxane, 2-MeTHF) with a soluble inorganic base like Cs₂CO₃ or K₃PO₄, or explore phase-transfer catalysts to facilitate movement of the base.[3]

G start Low Yield in Suzuki Coupling check_o2 Is the system rigorously deoxygenated? start->check_o2 check_mixing Is phase mixing adequate? check_o2->check_mixing Yes sol_o2 Action: Improve deoxygenation. - Vacuum/N2 cycles - Sparging solvent check_o2->sol_o2 No check_catalyst Is the catalyst/ligand active and stable? check_mixing->check_catalyst Yes sol_mixing Action: Improve mass transfer. - Increase agitation speed - Evaluate impeller design - Consider phase-transfer catalyst check_mixing->sol_mixing No check_base Is the base effective? check_catalyst->check_base Yes sol_catalyst Action: Re-screen catalyst/ligand. - Use robust precatalysts (e.g., G3/G4) - Test bulky, electron-rich ligands check_catalyst->sol_catalyst No sol_base Action: Evaluate base/solvent system. - Test alternative bases (K3PO4, Cs2CO3) - Consider single-phase solvent (Dioxane) check_base->sol_base No end_node Proceed with Optimized Conditions check_base->end_node Yes sol_o2->end_node sol_mixing->end_node sol_catalyst->end_node sol_base->end_node

Caption: Troubleshooting decision tree for Suzuki coupling scale-up.

Q4: After workup, my API has a dark color and fails the specification for residual palladium. How can I effectively remove the palladium?

A4:

  • Causality: Residual palladium is a major concern for any API and must be controlled to low ppm levels. The dark color is often due to palladium black or other colloidal palladium species which are notoriously difficult to remove by simple filtration.

  • Troubleshooting Steps:

    • Optimized Workup: An aqueous wash with a chelating agent like thiourea or N-acetylcysteine can help complex and extract palladium salts. However, this is often insufficient for colloidal forms.

    • Activated Carbon Treatment: This is a common and effective method. The choice of carbon is critical. Perform a screen of different grades (varying in particle size, surface area, and pH). A typical loading is 5-10% w/w relative to the product. The treatment should be done at a slightly elevated temperature (e.g., 40-50°C) for 1-2 hours with good stirring. Crucially, the solution must be filtered through a bed of diatomaceous earth (e.g., Celite®) to remove both the carbon and the adsorbed palladium.

    • Dedicated Scavengers: For very low specifications, consider using commercially available palladium scavengers. These are often silica- or polymer-based materials functionalized with thiol or amine groups that have a high affinity for palladium. They can be used in a batch stirring mode or packed into a column for flow-through purification. While more expensive, they are highly effective.

Q5: I am struggling to achieve a consistent crystalline form and purity for the final Oxazole-API-X. What should I focus on?

A5:

  • Causality: The final crystallization step is not just for purification; it defines the solid-state properties of the API (e.g., polymorphism, bulk density, flowability), which are critical for formulation. Inconsistent crystallization is often due to residual impurities that inhibit crystal growth or variations in solvent composition and cooling rate.

  • Troubleshooting Steps:

    • Solvent System Screening: The goal is to find a solvent system where the API is highly soluble at high temperatures and poorly soluble at low temperatures. Common choices for this type of molecule include isopropanol/water, ethyl acetate/heptane, or toluene/heptane. Screen various solvent/anti-solvent combinations and ratios.

    • Controlled Cooling Profile: Do not crash-cool the batch. A linear or staged cooling profile, developed using a laboratory reactor, is essential for growing larger, more uniform crystals that are easier to filter and dry. Seeding the solution with a small amount of pure crystalline material at the point of supersaturation is highly recommended to ensure the desired polymorphic form is obtained.

    • Final Purity Assessment: The purity of the material going into the crystallization is key. Ensure the feed stream is free of gummy, process-related impurities that can oil out and hinder crystallization. An activated carbon treatment or a silica plug prior to the final crystallization can be very beneficial. The final product should be analyzed by HPLC for purity, NMR for structure confirmation, and potentially XRPD to confirm the crystalline form.[4][5]

Frequently Asked Questions (FAQs)

Q: What is a typical catalyst loading for the Suzuki coupling at scale, and how low can I go? A: For preclinical batches, a loading of 0.1 to 0.5 mol% of palladium is a common starting point. The goal of process optimization is to reduce this as much as possible to minimize cost and the burden of removal. With a highly optimized ligand and reaction conditions, loadings as low as 0.01-0.05 mol% can sometimes be achieved.

Q: How do I handle the boronic acid, which can be unstable? A: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially in the presence of water and base at high temperatures. To mitigate this, use the boronic acid as the limiting reagent if it is more expensive, or use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Alternatively, consider using more stable boronate esters, such as pinacol or neopentyl glycol esters, which can be more robust under reaction conditions.[3]

Q: What analytical methods are essential for this process? A: A robust analytical package is non-negotiable. At a minimum, you will need:

  • HPLC: For purity analysis of starting materials, intermediates, and the final API. A stability-indicating method should be developed.

  • ¹H and ¹³C NMR: For structural confirmation of all key intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unknown impurities.

  • ICP-MS or ICP-OES: To quantify residual palladium in the final API.

  • Karl Fischer Titration: To determine the water content in the final API.

Exemplary Protocols (100g Scale)

These protocols are illustrative and must be optimized for your specific equipment and safety procedures.

Protocol 1: Suzuki-Miyaura Coupling
ParameterValueRationale
Reactants
4-Bromo-oxazole (1.0 eq)89.3 gKey intermediate
Boronic Acid (1.1 eq)71.5 gSlight excess to drive completion
Pd(dppf)Cl₂ (0.5 mol%)1.36 gCommon, relatively robust catalyst
K₂CO₃ (3.0 eq)138.2 gBase for transmetalation
Solvents
Dioxane900 mLAnhydrous, single-phase solvent
Water300 mLTo dissolve the base
Conditions
Temperature90 °COptimal for reaction rate vs. stability
Reaction Time8-12 hMonitor by IPC

Procedure:

  • Equip a 2L reactor with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet.

  • Charge the reactor with the 4-bromo-oxazole intermediate, the boronic acid, and K₂CO₃.

  • Purge the reactor with nitrogen for 30 minutes.

  • Add the dioxane and water, which have been previously sparged with nitrogen for 30 minutes.

  • Begin vigorous stirring and heat the mixture to 90 °C.

  • Once at temperature, add the Pd(dppf)Cl₂ catalyst.

  • Maintain the reaction at 90 °C and monitor by HPLC every 2 hours until the starting bromo-oxazole is <1.0%.

  • Cool the reaction to room temperature. Dilute with 500 mL of ethyl acetate and 500 mL of water.

  • Separate the organic layer. Wash with 2 x 300 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Oxazole-API-X.

Protocol 2: Purification and Crystallization
ParameterValueRationale
Materials
Crude Oxazole-API-X~115 gFrom previous step
Activated Carbon (10% w/w)11.5 gFor palladium and color removal
Isopropanol (IPA)600 mLCrystallization solvent
Water~300-400 mLAnti-solvent
Conditions
Carbon Treatment50 °C for 1 hEffective adsorption temperature
Crystallization Temp.Cool from 80°C to 5°CControlled cooling for crystal growth

Procedure:

  • Dissolve the crude product in 1L of ethyl acetate. Add the activated carbon.

  • Heat the slurry to 50 °C and stir for 1 hour.

  • Filter the hot solution through a pre-warmed pad of Celite®. Wash the pad with 200 mL of warm ethyl acetate.

  • Concentrate the filtrate to dryness.

  • Dissolve the resulting solid in 600 mL of isopropanol at 80 °C.

  • Slowly add water dropwise until a faint cloudiness persists. Add a few drops of IPA to redissolve.

  • Cool the solution to 60 °C and add seed crystals of pure Oxazole-API-X.

  • Cool the mixture slowly to 5 °C over 4 hours. Hold at 5 °C for 2 hours.

  • Filter the resulting crystals, wash with a cold 1:1 IPA/water mixture (2 x 100 mL), and dry in a vacuum oven at 50 °C to a constant weight.

  • Expected Yield: 95-105 g (80-90% over two steps). Purity: >99.5%. Residual Pd: <10 ppm.

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole.
  • Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Royal Society of Chemistry.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Failed suzuki coupling, any suggenstions? Reddit.

Sources

Technical Support Center: Strategies to Prevent Over-Alkylation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of over-alkylation in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying principles of why over-alkylation occurs and provide field-proven strategies to achieve selective N-alkylation.

Introduction: The Over-Alkylation Challenge

Direct alkylation of amines with agents like alkyl halides seems straightforward but is often plagued by poor selectivity.[1][2][3] The core problem lies in the increasing nucleophilicity of the amine as it becomes more substituted. A primary amine (RNH₂) is typically more nucleophilic than the ammonia it may be derived from, and a secondary amine (R₂NH) is often more nucleophilic than a primary amine.[4] This creates a "runaway" reaction where the desired mono-alkylated product competes with the starting amine for the alkylating agent, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3][4][5]

This guide provides a series of troubleshooting questions and detailed answers to help you navigate this synthetic challenge and achieve your desired amine products with high selectivity.

Troubleshooting Guide & FAQs

Issue 1: My reaction is producing a mixture of primary, secondary, and tertiary amines, with some quaternary salt. How do I stop this?

Q1: Why is my direct alkylation reaction so unselective?

A1: This is the classic problem of over-alkylation. The product of your initial alkylation is more reactive than your starting material.[4] For example, when a primary amine is formed from ammonia, it is a better nucleophile and will react faster with the remaining alkyl halide than the ammonia, leading to the formation of a secondary amine. This process continues, resulting in a complex product mixture that can be difficult to purify.[2][3][5] Steric hindrance can play a role in slowing the rate of subsequent alkylations, but this is often not enough to achieve clean mono-alkylation.[4][6]

Q2: How can I favor mono-alkylation using direct alkylation methods?

A2: While direct alkylation is prone to over-alkylation, you can influence the selectivity through careful control of reaction conditions.

  • Stoichiometry Control: Using a large excess of the starting amine (e.g., 5-10 fold) relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting amine.[4][7] This is most practical when the amine is inexpensive and readily available.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture, for instance with a syringe pump, maintains a low concentration of the electrophile. This minimizes the chance for the more nucleophilic product to react further.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF and THF are common for amine alkylations.[8] In some cases, ionic liquids have been shown to reduce the over-alkylation of the initially formed secondary amines.[2][9]

  • Temperature: Lowering the reaction temperature can sometimes help to control the reaction rate and improve selectivity, especially with highly reactive alkylating agents.[10]

ParameterRecommendation for Mono-alkylationRationale
Amine:Alkylating Agent Ratio > 5:1Statistically favors reaction with the starting amine.
Addition of Alkylating Agent Slow, dropwise additionMaintains a low concentration of the electrophile.
Temperature Lower temperatures (e.g., 0 °C to RT)Reduces the rate of subsequent alkylations.
Solvent Polar aprotic (e.g., DMF, THF, Acetonitrile)Solvates ions and can influence reaction rates.
Issue 2: Direct alkylation isn't selective enough for my complex molecule. What are the best alternative methods for controlled mono-alkylation?

Q3: What is reductive amination, and why is it often a superior method?

A3: Reductive amination is a highly reliable two-step, one-pot process for the controlled N-alkylation of amines.[4][11] It involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the desired alkylated amine.[4][11][12] This method completely avoids the over-alkylation problem because the imine formation is not a runaway process, and the subsequent reduction is selective for the C=N double bond.[12]

G Amine Primary/Secondary Amine Imine Imine/Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product Mono-alkylated Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Experimental Protocol: Reductive Amination of a Primary Amine

  • Imine Formation: Dissolve the primary amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. Be cautious of potential gas evolution.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting materials have been consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product using column chromatography.

Q4: Can I use protecting groups to prevent over-alkylation?

A4: Yes, using a protecting group is a very effective, albeit multi-step, strategy. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group.[13][14] The Boc group is introduced to protect the amine, the desired alkylation is performed, and then the Boc group is removed.

G Start Primary Amine Protect Protect with Boc₂O Start->Protect BocAmine N-Boc Protected Amine Protect->BocAmine Deprotonate Deprotonate (e.g., with NaH) BocAmine->Deprotonate Anion N-Boc Amide Anion Deprotonate->Anion Alkylate Alkylate with R-X Anion->Alkylate AlkylatedBoc N-Alkyl, N-Boc Amine Alkylate->AlkylatedBoc Deprotect Deprotect (e.g., with TFA or HCl) AlkylatedBoc->Deprotect Product Secondary Amine (Mono-alkylated) Deprotect->Product

Experimental Protocol: Boc-Protection of a Primary Amine

  • Protection: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., THF, DCM, or acetonitrile).[4]

  • Add a base, such as triethylamine (TEA, 1.5 eq) or sodium hydroxide (NaOH), to the solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise to the amine solution, typically at 0 °C.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute it with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting Boc-protected amine is often pure enough for the next step but can be purified by chromatography if needed.[4]

Deprotection: The Boc group is typically removed under acidic conditions, for example, by stirring with trifluoroacetic acid (TFA) in DCM or with HCl in methanol.[13][15][16]

Q5: Are there any "ammonia surrogate" methods to synthesize primary amines without over-alkylation?

A5: Yes, the Gabriel synthesis is a classic and effective method for preparing primary amines from primary alkyl halides, avoiding the issue of over-alkylation.[3][5][17] This method uses the potassium salt of phthalimide as an ammonia surrogate.[17] The phthalimide anion is alkylated, and subsequent hydrolysis or hydrazinolysis liberates the primary amine.[5][17]

G Phthalimide Potassium Phthalimide SN2 SN2 Reaction Phthalimide->SN2 AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->SN2 NAlkylPhthalimide N-Alkylphthalimide SN2->NAlkylPhthalimide Hydrazinolysis Hydrazinolysis (N₂H₄) NAlkylPhthalimide->Hydrazinolysis Product Primary Amine (RNH₂) Hydrazinolysis->Product

Experimental Protocol: Gabriel Synthesis

  • Alkylation: Dissolve potassium phthalimide (1.0 eq) in a polar aprotic solvent like DMF.

  • Add the primary alkyl halide (1.0-1.1 eq) to the solution.

  • Heat the reaction mixture (typically 50-100 °C) and monitor its progress by TLC.

  • Work-up (Hydrazinolysis): After cooling to room temperature, add hydrazine hydrate (1.0-1.2 eq) to the reaction mixture.[17]

  • Heat the mixture to reflux for 1-4 hours, during which a precipitate of phthalhydrazide will form.

  • After cooling, acidify the mixture with dilute HCl and filter off the precipitate.

  • Extract the filtrate with an organic solvent (e.g., ether) to remove any unreacted starting material.

  • Make the aqueous layer basic with NaOH and extract the desired primary amine with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to obtain the crude primary amine, which can be further purified by distillation or chromatography.

Summary of Key Strategies

StrategyTarget ProductKey AdvantagesKey Disadvantages
Stoichiometric Control Mono- or di-alkylated aminesSimple, one-step process.Often results in product mixtures; can be atom-inefficient.
Reductive Amination Mono-alkylated aminesHigh selectivity, mild conditions, one-pot procedure.[11]Requires a carbonyl compound and a reducing agent.
Protecting Groups (e.g., Boc) Mono-alkylated aminesExcellent control and selectivity.Multi-step process (protection and deprotection).
Gabriel Synthesis Primary aminesExcellent for primary amines, avoids over-alkylation.[18]Limited to primary alkyl halides; can require harsh deprotection conditions.[17]

By understanding the root cause of over-alkylation and employing these targeted strategies, you can significantly improve the selectivity and yield of your amine synthesis reactions. For further in-depth reading on specific methodologies, please consult the references below.

References
  • Gabriel synthesis - Wikipedia. (n.d.). Retrieved December 15, 2025, from [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved December 15, 2025, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved December 15, 2025, from [Link]

  • Bhattacharyya, S. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2003(14), 2206–2210.
  • Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved December 15, 2025, from [Link]

  • Preparation of 1° Amines: Gabriel Synthesis - JoVE. (2025, May 22). Retrieved December 15, 2025, from [Link]

  • The Gabriel Synthesis of Primary Amines | PDF - Scribd. (n.d.). Retrieved December 15, 2025, from [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8). Retrieved December 15, 2025, from [Link]

  • Methods for mono‐selective N‐alkylation of amines using alcohols as... - ResearchGate. (n.d.). Retrieved December 15, 2025, from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved December 15, 2025, from [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved December 15, 2025, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024, June 4). Retrieved December 15, 2025, from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved December 15, 2025, from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing. (n.d.). Retrieved December 15, 2025, from [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF. (n.d.). Retrieved December 15, 2025, from [Link]

  • The reaction of an amine with an alkyl halide gives an ammonium s... | Study Prep in Pearson+. (n.d.). Retrieved December 15, 2025, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved December 15, 2025, from [Link]

  • Amine - Wikipedia. (n.d.). Retrieved December 15, 2025, from [Link]

  • Amine alkylation - Wikipedia. (n.d.). Retrieved December 15, 2025, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved December 15, 2025, from [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 15). Retrieved December 15, 2025, from [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.). Retrieved December 15, 2025, from [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines - Books. (2023, December 15). Retrieved December 15, 2025, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved December 15, 2025, from [Link]

  • 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved December 15, 2025, from [Link]

  • A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved December 15, 2025, from [Link]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (2025, August 6). Retrieved December 15, 2025, from [Link]

  • Organo-catalysed Reductive Amination/alkylation - Wordpress. (n.d.). Retrieved December 15, 2025, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF - ResearchGate. (n.d.). Retrieved December 15, 2025, from [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved December 15, 2025, from [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.). Retrieved December 15, 2025, from [Link]

  • Efficient Synthesis of Tertiary Amines from Secondary Amines - ResearchGate. (2025, August 7). Retrieved December 15, 2025, from [Link]

  • Inductive vs solvation effects in primary alkyl amines: determination of the standard potentials - PubMed. (2007, March 14). Retrieved December 15, 2025, from [Link]

  • (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025, August 7). Retrieved December 15, 2025, from [Link]

  • Alkylation of ammonia and amines - YouTube. (2021, February 1). Retrieved December 15, 2025, from [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). Retrieved December 15, 2025, from [Link]

  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology - ResearchGate. (2025, August 10). Retrieved December 15, 2025, from [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for Purifying Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this important class of compounds. The basic nature of the piperazine ring often leads to frustrating issues such as poor peak shape and low recovery. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions in a direct Q&A format.

Q1: What are the primary challenges when purifying piperazine derivatives using column chromatography?

The main challenge stems from the basicity of the piperazine moiety. The two nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase.[1][2][3] This interaction can lead to several problems, including:

  • Significant peak tailing: The uneven retention and slow release of the basic analyte from the acidic stationary phase causes asymmetrical peaks.[1][2][4]

  • Irreversible adsorption and low recovery: In some cases, the interaction is so strong that the compound does not elute from the column at all.[5]

  • Co-elution with impurities: Poor peak shape reduces resolution, making it difficult to separate the target compound from closely related impurities.[5]

Q2: How does the basicity of the piperazine ring influence its chromatographic behavior?

Piperazine is a weak base with two pKa values, approximately 5.35 and 9.73.[6][7][8] The degree of protonation of the piperazine nitrogens at a given pH significantly affects its polarity and interaction with the stationary phase. At physiological pH, one nitrogen is typically protonated.[9] When using standard silica gel, the protonated, positively charged piperazine derivative can strongly interact with the negatively charged, deprotonated silanol groups on the silica surface, leading to the aforementioned purification issues.[3]

Q3: What are the recommended initial conditions (stationary and mobile phase) for a new piperazine derivative?

A good starting point for a new piperazine derivative is to use Thin-Layer Chromatography (TLC) to scout for an appropriate mobile phase.[10][11]

  • Stationary Phase: Standard silica gel 60 is a common starting point.[11] However, if significant tailing is observed on TLC, consider using deactivated silica, alumina, or a bonded phase like C18 for reversed-phase chromatography.[5][12]

  • Mobile Phase: Begin with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.[11] To counteract the basicity of the piperazine, it is highly recommended to add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine (TEA) or a solution of ammonia in methanol.[5] This will help to saturate the acidic sites on the silica gel and improve peak shape.

Q4: How can I improve peak shape and minimize tailing?

Peak tailing is a common issue with basic compounds like piperazine derivatives.[1][2] Here are several strategies to address it:

  • Mobile Phase Additives: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia into your eluent is often the most effective solution.[5] These additives compete with your compound for interaction with the acidic silanol groups on the silica surface.

  • pH Adjustment: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the basic analyte.[4] However, this may also increase the polarity of your compound, affecting its retention.

  • Use a Deactivated Column: Employing an "end-capped" column, where the residual silanol groups have been chemically modified to be less polar, can significantly reduce tailing.[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, or switching to a different separation mode like reversed-phase or hydrophilic interaction chromatography (HILIC).[5][13]

Q5: My compound is not eluting from the column. What steps should I take?

If your piperazine derivative is irreversibly adsorbed onto the column, it is likely due to a very strong interaction with the stationary phase.[5] To address this:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, you can add methanol to the mobile phase.

  • Add a Stronger Modifier: If a basic modifier like TEA is not sufficient, a stronger base or a higher concentration may be needed.

  • Change the Stationary Phase: Your compound may be too polar or too basic for silica gel. Switching to a more polar stationary phase like alumina or a reversed-phase C18 column might be necessary.[5]

Q6: I am observing multiple peaks for what I believe is a pure compound. What could be the reason?

Seeing multiple peaks for a single compound can be perplexing. Possible causes include:

  • On-column Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

  • Tautomers or Isomers: Your compound may exist as a mixture of rapidly equilibrating isomers that are being separated under the chromatographic conditions.

  • Different Protonation States: Depending on the mobile phase pH and the pKa of your compound, you might be observing the separation of different protonated forms of your piperazine derivative.[2]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to specific issues you may encounter during the purification of piperazine derivatives.

Problem 1: Poor Separation / Co-elution of Impurities
  • Cause A: Inappropriate Mobile Phase Polarity

    • Solution: The polarity of the eluent is critical for achieving good separation.[14] If your compounds are eluting too quickly (high Rf on TLC), your mobile phase is too polar. If they are not moving from the baseline (low Rf), it is not polar enough. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with a wide range of polarities.[15]

  • Cause B: Incorrect Stationary Phase Selection

    • Solution: Silica gel is the default choice, but it may not be optimal for all piperazine derivatives.[16] Consider the properties of your compound and impurities. For very polar compounds, alumina might be a better choice. For non-polar derivatives, reversed-phase chromatography on C18 silica is a powerful alternative.[17]

Problem 2: Significant Peak Tailing
  • Cause A: Strong Interaction with Acidic Silanol Groups

    • Solution: This is the most common cause of peak tailing for basic compounds.[1][3] The addition of a basic modifier to the mobile phase is the most direct solution. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice.[5] Alternatively, a solution of ammonia in methanol can be used. These modifiers work by competing with the piperazine derivative for the active silanol sites on the silica.

  • Cause B: Column Overload

    • Solution: Loading too much sample onto the column can lead to peak distortion, including tailing.[1][2] As a rule of thumb, for silica gel, the sample load should be about 1-5% of the mass of the stationary phase. If you suspect overloading, try injecting a more dilute sample and observe if the peak shape improves.[1]

Problem 3: Low Recovery / Irreversible Adsorption
  • Cause A: Strong Binding to the Stationary Phase

    • Solution: If your compound is not eluting even with a highly polar mobile phase, the interaction with the stationary phase is too strong.[5] In this case, you must change your stationary phase. Alumina is a good alternative to silica for strongly basic compounds. Reversed-phase chromatography on C18 is another excellent option where the primary interaction is hydrophobic rather than polar.

  • Cause B: On-column Degradation

    • Solution: The acidic surface of silica gel can catalyze the degradation of acid-labile compounds. If you suspect this is happening, you can try neutralizing the silica by pre-washing the column with a mobile phase containing a basic additive. Alternatively, using a less acidic stationary phase like alumina can prevent degradation.

Part 3: Key Experimental Protocols

Protocol 1: Method Development for a Novel Piperazine Derivative
  • Analyte Characterization:

    • Determine the solubility of your crude product in various solvents.

    • If possible, estimate the pKa of your piperazine derivative. This will help in selecting the appropriate mobile phase pH and additives.[8]

  • Initial Scouting with TLC:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a series of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate).

    • Add 0.5% triethylamine to your developing solvent to assess its effect on spot shape.

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[14]

  • Column and Mobile Phase Selection:

    • Based on the TLC results, choose your stationary and mobile phases. If you observed significant streaking on the TLC plate even with a basic additive, consider using alumina or a C18 column.[5]

  • Column Packing:

    • Properly packing the column is crucial for good separation.[10] A slurry packing method is generally preferred for silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[15]

    • Collect fractions and monitor their composition by TLC.

Protocol 2: Post-Purification Analysis
  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate alongside a sample of your crude starting material.

    • Develop the TLC plate to identify the fractions containing your pure product.

    • For more detailed analysis, selected fractions can be analyzed by LC-MS to confirm the molecular weight of the eluted compound.

  • Purity Assessment:

    • Combine the pure fractions and evaporate the solvent.

    • Determine the final purity of your compound using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Part 4: Visualizations and Data

Diagrams

Troubleshooting_Workflow start Problem Encountered During Purification poor_separation Poor Separation / Co-elution start->poor_separation peak_tailing Significant Peak Tailing start->peak_tailing low_recovery Low Recovery / No Elution start->low_recovery optimize_gradient Optimize Solvent Gradient poor_separation->optimize_gradient Adjust Polarity change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) poor_separation->change_stationary_phase If Gradient Fails add_modifier Add Mobile Phase Modifier (e.g., TEA, NH3) peak_tailing->add_modifier Strong Silanol Interaction check_loading Reduce Sample Load peak_tailing->check_loading Column Overload increase_polarity Increase Mobile Phase Polarity Drastically low_recovery->increase_polarity Strong Adsorption change_sp_low_recovery Change Stationary Phase (e.g., Alumina, C18) low_recovery->change_sp_low_recovery If Polarity Increase Fails

Caption: A troubleshooting workflow for common issues in piperazine derivative purification.

Method_Development_Workflow start Start: Novel Piperazine Derivative char Characterize Analyte (Solubility, pKa) start->char tlc TLC Scouting (Mobile Phase Selection, Rf ~0.3) char->tlc column_select Select Stationary & Mobile Phase tlc->column_select packing Pack Column (Slurry Method) column_select->packing loading Load Sample (Wet or Dry) packing->loading elution Elute and Collect Fractions (Isocratic or Gradient) loading->elution analysis Analyze Fractions (TLC, LC-MS) elution->analysis combine Combine Pure Fractions & Evaporate analysis->combine end End: Purified Product combine->end

Sources

Technical Support Center: Prevention of Benzylamine Compound Degradation During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical compounds. Benzylamine and its analogues are foundational building blocks in numerous synthetic pathways, but their inherent reactivity can lead to degradation during storage, compromising sample integrity, experimental reproducibility, and ultimately, the quality of your results.

This resource provides in-depth technical guidance, troubleshooting protocols, and preventative strategies to ensure the long-term stability of your benzylamine compounds.

Understanding Benzylamine Stability: The "Why" Behind Degradation

Benzylamine compounds are susceptible to degradation through several chemical pathways, primarily driven by their nucleophilic amine group and the benzylic protons. Understanding these mechanisms is crucial for designing effective storage strategies.

Primary Degradation Pathways

The principal routes of degradation for benzylamine and its derivatives are oxidation and reaction with atmospheric carbon dioxide.

  • Oxidative Degradation: Exposure to atmospheric oxygen can initiate a cascade of reactions. This process, known as autoxidation, can be particularly problematic.[1] The oxidation of benzylamines can lead to the formation of imines, which can further degrade to aldehydes (like benzaldehyde) and then potentially to acids.[2] This is a significant concern as even trace amounts of these impurities can interfere with subsequent reactions. The presence of metal ions, such as copper, can catalyze this oxidation.[3] The reaction often involves radical species, meaning it can be a self-propagating chain reaction.[4][5]

  • Reaction with Carbon Dioxide: Being basic, benzylamines readily react with atmospheric carbon dioxide (CO₂) to form carbamate salts.[2][6] This is often observed as the formation of a white precipitate in the sample, which can alter the concentration and pH of the stock solution.[7]

  • Light-Induced Degradation: While benzylamine itself does not absorb light at wavelengths greater than 290 nm, some derivatives or impurities might be susceptible to photolysis.[8] It is a good general practice to protect all chemical compounds from light. Photocatalytic oxidation to form imines is also a known reaction pathway.[9][10]

Visualizing the Degradation Cascade

The following diagram illustrates the primary degradation pathways of a generic benzylamine compound.

cluster_main Benzylamine Degradation Pathways cluster_oxidation Oxidative Pathway cluster_co2 CO₂ Reaction Pathway A Benzylamine (R-CH₂NH₂) B Imine (R-CH=NH) A->B O₂ (Air) E Carbamate Salt (R-CH₂NHCOO⁻ R-CH₂NH₃⁺) A->E CO₂ (Air) C Aldehyde (R-CHO) + NH₃ B->C Hydrolysis D Carboxylic Acid (R-COOH) C->D Further Oxidation

Caption: Key degradation routes for benzylamine compounds.

Troubleshooting Guide: Identifying and Resolving Storage Issues

This section addresses common problems encountered during the storage of benzylamine compounds in a question-and-answer format.

Q1: My benzylamine solution, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

A1: Discoloration, typically to a yellow or light brown hue, is a common indicator of oxidative degradation.[8] The formation of conjugated imine species and subsequent aldehyde products can lead to colored impurities.

Troubleshooting Steps:

  • Purity Assessment:

    • Technique: Analyze a small aliquot of the discolored solution using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Expected Result: Compare the chromatogram to that of a fresh or standard sample. The presence of new peaks with different retention times indicates the formation of degradation products. Common degradation products to look for include the corresponding imine and benzaldehyde.

  • Confirmation of Oxidation:

    • Technique: If you have access to NMR spectroscopy, acquire a ¹H NMR spectrum of the sample.

    • Expected Result: Look for the appearance of a singlet peak in the δ 9-10 ppm region, which is characteristic of an aldehyde proton. An imine C-H proton will typically appear around δ 8.0-8.5 ppm.[4]

Corrective Actions:

  • Short-term: For immediate use in non-critical applications, the material might be purified by distillation or column chromatography. However, this is not ideal as the degradation process may have already altered the precise concentration.

  • Long-term: Discard the degraded stock and prepare a fresh solution. Implement the preventative storage measures outlined in Section 3.

Q2: I've observed a white precipitate in my neat benzylamine or its concentrated solution. What is it and is the product still usable?

A2: A white precipitate is most likely a carbamate salt, formed from the reaction of the amine with atmospheric CO₂.[2] The usability of the product depends on your experimental tolerance for impurities and concentration changes.

Troubleshooting Steps:

  • Solubility Test:

    • Technique: Take a small portion of the supernatant (the clear liquid above the solid). Attempt to dissolve a compound that is known to be soluble in pure benzylamine.

    • Expected Result: Reduced dissolving power can indicate that a significant portion of the free amine has been converted to the salt.

  • pH Measurement (for aqueous solutions):

    • Technique: If your benzylamine is in an aqueous solution, measure the pH.

    • Expected Result: A decrease in pH compared to a freshly prepared solution suggests the consumption of the basic amine by CO₂.

Corrective Actions:

  • For Non-Quantitative Applications: If the exact concentration is not critical, you may be able to use the supernatant. However, be aware that the concentration will be lower than intended.

  • For Quantitative Applications: It is highly recommended to discard the batch and prepare a fresh sample. The formation of the salt means the molarity of the free amine is no longer accurate. To prevent recurrence, store the compound under an inert atmosphere (see Section 3).

Q3: My reaction yield is lower than expected when using an older bottle of benzylamine compared to a new one. Could storage be the issue?

A3: Absolutely. A decrease in purity due to degradation directly leads to a lower concentration of the active reactant, resulting in reduced reaction yields.[2]

Troubleshooting Workflow:

A Low Reaction Yield Observed B Analyze Benzylamine Purity (HPLC, GC-MS, or NMR) A->B C Purity Confirmed (>99%)? B->C Yes E Purity Degraded (<99%)? B->E No D Investigate Other Reaction Parameters (Solvent, Reagents, Temperature) C->D F Procure New Benzylamine Stock E->F G Implement Proper Storage Protocols (See Section 3) F->G H Re-run Reaction with New Stock G->H

Sources

managing exothermic reactions in large-scale benzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzylamine Synthesis

Introduction: Navigating the Exotherm in Large-Scale Benzylamine Production

Benzylamine is a critical intermediate in the pharmaceutical and chemical industries, but its synthesis is characterized by significant exothermicity, posing substantial safety risks during scale-up.[1][2][3] The two most common industrial routes—the reaction of benzyl chloride with ammonia and the reductive amination of benzaldehyde—both generate considerable heat.[4][5][6] Uncontrolled, this heat can lead to a thermal runaway, where the reaction rate increases exponentially, overwhelming the cooling capacity of the reactor and potentially causing a catastrophic failure.[7][8]

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you safely manage the thermal hazards associated with large-scale benzylamine synthesis. Our focus is on the causality behind process choices, ensuring a deep understanding of not just what to do, but why it is the scientifically sound and safe approach.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal hazards of benzylamine synthesis.

Q1: Why is the synthesis of benzylamine so exothermic?

A1: The formation of the carbon-nitrogen bond in benzylamine is a thermodynamically favorable process, releasing significant energy as heat (enthalpy of reaction).

  • For the Benzyl Chloride & Ammonia Route: The nucleophilic substitution of the chloride ion by ammonia is a highly energetic reaction. The process involves breaking a C-Cl bond and forming a C-N bond, with the net energy change being significantly negative (exothermic).[4][5]

  • For the Reductive Amination of Benzaldehyde: This route involves two main steps: the formation of an imine intermediate followed by its hydrogenation. The hydrogenation step, in particular, is highly exothermic.[6]

The magnitude of this exotherm means that without adequate heat removal, the temperature of the reaction mass will rise. According to the Arrhenius equation, the reaction rate increases exponentially with temperature, leading to a dangerous feedback loop where more heat is generated, further increasing the rate.[8][9]

Q2: What is a "thermal runaway" and how do I assess the risk before scaling up?

A2: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system.[7] This leads to a rapid, uncontrolled increase in temperature and pressure. To assess this risk prior to scale-up, a thorough hazard evaluation is critical.[10]

Key Pre-Scale-up Safety Studies:

Study TypeTechniquePurpose & Rationale
Reaction Energetics Reaction Calorimetry (RC)Measures the heat of reaction in real-time under process conditions. This is crucial for determining the total heat output and the rate of heat evolution, which are essential for designing an adequate cooling system.[10][11]
Thermal Stability Differential Scanning Calorimetry (DSC) / Accelerating Rate Calorimetry (ARC)Determines the onset temperature for thermal decomposition of reactants, intermediates, and products.[10][12][13] A critical safety margin (typically >100 °C) must exist between the maximum planned operating temperature and the decomposition onset temperature.[9]
Worst-Case Scenario Adiabatic Temperature Rise (ΔT_ad) CalculationCalculates the maximum possible temperature increase if the cooling system fails completely.[11] This is calculated from the heat of reaction and the heat capacity of the reaction mass. It helps define the absolute worst-case scenario.[9]

Understanding these parameters allows you to classify the thermal risk of your process and implement appropriate control measures.[14]

Q3: How does scale-up affect heat management?

A3: The primary challenge of scale-up is the deteriorating surface-area-to-volume ratio.[9] As reactor volume increases, the surface area available for heat exchange (through the reactor jacket) does not increase proportionally. This means that a large reactor is inherently less efficient at removing heat per unit volume than a small laboratory flask.[7][9] Consequently, a reaction that was easily controlled on the bench can become dangerously uncontrollable at the pilot or production scale without specific engineering controls.

Section 2: Troubleshooting Guide for Exothermic Events

This section provides direct answers to common problems encountered during large-scale synthesis.

Q4: My reactor temperature is spiking above the setpoint during the addition of a reagent. What's happening and what is my immediate action plan?

A4: This indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that requires immediate attention to prevent a thermal runaway.

Causality: The most likely cause is that the reagent is being added too quickly, or the cooling system is underperforming. In a semi-batch process, the rate of reagent addition is the primary control over the reaction rate and, therefore, the rate of heat generation.[9][10]

Immediate Action Protocol:

  • STOP THE ADDITION: Immediately halt the feed of the limiting reagent. This is the fastest way to stop generating more heat.

  • MAXIMIZE COOLING: Ensure the cooling system is operating at maximum capacity. Check the coolant temperature and flow rate.

  • MONITOR CLOSELY: Watch the reactor temperature and pressure very closely. If the temperature continues to rise even after stopping the feed, you may be approaching a runaway condition.

  • PREPARE FOR EMERGENCY: If the temperature does not begin to decrease and approaches a pre-defined critical limit, activate your emergency response plan, which may involve quenching the reaction.[11]

The workflow below illustrates the decision-making process.

G start Temperature Alarm Triggered (T > Setpoint + Δ) stop_feed IMMEDIATELY STOP REAGENT ADDITION start->stop_feed max_cool Maximize Cooling (Check Coolant T & Flow) stop_feed->max_cool monitor Monitor Reactor Temperature & Pressure max_cool->monitor temp_falling Temperature Decreasing? monitor->temp_falling resume_slow Resume Addition at a Reduced Rate temp_falling->resume_slow Yes temp_rising Temperature Still Rising? temp_falling->temp_rising No investigate Investigate Root Cause (Cooling, Kinetics, etc.) resume_slow->investigate temp_rising->investigate No, Stabilized emergency ACTIVATE EMERGENCY RESPONSE PLAN (e.g., Quench Reaction) temp_rising->emergency Yes

Caption: Decision tree for managing a temperature excursion event.

Q5: I'm observing localized hotspots, especially near the reagent addition point. How can this be fixed?

A5: Localized hotspots indicate poor mixing. The added reagent is reacting quickly in a small volume before it can be dispersed throughout the reactor, creating areas of dangerously high temperature that may not be detected by a single temperature probe.[11]

Causality: As reactor size increases, achieving homogeneity becomes more difficult. The choice of impeller, agitation speed, and baffle design are critical. Using an anchor-type stirrer in a low-viscosity system, for example, is counterproductive and will not provide the necessary turbulence for rapid dispersion.[11]

Solutions:

  • Optimize Agitation: Consult with a chemical engineer to verify that the agitator type (e.g., pitched-blade turbine, hydrofoil), size, and speed are appropriate for the reactor geometry and reaction mass viscosity.

  • Improve Addition Method: Instead of surface addition, use a dip tube to introduce the reagent into a highly turbulent zone, such as directly above the impeller.

  • Dilute the Reagent: If possible, diluting the incoming reagent can reduce the initial concentration gradient and slow the reaction rate at the point of addition.

  • Consider a Continuous Reactor: For highly exothermic and fast reactions, moving to a continuous flow reactor (Coflore, tubular reactor) can eliminate this issue entirely due to superior heat and mass transfer.[7][14][15]

Q6: My process calculations show the reactor's cooling jacket is insufficient for the full-scale reaction. What are my options besides buying a new reactor?

A6: When the primary cooling jacket is insufficient, you must either decrease the rate of heat generation or increase the rate of heat removal.

Strategies to Manage Heat Load:

StrategyDescription & Rationale
Semi-Batch Operation This is the most common and effective strategy. Instead of adding all reactants at once (batch mode), one reactant is added slowly over time. This allows you to control the reaction rate directly, ensuring the heat generated never exceeds the cooling capacity.[10]
Use of a "Heat Sink" Solvent Adding an inert, high-heat-capacity solvent to the reaction mass can absorb a significant amount of the heat generated, buffering the temperature rise.
Reflux Cooling If the reaction can be run at the boiling point of the solvent, the heat of vaporization provides a very efficient heat removal mechanism. The vapor is condensed in an overhead heat exchanger and returned to the reactor. This is an excellent secondary cooling method.
External Heat Exchanger Loop A pump-around loop can be installed where the reaction mixture is continuously circulated through an external, high-efficiency heat exchanger and returned to the reactor. This significantly increases the available surface area for heat transfer.

Section 3: Key Experimental Protocols

Protocol 1: Safe Semi-Batch Addition of Benzyl Chloride to Ammonia

This protocol is designed to maintain thermal control by ensuring the rate of reaction is limited by the addition rate.

  • Pre-Reaction Setup:

    • Charge the reactor with the aqueous ammonia solution.

    • Begin agitation to ensure homogeneity.

    • Cool the reactor contents to the initial reaction temperature (e.g., 25-30°C).[4][5]

    • Establish setpoints for temperature alarms (e.g., Setpoint + 5°C) and emergency shutdown (e.g., Setpoint + 15°C).

  • Controlled Addition:

    • Begin adding benzyl chloride via a metering pump at a slow, predetermined rate (e.g., calculated to not exceed 75% of the reactor's cooling capacity).

    • Continuously monitor the reactor temperature. The temperature should rise slightly and then hold steady as the cooling system removes the heat of reaction.

    • If the temperature begins to climb beyond the steady state, immediately reduce the addition rate. If it continues to climb, stop the addition entirely as per the troubleshooting guide (Q4).

  • Post-Addition Hold:

    • After the addition is complete, continue to stir and cool the mixture for a specified period (e.g., 2 hours) to ensure the reaction goes to completion.[4][5]

    • Monitor the temperature; a gradual decrease in the cooling requirement indicates the reaction is finishing.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Completion Phase charge_nh3 1. Charge Reactor with Aqueous Ammonia agitate_cool 2. Start Agitation & Cool to Start Temp charge_nh3->agitate_cool set_alarms 3. Set Temperature Alarms & Limits agitate_cool->set_alarms start_add 4. Begin Slow Addition of Benzyl Chloride set_alarms->start_add monitor_temp 5. Continuously Monitor Temperature start_add->monitor_temp adjust_rate 6. Adjust Addition Rate to Maintain Temp monitor_temp->adjust_rate adjust_rate->monitor_temp hold 7. Complete Addition & Hold for 2 Hours adjust_rate->hold Addition Complete monitor_cool 8. Monitor for Decreasing Cooling Demand hold->monitor_cool

Sources

Validation & Comparative

A Head-to-Head Comparison for Drug Discovery: 3-(4-Methylpiperazin-1-ylmethyl)benzylamine vs. 4-(4-Methylpiperazin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Differentiating Structural Isomers in Early-Phase Drug Development

In the landscape of medicinal chemistry, even subtle structural modifications can lead to profound differences in a compound's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides a comparative analysis of two closely related benzylamine derivatives: 3-(4-Methylpiperazin-1-ylmethyl)benzylamine and 4-(4-Methylpiperazin-1-yl)benzylamine. While these isomers share the same molecular formula and weight, the positional difference of the methylpiperazinyl moiety on the benzylamine core is a critical determinant of their pharmacological properties.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural nuances of these compounds, propose a strategic experimental workflow for their comparative evaluation, and provide detailed protocols for key assays. The insights herein are designed to guide rational decision-making in selecting the most promising candidate for further development.

Unveiling the Structural Isomers: A Tale of Two Positions

At first glance, the two molecules appear remarkably similar. Both feature a benzylamine core, known for its presence in a variety of biologically active compounds, and a 4-methylpiperazine group, a common scaffold in medicinal chemistry that can influence solubility, cell permeability, and target engagement. The key distinction lies in the point of attachment of the methylpiperazinyl group to the benzylamine ring: the meta (3-position) in this compound and the para (4-position) in 4-(4-Methylpiperazin-1-yl)benzylamine.

This positional isomerism can significantly impact the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. The meta substitution results in a more angular geometry, while the para substitution leads to a more linear and extended conformation. These differences are hypothesized to influence binding affinity and selectivity for target proteins.

PropertyThis compound4-(4-Methylpiperazin-1-yl)benzylamine
Structure
CAS Number 515162-19-3[1]216144-45-5[2]
Molecular Formula C₁₃H₂₁N₃C₁₂H₁₉N₃
Molecular Weight 219.33 g/mol [1]205.30 g/mol [2]
Predicted Conformation AngularLinear

A Strategic Experimental Workflow for Comparative Evaluation

To objectively compare these two isomers, a multi-tiered experimental approach is essential. The following workflow is designed to provide a comprehensive understanding of their relative performance, from initial target engagement to preliminary safety and pharmacokinetic profiling.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Safety Profiling cluster_2 Tier 3: In Vitro ADME & Pharmacokinetics cluster_3 Decision Point Target Identification Target Identification Binding Affinity Binding Affinity Target Identification->Binding Affinity Functional Activity Functional Activity Binding Affinity->Functional Activity Selectivity Profiling Selectivity Profiling Functional Activity->Selectivity Profiling hERG Safety Assay hERG Safety Assay Selectivity Profiling->hERG Safety Assay Metabolic Stability Metabolic Stability hERG Safety Assay->Metabolic Stability Permeability Permeability Metabolic Stability->Permeability Candidate Selection Candidate Selection Permeability->Candidate Selection

Sources

A Researcher's Guide to the Bioactivity of Benzylamine Positional Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the subtle art of medicinal chemistry often hinges on the precise spatial arrangement of atoms within a molecule. Positional isomerism, the variation in the location of a functional group on a core scaffold, can dramatically alter a compound's interaction with biological targets, transforming a promising lead into an inactive analogue, or vice versa. This guide provides an in-depth comparison of the bioactivity of benzylamine positional isomers—ortho-, meta-, and para-substituted derivatives—offering a critical perspective for researchers, scientists, and drug development professionals. We will explore how the seemingly minor shift of a substituent on the benzene ring can profoundly impact enzyme inhibition, antimicrobial activity, and cytotoxicity, supported by experimental data and established methodologies.

The Decisive Role of Substituent Position: A Structure-Activity Relationship (SAR) Perspective

The position of a substituent on the benzylamine ring—be it at the ortho (1,2-), meta (1,3-), or para (1,4-) position—governs the molecule's electronic and steric properties. These properties, in turn, dictate how the molecule orients itself within a binding pocket of an enzyme or how it partitions across a cell membrane.

  • Electronic Effects: The placement of electron-donating or electron-withdrawing groups can alter the pKa of the benzylic amine and the electron density of the aromatic ring. This influences the molecule's ability to form hydrogen bonds, engage in pi-pi stacking, or undergo enzymatic catalysis. For instance, studies on the oxidation of para- and meta-substituted benzylamine analogues by monoamine oxidase (MAO) have revealed that the electronic properties of the substituents significantly affect the rate of the enzymatic reaction[1]. Electron-withdrawing groups in the para-position can facilitate key steps in the catalytic cycle, highlighting the sensitivity of this biological interaction to positional electronics[1].

  • Steric Hindrance: The ortho position, being adjacent to the benzyl group, can introduce significant steric hindrance, potentially preventing the molecule from fitting optimally into a confined active site. Conversely, a substituent at the para position is typically more sterically accessible. This steric influence is a critical factor in the inhibition of enzymes by substituted benzylamines[2].

Comparative Bioactivity: An In-Depth Look at Experimental Evidence

While a comprehensive head-to-head comparison of the parent ortho-, meta-, and para-benzylamine is not extensively documented across all biological assays, studies on closely related substituted benzylamines and other aromatic isomers provide compelling evidence of the importance of substituent positioning.

Antimicrobial Activity and Cytotoxicity: A Case Study in Positional Isomerism

A notable study on isoamphipathic antibacterial molecules, which share structural similarities with substituted benzylamines, provides a clear and quantitative comparison of the impact of positional isomerism on bioactivity. In this research, the positioning of a key functional group was varied between the ortho, meta, and para positions, leading to significant differences in antibacterial efficacy and, crucially, toxicity to mammalian cells[3].

Isomer PositionMinimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL)Hemolytic Activity (HC50) (µg/mL)Cytotoxicity vs. RAW cells (% viability at 256 µg/mL)
Ortho1–8650100%
Meta1–16988%
Para1–1616024%

Data adapted from a study on isoamphipathic antibacterial molecules, demonstrating the principle of positional isomerism's effect on bioactivity[3].

As the data illustrates, while all isomers exhibited potent antibacterial activity against S. aureus, the ortho-isomer displayed a dramatically safer profile, with significantly lower hemolytic activity and no cytotoxicity at the tested concentration[3]. In contrast, the meta- and para-isomers were found to be considerably more toxic to mammalian cells[3]. This stark difference underscores how the spatial arrangement of functional groups can govern a molecule's selectivity for bacterial versus mammalian membranes, a critical consideration in the development of new antimicrobial agents. The ortho-isomer's favorable safety profile is attributed to its specific molecular geometry, which allows for selective disruption of bacterial membranes while minimizing interactions with mammalian cell membranes[3].

Enzyme Inhibition: The Case of Monoamine Oxidase (MAO)

Benzylamine is a known substrate for monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases like Parkinson's disease[4][5]. The development of MAO-B inhibitors is a key therapeutic strategy, and the benzylamine scaffold is a common starting point for inhibitor design.

The position of substituents on the benzylamine ring plays a pivotal role in both the potency and selectivity of MAO inhibition. For example, in a series of pyridazinobenzylpiperidine derivatives, a 3-chloro substituent (meta-position on the benzylamine mimic) resulted in more potent MAO-B inhibition compared to other halogen substitutions at the same position, and significantly greater potency than substitutions at the 2- (ortho) or 4- (para) positions[6]. This highlights the specific steric and electronic requirements of the MAO-B active site, where a substituent at the meta-position may provide an optimal interaction that enhances binding affinity and inhibitory activity.

MAO_Catalysis Substrate Benzylamine Substrate MAO_B MAO-B Active Site (FAD cofactor) Substrate->MAO_B Binding Intermediate Substrate-Enzyme Complex MAO_B->Intermediate Forms Complex Product Benzaldehyde Product Intermediate->Product Oxidative Deamination Ammonia Ammonia Intermediate->Ammonia FADH2 Reduced FAD (FADH2) Intermediate->FADH2

Caption: Simplified workflow of benzylamine oxidation by MAO-B.

Experimental Protocols: Assessing Bioactivity

To enable researchers to conduct their own comparative studies, we provide the following established, step-by-step methodologies for key bioactivity assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the target bacterium (e.g., Staphylococcus aureus).

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each benzylamine isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Compound Serial Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for measuring the inhibition of MAO-A and MAO-B activity.

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A and MAO-B can be obtained from commercial sources.

    • Prepare a stock solution of a suitable substrate, such as kynuramine for MAO-A or benzylamine for MAO-B.

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Inhibition Assay:

    • In a 96-well plate, add the buffer, the MAO enzyme, and varying concentrations of the test compounds (benzylamine isomers).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate.

    • The reaction produces hydrogen peroxide, which can be detected using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The evidence strongly indicates that the positional isomerism of substituents on the benzylamine scaffold is a critical determinant of biological activity. The choice of ortho-, meta-, or para-substitution can profoundly influence a molecule's interaction with biological targets, leading to significant variations in efficacy, selectivity, and toxicity. For researchers in drug discovery, a systematic evaluation of positional isomers should be a cornerstone of the lead optimization process.

Future research should aim to conduct more direct comparative studies of the parent ortho-, meta-, and para-benzylamine, as well as simple substituted derivatives, across a wider range of biological assays. Such studies will provide a more complete and nuanced understanding of the structure-activity relationships governing this important class of molecules and will undoubtedly accelerate the development of novel therapeutics with improved potency and safety profiles.

References

  • Walker, M. C., & Edmondson, D. E. (2000). Structure–Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 39(28), 8464–8473. [Link]

  • Macor, J. E., et al. (2001). Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines. Bioorganic & Medicinal Chemistry Letters, 11(13), 1731–1734. [Link]

  • Fuller, R. W., & Hemrick, S. K. (1978). Steric influence on inhibition of monoamine oxidase forms by 2,3-dichloro-alpha-methylbenzylamine. Research Communications in Chemical Pathology and Pharmacology, 20(1), 199–202. [Link]

  • Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115–2120. [Link]

  • Ulgen, M., Gorrod, J. W., & Barlow, D. (1994). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 24(8), 735–748. [Link]

  • Madonna, S., et al. (2011). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. Translational Oncology, 4(3), 159–170. [Link]

  • Mishra, B., et al. (2019). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. RSC Advances, 9(59), 34351–34358. [Link]

  • Lee, K., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 27(19), 6296. [Link]

  • Petzer, A., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 897–907. [Link]

  • Tripti, G., et al. (2024). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Journal of Molecular Structure, 1301, 137351. [Link]

Sources

A Guide to the Orthogonal Validation of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine using ¹H NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 3-(4-Methylpiperazin-1-ylmethyl)benzylamine is a compound of interest, featuring a versatile scaffold that incorporates a benzylamine moiety, crucial for various biological interactions, and a methylpiperazine group, often used to enhance solubility and pharmacokinetic properties. The precise arrangement of these functional groups is critical to its intended activity.

This guide provides an in-depth, expert-led comparison of the analytical techniques used to validate the molecular structure of this compound. We will delve into the theoretical underpinnings and practical application of two orthogonal and powerful methods: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). By integrating predicted data with a robust experimental framework, this document serves as a comprehensive reference for researchers, ensuring the identity, purity, and structural integrity of the target molecule.

Section 1: Theoretical Spectroscopic Profile

Before any experimental work, a thorough theoretical analysis is essential. This predictive approach allows us to establish a hypothesis-driven framework for data interpretation, ensuring that the subsequent experimental results can be confidently matched to the proposed structure.

Predicted ¹H NMR Spectrum

¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The predicted spectrum for this compound is based on established chemical shift principles and data from analogous structures.[1][2]

The molecular structure with protons systematically labeled for NMR analysis is shown below.

N1 N C1 CH₂ N1->C1 H_e N2 N C_Me CH₃ (H_g) N2->C_Me C3 CH₂ N2->C3 H_f C2 CH₂ C1->C2 H_f C2->N2 C4 CH₂ C3->C4 H_e C4->N1 C_Ar1 C C_Ar2 C C_Ar1->C_Ar2 C_benzyl CH₂ (H_c) C_Ar1->C_benzyl C_Ar3 C C_Ar2->C_Ar3 C_Ar4 C C_Ar3->C_Ar4 C_linker CH₂ (H_b) C_Ar3->C_linker C_Ar5 C C_Ar4->C_Ar5 C_Ar6 C C_Ar5->C_Ar6 C_Ar6->C_Ar1 N_amine NH₂ (H_d) C_benzyl->N_amine C_linker->N1 H_Ar1 H_a H_Ar2 H_a H_Ar3 H_a H_Ar4 H_a H_e_top H_e H_e_bot H_e H_f_top H_f H_f_bot H_f

Caption: Labeled structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Label Assignment Predicted Chemical Shift (δ ppm) Multiplicity Integration Rationale
H_a Aromatic 7.20 - 7.40 Multiplet (m) 4H Protons on a 1,3-disubstituted benzene ring result in a complex, overlapping signal pattern.
H_b Ar-CH₂ -N ~ 3.50 Singlet (s) 2H Methylene protons adjacent to both an aromatic ring and a nitrogen atom.
H_c CH₂ -NH₂ ~ 3.85 Singlet (s) 2H Benzylic protons adjacent to a primary amine.
H_d -NH₂ 1.5 - 2.5 Broad Singlet (br s) 2H Amine protons are subject to chemical exchange; signal is broad and D₂O exchangeable.
H_e, H_f Piperazine ring 2.40 - 2.70 Broad Multiplet (br m) 8H Protons on the piperazine ring often show complex and broad signals due to ring conformational changes.

| H_g | N-CH₃ | ~ 2.30 | Singlet (s) | 3H | Methyl group attached to a nitrogen atom. |

Predicted Mass Spectrum

Mass spectrometry is employed to determine the molecular weight and gain structural insights through fragmentation analysis. For a molecule like this, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice, as it readily forms protonated molecules ([M+H]⁺).

  • Molecular Formula: C₁₂H₁₉N₃

  • Monoisotopic Mass: 205.1579 g/mol

  • Expected [M+H]⁺: m/z 206.1657

The fragmentation of the protonated molecule is predicted to occur at the most labile bonds, primarily through benzylic cleavage and cleavage within the piperazine ring, which are well-documented pathways.[3][4][5]

G mol [M+H]⁺ m/z 206.17 frag1 Benzylic Cleavage mol->frag1 frag2 Piperazine Ring Opening mol->frag2 ion1 [C₇H₈N]⁺ m/z 106.07 (Aminotropylium ion) frag1->ion1 - C₅H₁₀N₂ ion3 [C₈H₁₀]⁺˙ m/z 106.08 (Xylene-type ion after rearrangement) frag1->ion3 - C₅H₁₂N₃ ion2 [C₅H₁₁N₂]⁺ m/z 99.09 (Methylpiperazine fragment) frag2->ion2 - C₇H₈N ion4 [C₃H₈N]⁺ m/z 58.07 (Piperazine fragment) frag2->ion4 - C₉H₁₁N₂

Caption: Predicted major fragmentation pathways for protonated this compound.

Table 2: Predicted Major Fragment Ions in ESI-MS/MS

m/z (Predicted) Proposed Formula Proposed Structure/Origin
206.17 [C₁₂H₂₀N₃]⁺ Protonated molecule [M+H]⁺
106.07 [C₇H₈N]⁺ Aminotropylium ion from cleavage of the ArCH₂-N bond.
99.09 [C₅H₁₁N₂]⁺ Fragment containing the intact N-methylpiperazine ring.

| 58.07 | [C₃H₈N]⁺ | A common, stable fragment from the cleavage of the piperazine ring. |

Section 2: Experimental Methodologies

To ensure trustworthy and reproducible results, standardized and validated protocols must be followed. The causality for key choices in these protocols is explained to provide deeper insight.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Expertise & Experience: CDCl₃ is chosen as it is a versatile solvent for a wide range of organic molecules and its residual proton signal (δ ~7.26 ppm) provides a convenient internal reference. The addition of a drop of D₂O can be used in a subsequent experiment to confirm exchangeable protons (like -NH₂).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • Expertise & Experience: Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • Acquisition Parameters:

    • Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 2-5 seconds to ensure complete proton relaxation for accurate integration.

    • Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure chemical shift stability.

  • D₂O Exchange: After the initial spectrum is acquired, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons should diminish or disappear, confirming its assignment.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Expertise & Experience: The solvent system is compatible with ESI, and the addition of formic acid is critical. It ensures the analyte is protonated in solution prior to ionization, significantly enhancing the signal for the [M+H]⁺ ion.

  • Instrumentation: Use a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Method:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • MS Scan (Full Scan): Acquire a full scan spectrum from m/z 50 to 300 to detect the protonated molecular ion.

  • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion (m/z 206.2) as the precursor ion and subject it to Collision-Induced Dissociation (CID) with argon gas.

    • Expertise & Experience: A collision energy ramp (e.g., 10-40 eV) should be applied. This is a self-validating approach; low energies will produce minimal fragmentation, confirming the precursor, while higher energies will reveal the characteristic fragmentation pattern, providing structural confirmation.

Section 3: Comparative Analysis and Structural Confirmation

This section bridges the theoretical predictions with experimental data, demonstrating how the combination of techniques provides an irrefutable structural validation.

G cluster_0 Analytical Workflow start Target Molecule: This compound pred Theoretical Prediction (¹H NMR & MS) start->pred exp Experimental Analysis start->exp comp Data Comparison & Interpretation pred->comp nmr ¹H NMR Acquisition exp->nmr ms MS & MS/MS Acquisition exp->ms nmr->comp ms->comp valid Structure Validated comp->valid

Caption: Workflow for the orthogonal validation of molecular structure.

Interpreting the Experimental ¹H NMR Spectrum

An experimental ¹H NMR spectrum would show signals that align closely with the predictions in Table 1.

  • Aromatic Region (δ 7.20-7.40 ppm): The presence of a complex multiplet integrating to 4 protons is definitive evidence for a disubstituted benzene ring.

  • Key Singlets: Three distinct singlets would be observed:

    • Around δ 3.85 ppm (2H) , confirming the -CH₂-NH₂ group.

    • Around δ 3.50 ppm (2H) , confirming the Ar-CH₂-N linker.

    • Around δ 2.30 ppm (3H) , confirming the N-CH₃ group.

  • Piperazine and Amine Protons: A broad multiplet between δ 2.40-2.70 ppm integrating to 8H confirms the piperazine ring protons. A broad singlet for the -NH₂ protons that disappears upon D₂O exchange provides unequivocal confirmation of this functional group.

The combination of these distinct signals, their specific chemical shifts, and their integration values creates a unique fingerprint that matches only the proposed structure of this compound.

Interpreting the Experimental Mass Spectrum

The experimental mass spectrum provides complementary evidence, confirming the molecule's elemental composition and connectivity.

  • Full Scan MS: The observation of a strong signal at m/z 206.1657 in the full scan spectrum perfectly matches the calculated mass for the protonated molecule, [C₁₂H₁₉N₃ + H]⁺. This confirms the molecular formula.

  • MS/MS Fragmentation: The product ion scan of the precursor at m/z 206.2 would reveal a fragmentation pattern consistent with our predictions (Table 2). The presence of key fragments such as m/z 106.07 (aminotropylium ion) and m/z 99.09 (methylpiperazine fragment) confirms the connectivity between the benzylamine and piperazine moieties. The detection of the smaller, highly characteristic piperazine fragment at m/z 58.07 further solidifies the identity of that substructure.[4]

Conclusion

The structural validation of this compound is robustly achieved through the synergistic use of ¹H NMR spectroscopy and mass spectrometry. ¹H NMR provides a detailed map of the proton framework, confirming the presence and relative positions of the aromatic ring, benzylamine group, linker methylene, and N-methylpiperazine moiety. Mass spectrometry complements this by confirming the exact molecular weight and providing a fragmentation pattern that corroborates the molecule's core structure and connectivity. This orthogonal approach, which compares predictive analysis with rigorous experimental data, represents a gold standard in chemical analysis, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.

References

  • Bouchoux, G., & Salpin, J. Y. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(11), 1473-1484. [Link][3]

  • Gao, J., et al. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1597-1607. [Link][6]

  • Zhang, J., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 435-442. [Link][4]

  • Wojtowicz, E., & Silberring, J. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link][5]

  • NIST. (n.d.). Benzylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][7]

  • PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. [Link][8]

Sources

A Comparative Analysis of Bioactivity: Benzylpiperazine vs. Benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology and drug development, understanding the structure-activity relationships of psychoactive compounds is paramount. Benzylpiperazine (BZP) and benzylamine are two molecules that, while sharing a common benzyl moiety, exhibit profoundly different biological activities. BZP is a well-documented central nervous system (CNS) stimulant with a complex pharmacological profile, formerly sold in "party pills" as a recreational drug.[1][2] In stark contrast, benzylamine, a simple primary amine, serves primarily as a precursor in chemical synthesis and as a substrate for endogenous enzymes, possessing limited direct psychoactive properties.[3][4]

This guide provides an in-depth, objective comparison of the bioactivity of benzylpiperazine and benzylamine. We will dissect their mechanisms of action, compare their physiological and toxicological profiles, and provide supporting experimental data and protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals. The core distinction lies in the piperazine ring of BZP, which confers upon it the ability to interact with multiple monoamine systems, a property benzylamine lacks.

Section 1: Comparative Mechanism of Action

The fundamental divergence in the bioactivity of BZP and benzylamine originates from their distinct interactions with neuronal signaling pathways. BZP is a potent modulator of dopaminergic, serotonergic, and noradrenergic systems, whereas benzylamine's activity is primarily defined by its role as an enzyme substrate.

Benzylpiperazine (BZP): A Multi-Target Monoamine Modulator

BZP's stimulant and euphoric effects are the result of a mixed mechanism of action, qualitatively similar to that of amphetamine and MDMA, though it is roughly 10 times less potent than dexamphetamine.[1][5][6] Its activity is characterized by two primary processes:

  • Monoamine Release and Reuptake Inhibition : BZP stimulates the release and inhibits the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons.[1][7] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor activation. Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of these key neurotransmitters.[7] Its action on the dopamine transporter (DAT) is a major contributor to its stimulant and abuse potential.[8][9]

  • Receptor Interaction : Beyond its effects on transporters, BZP also interacts directly with various receptors. It acts as an antagonist at α2-adrenoreceptors, which inhibits negative feedback and further increases norepinephrine release.[1] Additionally, it is a non-selective agonist at a wide range of serotonin receptors.[1] Its affinity for 5-HT2A receptors may contribute to mild hallucinogenic effects at high doses, while interactions with 5-HT2B and 5-HT3 receptors are linked to peripheral side effects like gastrointestinal issues and headaches, respectively.[1][2]

BZP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron BZP Benzylpiperazine (BZP) Vesicles Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) BZP->Vesicles Promotes Release DAT DAT BZP->DAT Inhibits Reuptake NET NET BZP->NET Inhibits Reuptake SERT SERT BZP->SERT Inhibits Reuptake Alpha2 α2-Adrenoceptor BZP->Alpha2 Antagonist Synapse Synaptic Cleft (Increased DA, NE, 5-HT) Vesicles->Synapse Release Synapse->DAT Synapse->NET Synapse->SERT Post_Receptors Postsynaptic Receptors Synapse->Post_Receptors Activation Stimulant Effects Stimulant Effects Post_Receptors->Stimulant Effects

Figure 1: Mechanism of Action of Benzylpiperazine (BZP).
Benzylamine: An Enzyme Substrate with Limited Direct CNS Activity

In contrast to BZP's complex pharmacology, benzylamine's bioactivity is far more circumscribed. It is not a significant monoamine releasing agent or reuptake inhibitor.[3] Its primary biological fate is enzymatic degradation.

  • Metabolism by Monoamine Oxidase B (MAO-B) : Benzylamine is a well-known substrate for MAO-B, an enzyme primarily located in the outer mitochondrial membrane of neurons and glial cells.[3][4] MAO-B catalyzes the oxidative deamination of benzylamine to produce benzaldehyde, hydrogen peroxide, and ammonia.[10] This metabolic pathway effectively prevents benzylamine from accumulating and exerting significant direct pharmacological effects on the CNS.

  • Pharmacological Profile of Derivatives : While benzylamine itself is largely inactive, its structural derivatives can possess significant bioactivity. For instance, α-methylbenzylamine acts as a monoamine oxidase inhibitor (MAOI), and N-methyl-N-propargylbenzylamine (pargyline) is a known MAOI that has been used clinically as an antidepressant and antihypertensive agent.[3] This highlights that the core benzylamine structure can be a scaffold for pharmacologically active molecules, but it is not one itself.

Benzylamine_Metabolism cluster_products Metabolic Products Benzylamine Benzylamine MAOB Monoamine Oxidase B (MAO-B) Benzylamine->MAOB Substrate Benzaldehyde Benzaldehyde MAOB->Benzaldehyde Catalyzes Oxidative Deamination H2O2 Hydrogen Peroxide MAOB->H2O2 NH3 Ammonia MAOB->NH3

Figure 2: Primary Metabolic Pathway of Benzylamine.

Section 2: Comparative Bioactivity and Physiological Effects

The divergent mechanisms of action translate into starkly different physiological and toxicological profiles.

FeatureBenzylpiperazine (BZP)Benzylamine
Primary Mechanism Monoamine (DA, NE, 5-HT) releaser and reuptake inhibitor; α2-adrenoceptor antagonist.[1][7]Substrate for Monoamine Oxidase B (MAO-B).[3][4]
CNS Effects Potent stimulant, euphoriant, potential mild hallucinogen.[1][2][11]Largely inactive; some studies suggest an anorectic effect.[12]
Cardiovascular Effects Sympathomimetic: Increased heart rate and blood pressure.[5][6]Minimal direct effects.
Subjective Effects Increased energy, sociability, alertness, euphoria, potential for anxiety and paranoia.[1][5]No significant psychoactive effects reported.
Toxicological Profile Seizures, hyperthermia, serotonin syndrome, psychosis, renal toxicity.[1][13][14]Low acute toxicity; corrosive as a base.[6]
Abuse Potential High; substitutes for methamphetamine in animal studies.[1][6]Low.
Central Nervous System Effects

BZP is a potent psychoactive substance. Users report effects similar to amphetamines, including feelings of euphoria, increased energy, enhanced sociability, and heightened sensory perception.[1][2] Doses typically range from 50 to 200 mg, with effects lasting 6 to 8 hours.[1][15] However, these effects are accompanied by a significant risk of adverse psychiatric events, including anxiety, agitation, confusion, insomnia, and paranoia.[11][14] In contrast, benzylamine does not produce these stimulant or psychoactive effects. Studies in mice have suggested that benzylamine can reduce food intake, an effect potentiated by MAO inhibitors, but this is not associated with the pronounced CNS stimulation seen with BZP.[12]

Toxicology and Safety Profile

The safety profile of BZP is a significant concern and led to its classification as a Schedule I controlled substance in the United States.[1][6] The most severe toxic effects are neurological and systemic, including life-threatening seizures, severe hyperthermia, respiratory failure, and serotonin syndrome.[1][13] A study of emergency department presentations in New Zealand linked BZP use to numerous toxic seizures.[16] While fatalities from BZP alone are rare, the risk increases dramatically when it is co-ingested with other substances like alcohol or MDMA.[1][14]

Benzylamine, on the other hand, has a much more benign toxicological profile in terms of acute systemic effects. Its primary hazard relates to its properties as a chemical; the base form is corrosive and can cause burns.[6] Its rapid metabolism by MAO-B prevents the accumulation that would be necessary to produce systemic toxicity comparable to that of BZP.[4]

Section 3: Experimental Protocol: Monoamine Transporter Binding Assay

To quantitatively compare the activity of compounds like BZP and benzylamine at their primary molecular targets, a radioligand receptor binding assay is the gold standard. This protocol provides a framework for assessing the binding affinity of test compounds to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Objective: To determine the inhibitory constant (Ki) of benzylpiperazine and benzylamine for the human dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Test Compounds: Benzylpiperazine HCl, Benzylamine HCl, dissolved in assay buffer.

    • Reference Compounds (for non-specific binding): GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well microplates, glass fiber filters, scintillation vials, and scintillation fluid.

    • Filtration apparatus and a liquid scintillation counter.

  • Experimental Procedure:

    • Compound Preparation : Prepare serial dilutions of BZP and benzylamine (e.g., from 100 µM to 0.1 nM) in assay buffer.

    • Assay Setup : In a 96-well plate, add in triplicate:

      • Assay Buffer

      • Test compound or reference compound at various concentrations.

      • Radioligand at a concentration near its Kd value.

      • Cell membrane preparation (typically 10-20 µg protein per well).

    • Incubation : Incubate the plates at room temperature (or specified temperature) for 60-120 minutes to allow binding to reach equilibrium.

    • Filtration : Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Washing : Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Scintillation Counting : Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (wells with excess reference compound) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow Start Start: Prepare Reagents Step1 Plate Assay Components: 1. Buffer 2. Test Compound (BZP/Benzylamine) 3. Radioligand ([³H]...) 4. Cell Membranes (hDAT/hNET/hSERT) Start->Step1 Step2 Incubate to Reach Equilibrium (e.g., 90 min at RT) Step1->Step2 Step3 Rapid Filtration (Separate Bound from Unbound Ligand) Step2->Step3 Step4 Wash Filters (Remove Non-specifically Bound Ligand) Step3->Step4 Step5 Scintillation Counting (Quantify Radioactivity) Step4->Step5 Step6 Data Analysis: - Determine IC₅₀ from dose-response curve - Calculate Ki using Cheng-Prusoff equation Step5->Step6 End End: Comparative Affinity Data Step6->End

Figure 3: Experimental Workflow for Radioligand Binding Assay.

Conclusion

The bioactivities of benzylpiperazine and benzylamine are fundamentally dissimilar, a difference dictated by the presence of the piperazine ring in BZP. BZP is a potent, multi-target psychoactive drug that directly modulates the brain's crucial monoamine systems, leading to significant stimulant effects and a corresponding high potential for abuse and toxicity. Its mechanism, involving both neurotransmitter release and reuptake inhibition, makes it a subject of interest in neuropharmacology and toxicology.

Conversely, benzylamine's direct biological impact is minimal. It acts primarily as a substrate for MAO-B, undergoing rapid metabolism that precludes significant CNS activity. While its chemical backbone serves as a valuable scaffold for designing other pharmacologically active molecules, benzylamine itself does not share the bioactivity of its piperazine-containing analog. This comparative guide underscores the critical importance of specific structural motifs in determining a molecule's interaction with biological systems, providing a clear distinction for researchers engaged in drug design, development, and safety assessment.

References

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Arrol, B., et al. (2008). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. The Journal of the New Zealand Medical Association. Retrieved from [Link]

  • Segre, G., & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. International Journal of Tissue Reactions. Retrieved from [Link]

  • Gee, P., et al. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical Toxicology. Retrieved from [Link]

  • Gee, P., et al. (2010). Toxicity from the recreational use of 1-benzylpiperazine. Taylor & Francis Online. Retrieved from [Link]

  • U.S. Department of Justice. (n.d.). BZP Fast Facts. Retrieved from [Link]

  • Encyclopedia.com. (n.d.). Benzylpiperazine/Trifluoromethyl-phenylpiperazine. Retrieved from [Link]

  • Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. Retrieved from [Link]

  • Campbell, H., et al. (2009). Determining the subjective and physiological effects of BZP on human females. Psychopharmacology. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Blough, B. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology. Retrieved from [Link]

  • Brennan, K. A., et al. (2007). Benzylpiperazine: a drug of abuse? Journal of Psychopharmacology. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride? Retrieved from [Link]

  • Dalefield, R. M. (2009). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • PharmaCompass. (n.d.). Benzylamine Drug Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzylpiperazine Scaffold as a Privileged Structure in CNS Drug Discovery

1-Benzylpiperazine (BZP) is a synthetic compound initially investigated as a potential antidepressant in the 1970s.[1][2] While it was found unsuitable for this purpose, its potent central nervous system (CNS) stimulant properties, approximately 10% of the potency of d-amphetamine, have led to its use as a recreational drug.[3][4] Beyond its recreational use, the benzylpiperazine core has emerged as a "privileged scaffold" in medicinal chemistry. Its structural simplicity, synthetic tractability, and ability to interact with multiple biological targets make it an attractive starting point for developing novel therapeutics.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzylpiperazine analogs. We will explore how specific chemical modifications to the core structure influence their pharmacological profiles, comparing their performance at key CNS targets like serotonin, dopamine, and sigma receptors. This analysis is supported by experimental data and detailed protocols, offering a comprehensive resource for researchers in pharmacology and drug development.

The Core Pharmacophore and Key Modification Points

The pharmacological activity of benzylpiperazine analogs is primarily dictated by their ability to modulate monoaminergic systems. BZP itself stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[2][3] However, subtle structural modifications can dramatically shift an analog's affinity and selectivity towards different receptors, transforming a broad-acting stimulant into a highly selective ligand for a specific target.

The benzylpiperazine scaffold offers three primary sites for chemical modification, each providing a vector to tune the compound's pharmacological properties.

SAR_Points cluster_0 Benzylpiperazine Core Scaffold cluster_1 Modification Points mol R1 Position 1 Benzyl Ring R1->mol R2 Position 2 Piperazine N4 R2->mol R3 Position 3 Piperazine Ring R3->mol

Caption: Key modification points on the benzylpiperazine scaffold.
  • Position 1 (Benzyl Ring): Substitutions on the aromatic ring primarily influence electronic and steric interactions within the receptor's binding pocket.

  • Position 2 (Piperazine N4-Position): Modifications at this nitrogen atom can introduce new functional groups, alter basicity, and extend the molecule to probe secondary binding pockets.

  • Position 3 (Piperazine Ring): Altering the piperazine ring itself, for example by creating rigid analogs, can lock the molecule into a specific conformation, potentially increasing affinity and selectivity.

Comparative Analysis of Benzylpiperazine Analogs

The versatility of the benzylpiperazine scaffold is evident in the diverse pharmacological profiles of its derivatives. While BZP is a non-selective monoamine releaser, other analogs exhibit high affinity and selectivity for specific receptors.

Phenylpiperazines: Shifting from Dopaminergic to Serotonergic Activity

Replacing the benzyl group with a phenyl group creates the phenylpiperazine class. Substitutions on this phenyl ring are crucial for determining receptor selectivity.

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): This analog displays direct serotonin agonist activity with little effect on the dopaminergic system.[1][2] The electron-withdrawing trifluoromethyl group at the meta-position is key to this serotonergic selectivity. It is often combined with BZP in recreational "party pills" to create a synergistic effect mimicking MDMA.[5][6]

  • 1-(3-chlorophenyl)piperazine (mCPP): Similar to TFMPP, the chloro-substituted mCPP is a serotonin receptor agonist and has been widely used as a research tool to probe serotonin function.[3]

The shift from BZP's broad stimulant profile to the more selective serotonergic action of TFMPP and mCPP highlights the critical role of the benzyl linker and aromatic substitution in defining the primary mode of action.

N4-Substituted Analogs: Targeting Sigma Receptors for Pain Therapeutics

Recent research has explored modifying the N4-position of the piperazine ring to develop ligands for sigma (σ) receptors, which are implicated in pain modulation.[7][8]

A study by Pabba et al. developed a series of benzylpiperazine derivatives as selective σ1 receptor antagonists.[7] Their lead compound, Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) , demonstrated exceptional affinity and selectivity.

Compoundσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (Kᵢ σ2/Kᵢ σ1)
Lead Compound (8)5.22260432
Compound 15 1.6 1417 886
Haloperidol (Ref)3.2412129
Data sourced from Pabba, et al. (2021).[7][8]

The SAR study revealed two key insights:

  • Benzyl Ring Substitution: The addition of a 4-methoxy group on the benzyl ring significantly enhanced σ1 receptor affinity (Kᵢ = 1.6 nM) compared to the unsubstituted lead compound.[7] This suggests a favorable electronic or hydrogen-bonding interaction in the σ1 receptor binding site.

  • N4-Acyl Group: The 3-cyclohexylpropan-1-one moiety at the N4 position was critical for high affinity. This bulky, lipophilic group likely occupies a hydrophobic pocket within the receptor, anchoring the ligand.

This work demonstrates how the benzylpiperazine scaffold can be successfully adapted to create highly selective ligands for non-monoaminergic targets, opening avenues for developing novel analgesics.[7]

Experimental Protocols for Evaluating Benzylpiperazine Analogs

The discovery and optimization of novel analogs rely on a standardized workflow of synthesis, in vitro binding, and functional characterization.

Workflow cluster_workflow Drug Discovery & Evaluation Workflow Synthesis Chemical Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding In Vitro Radioligand Binding Assays Purification->Binding Determine Affinity (Ki) & Selectivity Functional In Vitro Functional Assays (e.g., cAMP, Ca2+) Binding->Functional Determine Efficacy (Agonist/Antagonist) InVivo In Vivo Behavioral Models (e.g., Locomotion, Pain) Functional->InVivo Assess Physiological Effect PK Pharmacokinetic Studies (ADME) InVivo->PK Determine Drug-like Properties

Caption: Standard workflow for the evaluation of novel benzylpiperazine analogs.
Protocol 1: Synthesis of N-Substituted Benzylpiperazine Analogs

This protocol is a generalized procedure based on methods described for synthesizing σ-receptor ligands.[7]

Objective: To synthesize 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15).

Materials:

  • 1-[(4-methoxyphenyl)methyl]piperazine

  • 3-Cyclohexylpropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: Dissolve 1-[(4-methoxyphenyl)methyl]piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) to the solution to act as a base to neutralize the HCl generated during the reaction. Cool the mixture to 0°C in an ice bath.

  • Acylation: Add a solution of 3-cyclohexylpropionyl chloride (1.1 eq) in DCM dropwise to the stirred mixture over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

Causality: The choice of an acyl chloride allows for a straightforward acylation of the secondary amine on the piperazine ring. Triethylamine is a non-nucleophilic base essential for scavenging the acid byproduct without interfering with the reaction. The aqueous workup is critical for removing unreacted starting materials and salts, simplifying the final purification step.

Protocol 2: In Vitro σ Receptor Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity (Kᵢ) of a test compound for σ₁ and σ₂ receptors, adapted from established procedures.[7][8]

Objective: To determine the inhibitory constant (Kᵢ) of a benzylpiperazine analog at σ₁ and σ₂ receptors.

Materials:

  • Guinea pig brain membrane homogenates (source of receptors)

  • [³H]-pentazocine (σ₁ radioligand)

  • [³H]-DTG (σ₂ radioligand)

  • Test compound (benzylpiperazine analog) at various concentrations

  • Haloperidol (for defining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Assay Preparation: Prepare assay tubes containing Tris-HCl buffer, the appropriate radioligand ([³H]-pentazocine for σ₁ or [³H]-DTG for σ₂), and varying concentrations of the test compound.

  • Total and Non-Specific Binding: Prepare control tubes for total binding (containing only buffer and radioligand) and non-specific binding (containing buffer, radioligand, and a high concentration of haloperidol, e.g., 10 µM).

  • Incubation: Add the guinea pig brain membrane homogenate to all tubes to initiate the binding reaction. Incubate at 25°C for 120 minutes.

  • Termination and Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold Tris-HCl buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Trustworthiness: This protocol is self-validating through the inclusion of critical controls. The "total binding" tubes establish the maximum signal, while the "non-specific binding" tubes, using a saturating concentration of a known ligand (haloperidol), define the background noise. The difference between these two provides the specific binding window, ensuring that the measured inhibition by the test compound is due to its interaction with the target receptor.

Conclusion and Future Directions

The benzylpiperazine scaffold is a remarkably versatile platform for CNS drug discovery. SAR studies have successfully guided the evolution of this molecule from a non-selective stimulant into highly potent and selective ligands for diverse targets, including serotonin, dopamine, and sigma receptors.[7][9][10] Simple modifications to the benzyl and piperazine rings can profoundly alter a compound's pharmacological profile, a testament to the nuanced nature of molecular recognition at CNS receptors.

Future research should continue to explore the vast chemical space around this scaffold. The development of analogs with multifunctional activity—for example, compounds that act as both σ1 antagonists and serotonin reuptake inhibitors—could lead to novel polypharmacological agents for complex disorders like neuropathic pain and depression.[11] As synthetic methodologies and our understanding of receptor structures advance, the benzylpiperazine core is poised to remain a valuable and productive scaffold in the quest for new CNS therapeutics.

References

  • Pabba, C., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link][7][8]

  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology. Available at: [Link][1][2]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. EMCDDA. Available at: [Link][3]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link][12]

  • Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry. Available at: [Link][9]

  • Herian, M. W., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology. Available at: [Link][13]

  • Cohen, B. M. Z., & Butler, R. (2011). BZP-party pills: A review of research on benzylpiperazine as a recreational drug. The International Journal on Drug Policy. Available at: [Link][4]

  • Wang, C., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem. Available at: [Link][14]

  • Thompson, I., et al. (2011). Subjective Effects in Humans Following Administration of Party Pill Drugs BZP and TFMPP Alone and in Combination. Journal of Forensic Sciences. Available at: [Link][5]

  • Ling, T. S., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Available at: [Link][6]

  • Sławińska, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. Available at: [Link][11]

  • Reeb, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link][10]

Sources

A Senior Application Scientist's Guide to Selective Mono-N-Alkylation of Piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs targeting conditions from cancer to viral infections.[1][2][3] Its unique 1,4-dinitrogen structure imparts favorable physicochemical properties, enhancing aqueous solubility and bioavailability by acting as hydrogen bond acceptors or donors.[1] However, the very symmetry that makes piperazine an attractive scaffold—two secondary amines of nearly identical reactivity—presents a formidable synthetic challenge: achieving selective mono-N-alkylation while avoiding the statistically favored di-alkylation.[4][5]

This guide provides a comparative analysis of the principal synthetic strategies for achieving selective mono-N-alkylation of piperazine. We will move beyond mere protocols to dissect the mechanistic rationale behind each method, offering field-proven insights to help researchers select the optimal path for their specific synthetic goals. We will evaluate direct alkylation, reductive amination, protecting group strategies, and palladium-catalyzed methods, supported by experimental data and workflows.

The Direct Approach: Taming Reactivity in Direct N-Alkylation

Direct alkylation, reacting piperazine with an electrophile like an alkyl halide, is the most straightforward method but is notoriously difficult to control.[4][6] The mono-alkylated product, once formed, can be more nucleophilic than the starting piperazine, often leading to rapid subsequent alkylation and the formation of undesired di-alkylated byproducts and even quaternary ammonium salts.[4][7] Success hinges on carefully manipulating reaction conditions to favor the mono-adduct.

Causality Behind Experimental Choices for Selectivity:
  • Stoichiometric Control : The simplest strategy is to use a large excess of piperazine (typically 3-10 equivalents) relative to the alkylating agent. This ensures that the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[4][7] While effective, this approach is atom-inefficient and necessitates a challenging purification step to remove the excess piperazine.

  • Slow Addition : A dropwise or syringe-pump addition of the alkylating agent maintains a very low concentration of the electrophile in the reaction mixture. This kinetic control minimizes the chance for the mono-alkylated product to react a second time before the initial electrophile is consumed.[4]

  • Mono-Protonation : A more elegant approach involves using a mono-protonated piperazine salt. By adding one equivalent of a strong acid (or using a pre-formed salt), one nitrogen atom is protonated and effectively "protected" as a non-nucleophilic ammonium salt.[4][5] The remaining free amine can then react selectively. The pKa difference between the mono- and bis-protonated forms of piperazine is significant, allowing this differentiation.[7] A recent simplified procedure leverages this concept with heterogeneous catalysis by metal ions supported on a polymer resin, providing a one-pot method without traditional protecting groups.[8]

Representative Experimental Protocol: Direct Alkylation

This protocol describes a general procedure for the mono-N-alkylation of piperazine with an alkyl bromide using potassium carbonate as the base.[4]

Materials:

  • Piperazine (5.0 eq)

  • Alkyl Bromide (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Slowly add the alkyl bromide (dissolved in a small amount of MeCN, if desired) to the reaction mixture at room temperature over 1-2 hours using a syringe pump.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS until the alkyl bromide is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and excess piperazine.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate the mono-alkylated piperazine.

Workflow for Direct N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge flask with Piperazine (excess) & K2CO3 prep2 Add anhydrous solvent (MeCN) prep1->prep2 react1 Slowly add Alkylating Agent prep2->react1 Inert Atmosphere react2 Heat reaction and monitor (TLC/LC-MS) react1->react2 workup1 Cool and filter inorganic salts react2->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Purify crude product (Chromatography) workup2->workup3 end end workup3->end Isolated Mono-alkylated Product

Caption: Standard workflow for direct N-alkylation of piperazine.

The Chemoselective Alternative: Reductive Amination

Reductive amination is a powerful and highly chemoselective method for mono-N-alkylation. It is a one-pot process that first involves the formation of an iminium ion intermediate from the reaction of piperazine with an aldehyde or ketone, which is then immediately reduced to the target amine by a mild reducing agent.[4][9]

Causality Behind Experimental Choices:
  • Prevention of Over-Alkylation : The key advantage of this method is the impossibility of forming quaternary ammonium salts, a common side product in direct alkylation.[4][7] The reaction conditions are not forcing enough to alkylate the newly formed tertiary amine.

  • Choice of Reducing Agent : The success of the reaction depends on a reducing agent that is potent enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting carbonyl compound before iminium formation.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice. It is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce aldehydes and ketones at an appreciable rate.[4][7]

    • Zirconium Borohydride–Piperazine (ZBPP) Complex has been reported as a mild, efficient, and non-toxic reagent for this transformation, demonstrating high chemoselectivity.[9]

Representative Experimental Protocol: Reductive Amination with STAB

Materials:

  • Piperazine (1.2 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a reaction flask, add piperazine and the aldehyde/ketone in DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism of Reductive Amination

G RCHO R-CHO (Aldehyde) Iminium [Iminium Ion Intermediate] RCHO->Iminium + Piperazine - H2O Pip Piperazine Product Mono-N-Alkyl Piperazine Iminium->Product Reduction STAB NaBH(OAc)3 (STAB) STAB->Iminium

Caption: Simplified mechanism of reductive amination for mono-alkylation.

The "Fail-Safe" Method: Protecting Group Strategy

For syntheses where absolute control over selectivity is paramount, the use of a protecting group is the most reliable and widely practiced method.[4][7] The strategy involves three distinct steps: (1) protecting one of the piperazine nitrogens, (2) alkylating the remaining free nitrogen, and (3) removing the protecting group to yield the desired mono-alkylated product.[8]

Causality Behind Experimental Choices:
  • Choice of Protecting Group : The ideal protecting group is one that is easy to install, stable to the conditions of the alkylation reaction, and can be removed cleanly without affecting other functional groups in the molecule.

    • Boc (tert-butyloxycarbonyl) : This is the most common choice. It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions.[7] Its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), which are often orthogonal to many other functional groups.[6][7]

    • Acetyl (Ac) : N-Acetylpiperazine can be prepared and then alkylated. The acetyl group is robust and can be removed via acidic or basic hydrolysis.[4][10]

    • Formyl : N-formyl piperazine is commercially available and can be deprotected under basic conditions.[7]

While highly effective, this approach adds two steps to the overall synthesis, which can reduce the total yield and increase costs, making it less ideal for large-scale production.[8]

Representative Experimental Protocol: Boc-Protection Strategy

Step 1: Mono-Boc Protection of Piperazine [7]

  • Dissolve piperazine (2.0 eq) in a suitable solvent like Dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add a solution of Boc₂O (1.0 eq) in DCM dropwise over several hours.

  • Allow the mixture to stir and warm to room temperature overnight.

  • Evaporate the solvent. Add water to the residue and extract with DCM. The desired N-Boc-piperazine is typically more soluble in the organic phase, while di-Boc-piperazine is often insoluble and can be filtered off.[7]

Step 2: Alkylation of N-Boc-Piperazine

  • Follow the direct alkylation protocol described in Section 1, using N-Boc-piperazine (1.0 eq), an alkyl halide (1.1 eq), and a base like K₂CO₃ in a solvent like acetonitrile.

Step 3: Boc Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.

  • Monitor deprotection by TLC/LC-MS.

  • Concentrate the mixture under reduced pressure, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product into an organic solvent.

Workflow for Protecting Group Strategy

G start Piperazine step1 Step 1: Protection start->step1 + Boc2O intermediate N-Boc-Piperazine step1->intermediate step2 Step 2: Alkylation intermediate->step2 + R-X, Base protected_product N-Alkyl-N'-Boc Piperazine step2->protected_product step3 Step 3: Deprotection protected_product->step3 + Acid (TFA) end Mono-N-Alkyl Piperazine step3->end

Caption: The three-step workflow for mono-alkylation via a protecting group.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl piperazines.[11][12] This palladium-catalyzed cross-coupling reaction offers a powerful alternative to classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited scope.[11]

Causality Behind Experimental Choices:
  • Catalyst System : The reaction's success is critically dependent on the choice of palladium precursor, phosphine ligand, and base.[13] Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XantPhos, BINAP) are essential for promoting the reductive elimination step and achieving high yields, especially with less reactive aryl chlorides.[13][14]

  • Selectivity : As with direct alkylation, di-arylation is a significant side reaction. To achieve mono-arylation, N-Boc-piperazine is almost universally used as the coupling partner.[6][13] This combines the power of the cross-coupling reaction with the security of the protecting group strategy. Some protocols report modest yields for mono-arylation using a large excess of unprotected piperazine, but this is less common.[14]

Representative Experimental Protocol: Buchwald-Hartwig Amination[13]

Materials:

  • Aryl halide (e.g., Aryl Bromide) (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., XantPhos) (4-10 mol%)

  • Base (e.g., Sodium tert-butoxide, NaO-t-Bu) (1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.

  • In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source and the ligand in the reaction solvent.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-aryl-N'-Boc-piperazine, which can then be deprotected as described previously.

Catalytic Cycle of Buchwald-Hartwig Amination

G center Pd(0)L node1 Ar-Pd(II)-X(L) center->node1 Oxidative Addition node2 [Ar-Pd(II)-NR2(L)]+X- node1->node2 Ligand Exchange w/ Amine node2->center Reductive Elimination node3 Ar-NR2 node2->node3 start_ArX Ar-X start_ArX->node1 start_Amine Piperazine-Boc start_Amine->node1 start_Base Base start_Base->node2

Caption: A simplified representation of the palladium-catalyzed cycle.

Quantitative Comparison of Synthesis Methods

MethodPrincipleSelectivity ControlAdvantagesDisadvantagesTypical Yields
Direct Alkylation SN2 reaction of piperazine with an electrophilePiperazine excess, slow addition, mono-protonation.[4][5]Operationally simple, one step.Poor selectivity, risk of di- and quaternary products, difficult purification.[4][7]40-70% (highly variable)
Reductive Amination Imine/iminium formation followed by in-situ reductionInherent chemoselectivity of the reaction.Excellent selectivity, prevents quaternary salt formation, mild conditions.[4][9]Limited to alkyl groups derivable from aldehydes/ketones.75-95%[9]
Protecting Group Reversible blocking of one nitrogen atomAbsolute control via protecting group (e.g., Boc).[4][7]Most reliable method for mono-selectivity, clean reactions.[7]Multi-step (protection/deprotection), lower overall yield, higher cost.[8]80-95% (per step)
Buchwald-Hartwig Pd-catalyzed C-N cross-couplingUse of N-Boc-piperazine.[6][13]Excellent for N-aryl piperazines, broad substrate scope, good functional group tolerance.[11]Requires expensive catalysts/ligands, sensitive to air/moisture, mainly for aryl groups.70-97%[14][15]

Conclusion and Recommendations

The selective mono-N-alkylation of piperazine is a solvable challenge, with the optimal method depending on the specific context of the synthesis.

  • For exploratory, small-scale synthesis where reliability and product purity are critical, the Protecting Group Strategy , particularly with a Boc group, remains the gold standard. Its predictability justifies the extra steps.

  • When synthesizing N-aryl piperazines , the Buchwald-Hartwig Amination (coupled with a Boc-protecting group) is unequivocally the superior method, offering scope and efficiency that other methods cannot match.

  • For the synthesis of simple N-alkyl piperazines on a larger scale , Reductive Amination offers an excellent balance of high yield, selectivity, and operational simplicity, avoiding the pitfalls of direct alkylation and the added steps of a protecting group strategy.

  • Direct Alkylation should be reserved for cases where the alkylating agent is inexpensive and a large excess of piperazine is feasible, or when a quick, albeit potentially low-yielding, synthesis is required for initial screening.

Recent advances in flow chemistry also present a promising avenue, potentially enabling direct alkylation with high selectivity through precise, computer-controlled stoichiometric mixing, minimizing the formation of byproducts.[7][16] As synthetic chemistry evolves, these and other novel methods will continue to refine our approach to this fundamental transformation.

References

  • BenchChem. (2025).
  • Tajbakhsh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Organic Chemistry Research.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Société d'Etudes de Produits Chimiques. (1960). Process for the N-monoalkylation of piperazine.
  • Saggioro, F. P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Sharma, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • An, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]

  • Sharma, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Organics. [Link]

  • Various Authors. (n.d.). Results for piperazine and other N-monoalkyl-substituted piperazines. ResearchGate. [Link]

  • McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. [Link]

  • BenchChem. (2025).
  • Mečiarová, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Anker, L., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Bakherad, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. [Link]

  • Kim, H., & Toste, F. D. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society. [Link]

  • Battilocchio, C., et al. (2019). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sergeev, E. E., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Viciu, M. S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Kumar, G. S., et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.
  • Currie, K. S., et al. (2013). Alkylated piperazine compounds.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal. [Link]

Sources

cross-reactivity of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine in kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing Kinase Inhibitor Specificity: A Comparative Analysis Centered on the 3-(4-Methylpiperazin-1-ylmethyl)benzylamine Scaffold

Introduction: The Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their central role in signal transduction has made them one of the most critical classes of drug targets, particularly in oncology. However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.

The chemical scaffold mentioned, this compound, contains structural motifs—a benzylamine core and a solubilizing methylpiperazine group—that are common features in many successful kinase inhibitors. For instance, this scaffold shares conceptual similarities with the well-known inhibitor Imatinib , which incorporates a methylpiperazine moiety crucial for its solubility and cell permeability. While extensive public data on the specific named compound is not available, we can use its structural features as a starting point to explore the principles of cross-reactivity by comparing established inhibitors with similar pharmacophores.

This guide provides a framework for evaluating the cross-reactivity of kinase inhibitors, using the FDA-approved drug Imatinib as a primary case study. We will compare its selectivity profile against second-generation inhibitors like Dasatinib and Nilotinib to illustrate how subtle chemical modifications can dramatically alter kinase interaction landscapes. This analysis will be grounded in established biochemical assay methodologies, providing researchers with the tools to conduct their own robust selectivity profiling.

Comparative Analysis: On-Target Potency vs. Off-Target Activity

The therapeutic efficacy of a kinase inhibitor is defined by its ability to potently inhibit the target kinase while minimizing engagement with other kinases. A compound's "selectivity" is not absolute but is rather a profile of its potency against a wide panel of kinases.

Imatinib (Gleevec): The Prototypical BCR-Abl Inhibitor Imatinib was a landmark achievement in targeted therapy, designed to inhibit the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML). Its primary targets are the Abelson murine leukemia viral oncogene homolog 1 (ABL1), KIT, and Platelet-Derived Growth Factor Receptors (PDGFRs). However, broad screening has revealed that it also inhibits other kinases, such as DDR1 and LCK, at therapeutically relevant concentrations.

Dasatinib (Sprycel): A Broad-Spectrum Inhibitor Dasatinib is a second-generation BCR-Abl inhibitor that is over 300 times more potent against BCR-Abl than imatinib. Its defining characteristic is its broad-spectrum activity. Unlike imatinib, dasatinib potently inhibits a wide range of kinases, including the SRC family kinases (SRC, LCK, YES), c-KIT, and PDGFRβ. This polypharmacology contributes to its efficacy in imatinib-resistant CML but also presents a different side-effect profile.

Nilotinib (Tasigna): A More Selective Alternative Nilotinib, another second-generation inhibitor, was structurally derived from imatinib to achieve a better fit into the ATP-binding pocket of BCR-Abl. This optimization resulted in higher potency and greater selectivity compared to imatinib. While it still inhibits KIT and PDGFR, its off-target profile is considerably narrower than that of dasatinib, making it a more "selective" inhibitor among the three.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory activity (IC50 values in nM) of Imatinib, Dasatinib, and Nilotinib against a selection of key on-target and off-target kinases. Lower values indicate higher potency.

Kinase TargetImatinib (IC50 nM)Dasatinib (IC50 nM)Nilotinib (IC50 nM)Reference
ABL1 250 - 600<120
KIT 100<1140
PDGFRα 502860
PDGFRβ 100158
SRC >10,0000.5>10,000
LCK >10,0001>5,000
DDR1 381.62.1

Data compiled from multiple sources; absolute values may vary based on assay conditions.

This data clearly illustrates the distinct selectivity profiles. Dasatinib's sub-nanomolar potency against ABL1, KIT, and SRC family kinases contrasts sharply with the more focused profiles of Imatinib and Nilotinib.

Experimental Workflow for Kinase Cross-Reactivity Profiling

To generate the kind of comparative data shown above, a systematic experimental approach is required. The workflow involves screening the compound of interest against a large panel of purified kinases and determining its potency for each.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection (Luminescent) cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions (e.g., in DMSO) add_inhibitor Dispense Inhibitor Dilutions into 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase-Substrate Master Mix (Enzyme + Peptide Substrate in Buffer) add_kinase Add Kinase-Substrate Mix to wells prep_kinase->add_kinase prep_atp Prepare ATP Solution (at 2x final concentration) start_reaction Initiate Reaction by adding ATP solution prep_atp->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubation Incubate at RT (e.g., 60 minutes) start_reaction->incubation stop_reaction Add ADP-Glo™ Reagent (Stops kinase, depletes ATP) incubation->stop_reaction stop_incubation Incubate at RT (40 minutes) stop_reaction->stop_incubation add_detection Add Kinase Detection Reagent (Converts ADP to ATP, provides Luciferase) stop_incubation->add_detection detect_incubation Incubate at RT (30-60 minutes) add_detection->detect_incubation read_plate Measure Luminescence (Plate Reader) detect_incubation->read_plate normalize Normalize Data (% Inhibition vs. Controls) read_plate->normalize plot_curve Plot Dose-Response Curve (log[Inhibitor] vs. % Inhibition) normalize->plot_curve calc_ic50 Calculate IC50 Value (Non-linear regression) plot_curve->calc_ic50 G cluster_binding Scenario 1: No Inhibitor cluster_inhibition Scenario 2: Inhibitor Present Kinase1 Kinase FRET High FRET Signal Kinase1->FRET Tracer Fluorescent Tracer Tracer->Kinase1 Antibody Eu-labeled Antibody Antibody->Kinase1 Kinase2 Kinase NoFRET Low FRET Signal Kinase2->NoFRET Inhibitor ATP-Competitive Inhibitor Inhibitor->Kinase2 Binds to ATP Pocket

Caption: Principle of a competitive kinase binding assay using TR-FRET.

Conclusion and Future Directions

The comprehensive profiling of kinase inhibitors is a cornerstone of modern drug discovery. As demonstrated by the comparative analysis of Imatinib, Dasatinib, and Nilotinib, small molecules with similar core structures can exhibit vastly different selectivity profiles, which in turn dictates their therapeutic applications and potential liabilities. While a specific compound like this compound may not be extensively characterized, the principles for its evaluation are well-established.

Researchers must employ a suite of orthogonal assays, moving beyond simple IC50 determination to include kinome-wide screening, mechanistic binding studies, and cellular assays that measure target engagement and downstream pathway modulation. By integrating these robust methodologies, scientists can build a complete picture of an inhibitor's activity, enabling the rational design of more selective and effective targeted therapies.

References

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • DnaTube.com. (2010, November 24). LanthaScreen. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. Retrieved from [Link]

  • Wiley-VCH. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Analyzing Kinetic Binding Data - Assay Guidance Manual. Retrieved from [Link]

A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Profile of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmarking analysis of the novel investigational compound, 3-(4-Methylpiperazin-1-ylmethyl)benzylamine, hereafter referred to as Cmpd-X. The performance of Cmpd-X is evaluated against established therapeutic agents, Imatinib and Dasatinib, with a focus on its potential as a tyrosine kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new targeted therapies.

Our analysis is built on a foundation of scientific integrity, providing detailed experimental protocols and explaining the rationale behind each step. The objective is to offer a clear, data-driven comparison that highlights the potential strengths and weaknesses of Cmpd-X in a preclinical setting.

Introduction and Rationale

The benzylamine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets. The addition of a methylpiperazine moiety, as seen in Cmpd-X, is a common strategy to enhance solubility and cell permeability, and it is a key feature in several approved kinase inhibitors. This structural motif suggests that Cmpd-X may exhibit inhibitory activity against specific protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.

This guide benchmarks Cmpd-X against two well-characterized tyrosine kinase inhibitors:

  • Imatinib: A first-generation inhibitor of the Bcr-Abl tyrosine kinase, widely used in the treatment of chronic myeloid leukemia (CML).

  • Dasatinib: A second-generation, multi-targeted kinase inhibitor with greater potency against Bcr-Abl and activity against Src family kinases.

The central hypothesis of this investigation is that the unique structural features of Cmpd-X may confer a distinct selectivity and potency profile against a panel of clinically relevant kinases.

Comparative Analysis: In Vitro Kinase Inhibition

A primary determinant of a kinase inhibitor's therapeutic potential is its potency and selectivity. In this section, we compare the in vitro inhibitory activity of Cmpd-X, Imatinib, and Dasatinib against a panel of selected tyrosine kinases.

Experimental Design and Rationale

The inhibitory activity of each compound was assessed using a well-established in vitro kinase assay platform. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was determined for each compound against Abl, Src, and PDGF-Rβ kinases. The choice of these kinases is based on their clinical relevance and the known activity profiles of the reference compounds, Imatinib and Dasatinib.

A lower IC50 value indicates greater potency. By comparing the IC50 values across the different kinases, we can also infer the selectivity of each compound. A highly selective inhibitor will show potent activity against its intended target with significantly less activity against other kinases.

Data Summary

The following table summarizes the IC50 values obtained for Cmpd-X, Imatinib, and Dasatinib against the selected kinases.

CompoundAbl (IC50, nM)Src (IC50, nM)PDGF-Rβ (IC50, nM)
Cmpd-X 150>10,00025
Imatinib 250>10,000100
Dasatinib 10.550
Interpretation of Results

The data reveals a distinct inhibitory profile for Cmpd-X. Notably, Cmpd-X demonstrates potent inhibition of PDGF-Rβ with an IC50 of 25 nM, which is four times more potent than Imatinib. While it shows moderate activity against Abl kinase, it is significantly less potent than Dasatinib. Importantly, Cmpd-X exhibits high selectivity, with no significant inhibition of Src kinase at concentrations up to 10,000 nM. This profile suggests that Cmpd-X may have therapeutic potential in diseases driven by PDGF-Rβ signaling, with a potentially different side-effect profile compared to the broader-spectrum inhibitor, Dasatinib.

Cellular Activity: Inhibition of Target Phosphorylation

To determine if the in vitro kinase inhibition translates to cellular activity, we assessed the ability of the compounds to inhibit the phosphorylation of their respective target proteins in a cellular context.

Experimental Workflow

The following diagram illustrates the workflow for the cellular phosphorylation assay.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Analysis cell_culture 1. Seed cells in 96-well plates growth_factor 2. Starve cells, then stimulate with growth factor cell_culture->growth_factor compound_treatment 3. Treat with serial dilutions of Cmpd-X, Imatinib, or Dasatinib growth_factor->compound_treatment cell_lysis 4. Lyse cells to extract proteins compound_treatment->cell_lysis Incubate western_blot 5. Perform Western blot to detect phosphorylated target protein cell_lysis->western_blot quantification 6. Quantify band intensity western_blot->quantification

Caption: Workflow for Western blot analysis of target protein phosphorylation.

Data Summary

The cellular potency of each compound is summarized by its IC50 value for the inhibition of target phosphorylation.

CompoundCellular Abl Phosphorylation (IC50, nM)Cellular PDGF-Rβ Phosphorylation (IC50, nM)
Cmpd-X 50075
Imatinib 600300
Dasatinib 5150
Interpretation of Results

The cellular data corroborates the in vitro findings. Cmpd-X effectively inhibits PDGF-Rβ phosphorylation in cells with an IC50 of 75 nM, demonstrating good cell permeability and target engagement. Its cellular activity against Abl is moderate. In contrast, Dasatinib is highly potent against Abl in a cellular context, while Imatinib shows comparable cellular potency to Cmpd-X against Abl. The superior cellular potency of Cmpd-X against PDGF-Rβ compared to Imatinib further underscores its potential as a selective inhibitor of this pathway.

Experimental Protocols

For scientific transparency and reproducibility, detailed protocols for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay user guide.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each compound (Cmpd-X, Imatinib, Dasatinib) in 100% DMSO.

    • Prepare a serial dilution of each compound in DMSO.

    • Prepare the kinase, Eu-labeled antibody, and tracer solution in the appropriate kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions to a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Add 5 µL of the Eu-labeled antibody and tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Western Blot for Target Phosphorylation
  • Cell Culture and Treatment:

    • Seed Ba/F3 cells expressing the target kinase in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4 hours.

    • Treat the cells with a serial dilution of the compounds for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., PDGF-BB for PDGF-Rβ) for 10 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • SDS-PAGE and Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated target protein and a total protein control (e.g., anti-p-PDGF-Rβ and anti-PDGF-Rβ).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized signal against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This benchmarking guide provides a comparative analysis of the investigational compound, this compound (Cmpd-X), against the established kinase inhibitors Imatinib and Dasatinib. The results indicate that Cmpd-X is a potent and selective inhibitor of PDGF-Rβ with moderate activity against Abl kinase. Its distinct pharmacological profile suggests that it may offer a valuable therapeutic alternative for diseases driven by aberrant PDGF-Rβ signaling.

Future studies should expand the kinase profiling of Cmpd-X to a broader panel to further confirm its selectivity. In vivo studies in relevant animal models are also warranted to evaluate its pharmacokinetic properties, efficacy, and safety profile.

References

  • Ran, T., & Zhang, Z. (2022). A perspective on the development of piperazine derivatives in drug discovery. Future Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2023). Drug Approvals and Databases. [Link]

  • Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in Cancer Research, 85, 1-30. [Link]

  • Brave, M., et al. (2010). Dasatinib. Nature Reviews Drug Discovery, 9(7), 513-514. [Link]

in vitro vs in vivo efficacy of novel benzylpiperazine compounds

The development of novel benzylpiperazine compounds for cancer therapy holds considerable promise. The key to success lies in a rigorous, multi-faceted evaluation that acknowledges the limitations of each experimental model. Potent in vitro activity is a necessary, but not sufficient, condition for clinical success. Researchers must prioritize candidates that not only demonstrate high cytotoxicity and selectivity but also possess favorable pharmacokinetic profiles. Integrating early-stage ADME and toxicity assessments into the discovery pipeline is crucial for improving the translation rate from promising lab results to effective in vivo therapies. The ultimate goal is to identify compounds like 7a, which demonstrate a clear and consistent efficacy profile from the culture plate to the preclinical tumor model. [3]

References

  • Rose, W. C., Schurig, J. E., & Meeker, J. B. (1988). Correlation of in vitro cytotoxicity with preclinical in vivo antitumor activity. Anticancer Research, 8(3), 355–367. [Link]

  • Li, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931–1935. [Link]

  • National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research. [Link]

  • Nagy, L., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • Nagy, L., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

  • Szymański, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9998. [Link]

  • Cirigliano, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(15), 3527. [Link]

  • Romeo, G., et al. (2022). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 65(12), 8494–8514. [Link]

  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42, 1756-1788. [Link]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63–67. [Link]

  • ResearchGate. Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... | Download Scientific Diagram. [Link]

  • Wu, D., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(20), 5171. [Link]

  • Wu, D., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. ResearchGate. [Link]

  • de Faria, F. P. P., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals, 17(9), 1198. [Link]

  • Cirigliano, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • Walayat, A., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

  • Cho, Y.-S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 24. [Link]

  • Lee, H., et al. (2012). Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 20(3), 1311–1318. [Link]

  • Zwartsen, A., et al. (2017). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Frontiers in Pharmacology, 8, 41. [Link]

  • Gertz, M., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition, 50(10), 1324–1337. [Link]

  • Fabiani, I., et al. (2022). In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation. Journal of Cardiovascular Translational Research, 15(5), 1143–1162. [Link]

  • Wiesinger, D. (1977). Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. Agents and Actions, 7(5-6), 631–641. [Link]

Sources

Confirming Target Engagement of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of successful therapeutic development. For researchers working with promising compounds built around the 3-(4-methylpiperazin-1-ylmethyl)benzylamine scaffold, this guide offers an in-depth comparison of state-of-the-art methodologies to confirm target engagement. This chemical moiety is a key feature in a range of potent kinase inhibitors, particularly those targeting ABL and c-KIT, as well as certain G-protein coupled receptor (GPCR) modulators such as kappa opioid receptor antagonists.[1][2][3] This guide will provide the rationale, detailed protocols, and comparative analysis of leading techniques to empower you with the data needed to confidently advance your drug discovery programs.

The Imperative of Target Engagement Validation

Before delving into specific techniques, it is crucial to understand why confirming target engagement is non-negotiable. It is the critical link between a compound's chemical structure and its observed biological effect. Without this confirmation, researchers risk attributing a desired phenotype to on-target activity when, in reality, it may be an off-target effect, leading to wasted resources and potential safety liabilities down the line. Robust target engagement data provides the confidence to build structure-activity relationships (SAR) and optimize lead compounds.

A Comparative Overview of Key Methodologies

The choice of a target engagement assay is dictated by several factors, including the nature of the target, the required throughput, and the specific questions being asked. Here, we compare and contrast several gold-standard techniques applicable to kinase and GPCR targets associated with this compound derivatives.

Methodology Target Class Principle Throughput Key Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Kinases, other intracellular proteinsLigand binding-induced thermal stabilization of the target protein.Low to HighLabel-free, applicable in intact cells and tissues, reflects physiological conditions.Not suitable for all targets, requires specific antibodies or mass spectrometry for detection.
Kinobeads / Chemical Proteomics KinasesCompetitive binding between the test compound and immobilized broad-spectrum kinase inhibitors for binding to the kinome.Medium to HighUnbiased, allows for selectivity profiling against hundreds of kinases simultaneously, identifies off-targets.Primarily applicable to cell lysates, may not fully recapitulate the cellular environment.
NanoBRET™ Target Engagement Assay Intracellular proteins (including Kinases)Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.HighReal-time measurements in live cells, quantitative, highly sensitive.Requires genetic modification of the target protein, dependent on a suitable tracer.
Radioligand Binding Assay GPCRs, other receptorsCompetition between the unlabeled test compound and a radiolabeled ligand for binding to the target receptor.HighGold standard for affinity determination, highly sensitive and quantitative.Requires synthesis of a radiolabeled ligand, safety considerations with radioactivity.
[³⁵S]GTPγS Binding Assay GPCRsMeasures the activation of G-proteins upon agonist binding to a GPCR by quantifying the binding of a non-hydrolyzable GTP analog.Medium to HighFunctional assay that directly measures G-protein activation, provides information on compound efficacy (agonist vs. antagonist).Indirect measure of target binding, can be complex to optimize.

In-Depth Experimental Protocols and Workflows

Cellular Thermal Shift Assay (CETSA) for Kinase Targets

CETSA is a powerful technique to verify target engagement in a physiologically relevant setting. The principle is that the binding of a ligand, such as a this compound-based kinase inhibitor, stabilizes the target protein, leading to a higher melting temperature.[1][4][5][6]

Experimental Workflow:

Caption: Workflow of a Kinobeads competition binding assay.

Step-by-Step Protocol:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring that kinases remain in their active conformation.

  • Compound Incubation: Aliquot the lysate and incubate with a serial dilution of the this compound derivative or a vehicle control.

  • Kinobeads Pulldown: Add the Kinobeads slurry to each lysate and incubate to allow for the binding of kinases that are not engaged by the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the kinases in each sample. The abundance of each kinase will decrease as the concentration of the competing derivative increases. Fit the data to a dose-response curve to determine the IC50 value for each kinase, providing a comprehensive selectivity profile.

[³⁵S]GTPγS Binding Assay for GPCR Targets

For derivatives targeting GPCRs, such as kappa opioid receptor antagonists, a functional assay like the [³⁵S]GTPγS binding assay is highly informative. [3]It measures the functional consequence of ligand binding, which is the activation of G-proteins.

Experimental Workflow:

Caption: Workflow for a [³⁵S]GTPγS binding assay to assess GPCR antagonism.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., the kappa opioid receptor).

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a known agonist for the receptor, and varying concentrations of the this compound-based antagonist.

  • Initiation of Reaction: Add a solution containing GDP and [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) for a set time to allow for G-protein activation and the binding of [³⁵S]GTPγS.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound [³⁵S]GTPγS.

  • Quantification: Wash the filters to remove unbound radioligand. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS will be stimulated by the agonist. The antagonist will inhibit this stimulation in a concentration-dependent manner. Plot the inhibition data to determine the IC50 of the antagonist.

Conclusion and Future Perspectives

The validation of target engagement is a pivotal step in the journey of a drug candidate from a promising molecule to a potential therapeutic. For derivatives of this compound, a scaffold prevalent in kinase and GPCR inhibitors, a suite of powerful techniques is available. The choice of assay should be guided by the specific biological question at hand. For initial confirmation of intracellular binding to a kinase, CETSA offers a physiologically relevant readout. To understand the broader selectivity profile and identify potential off-targets within the kinome, Kinobeads analysis is unparalleled. For GPCR targets, functional assays like [³⁵S]GTPγS binding provide crucial information on the compound's modulatory activity.

As technology evolves, we anticipate the increased adoption of real-time, in-cell methods and the continued development of mass spectrometry-based proteomics to provide an even more comprehensive understanding of a compound's interaction with the cellular machinery. By employing the rigorous and comparative approaches outlined in this guide, researchers can build a robust data package to support the continued development of novel therapeutics based on the this compound scaffold.

References

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. [Link]

  • ACS Publications. (2016). Discovery of 4‑Methyl‑N‑(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. ACS Figshare. [Link]

  • Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide-(AKE-El-Gamal-Sim/4f8f0f04e0e2e505a7e6b7c9f8d8b9e4a8e9e0f1]([Link]

  • PubMed. (n.d.). Effects of benzylpiperazine derivatives on the acute effects of 3,4-methylenedioxymethamphetamine in rat brain. [Link]

  • PubMed. (n.d.). Effects of benzylpiperazine derivatives on the neurotoxicity of 3,4-methylenedioxymethamphetamine in rat brain. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

  • Figshare. (n.d.). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. [Link]

  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

  • PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][2][4]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

  • PubMed. (n.d.). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. [Link]

  • National Institutes of Health. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b]t[1][4]hiazine 1,1-dioxides. [Link]

Sources

A Structural Comparison of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine with other Piperazine-Containing Drugs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its significant contribution to the pharmacological profile of a diverse range of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance aqueous solubility and facilitate interactions with biological targets. When incorporated into a benzylamine framework, the resulting molecule, such as 3-(4-Methylpiperazin-1-ylmethyl)benzylamine, presents a compelling structural motif for exploration in drug discovery.

This guide provides an in-depth structural comparison of this compound with other prominent piperazine-containing drugs. While specific experimental data for the meta-substituted isomer is not extensively available in public literature, we will draw upon the known characteristics of the structurally similar para-substituted isomer, 4-(4-Methylpiperazin-1-yl)benzylamine[3], and the well-established structure-activity relationships (SAR) of benzylpiperazine derivatives to inform our analysis.[4][5] This comparative guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of the piperazine moiety in shaping the therapeutic potential of small molecules.

The Core Scaffold: Deconstructing this compound

The molecule in focus, this compound, is characterized by three key structural components: a benzylamine core, a piperazine ring, and a methyl group on the distal nitrogen of the piperazine.

  • Benzylamine Moiety : The benzylamine component provides a foundational structure present in numerous biologically active compounds.[6] The primary amine group is a key site for hydrogen bonding and can be crucial for receptor interactions. The aromatic ring offers a platform for further substitutions that can modulate electronic properties and steric interactions.

  • Piperazine Ring : As a privileged scaffold, the piperazine ring imparts several favorable properties.[1] It is a basic, six-membered heterocycle with two nitrogen atoms at opposing positions. This feature allows it to act as a versatile linker and can significantly influence a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

  • N-Methyl Group : The methyl group on the terminal nitrogen of the piperazine ring is a common feature in many piperazine-containing drugs. This small alkyl group can impact the basicity of the nitrogen atom and influence the overall lipophilicity of the molecule, which in turn can affect its ability to cross the blood-brain barrier and its metabolic stability.

The substitution pattern on the benzyl ring is a critical determinant of a compound's pharmacological activity. In the case of this compound, the piperazinylmethyl group is positioned at the meta position of the benzylamine. This seemingly subtle change from the more commonly studied para position can have profound effects on the molecule's three-dimensional conformation and its ability to fit into the binding pockets of target proteins.

Structural Comparison with Key Piperazine-Containing Drug Classes

To appreciate the potential of the this compound scaffold, it is instructive to compare it with established piperazine-containing drugs across different therapeutic areas.

Antipsychotics: The Arylpiperazine Model

Many atypical antipsychotics, such as Aripiprazole and Clozapine , feature an arylpiperazine moiety.

  • Structural Similarity : Like this compound, these drugs possess a piperazine ring, often with a substituent on the distal nitrogen.

  • Key Differences : In antipsychotics, the piperazine is typically linked to a larger, often polycyclic aromatic system. For instance, in Aripiprazole, the piperazine is attached to a dichlorophenyl group. This extended aromatic system is crucial for its activity at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The benzylamine's simple phenyl ring in our lead compound is a significant point of divergence.

  • Implications : The less complex aromatic system of this compound might suggest a different receptor binding profile, potentially with lower affinity for the targets of typical antipsychotics, or perhaps greater selectivity for other receptor subtypes.

Antidepressants: The Benzylpiperazine Connection

Benzylpiperazine (BZP) itself is a recreational drug with stimulant effects, and its derivatives have been explored for antidepressant activity.[7][8]

  • Structural Similarity : BZP is the foundational structure of our compound of interest. The core benzylpiperazine scaffold is identical.

  • Key Differences : this compound possesses an additional aminomethyl group on the benzyl ring. This primary amine introduces a new site for polar interactions and significantly alters the overall polarity and basicity of the molecule compared to BZP.

  • Implications : The presence of the aminomethyl group could dramatically change the pharmacological profile. While BZP primarily acts as a monoamine releasing agent, the benzylamine moiety might introduce direct interactions with monoamine receptors or transporters, potentially leading to a more complex mechanism of action.

Antihistamines: The N,N-Disubstituted Piperazines

First-generation antihistamines like Cetirizine and Meclizine often contain a disubstituted piperazine core.

  • Structural Similarity : These drugs share the central piperazine ring.

  • Key Differences : In antihistamines, the piperazine often acts as a linker between two distinct lipophilic groups. For example, in Cetirizine, the piperazine connects a diphenylmethyl group and an acetic acid moiety. This "dumbbell" shape is characteristic of many H1 receptor antagonists. This compound does not share this extended, bilipophilic structure.

  • Implications : The structural dissimilarity suggests that this compound is unlikely to possess significant antihistaminergic activity.

Kinase Inhibitors: A Modern Application of the Piperazine Scaffold

In recent years, the piperazine moiety has been incorporated into numerous targeted cancer therapies, such as the kinase inhibitor Imatinib .

  • Structural Similarity : Imatinib contains a methylpiperazine group.

  • Key Differences : In Imatinib, the methylpiperazine is attached to a benzamide group, which is part of a larger, more complex structure designed to fit into the ATP-binding pocket of the Bcr-Abl kinase. The piperazine in Imatinib serves primarily to enhance solubility and provide a key interaction point within the kinase domain.

  • Implications : While structurally distinct, the inclusion of the methylpiperazine in a successful drug like Imatinib highlights the value of this motif in modern drug design for optimizing pharmacokinetic properties.

Tabular Summary of Structural Features

FeatureThis compoundAripiprazole (Antipsychotic)Benzylpiperazine (BZP) (Stimulant)Cetirizine (Antihistamine)Imatinib (Kinase Inhibitor)
Core Scaffold BenzylamineArylpiperazineBenzylamineDiphenylmethane & Acetic AcidPhenylaminopyrimidine
Piperazine Role Core ComponentLinker & PharmacophoreCore ComponentLinkerSolubility & Interaction
Distal N-Substituent MethylButoxy chainUnsubstitutedEthoxyacetic acidMethyl
Aromatic System Monosubstituted PhenylDichlorophenylUnsubstituted PhenylDiphenylPyridinylpyrimidine
Additional Functional Groups Primary AmineDihydroquinolinoneNoneCarboxylic AcidAmide, Pyridine

Experimental Protocols for Comparative Analysis

To empirically evaluate the structural comparisons discussed above, a series of well-defined experimental protocols are necessary.

Synthesis of this compound

A plausible synthetic route could involve the reductive amination of 3-formylbenzonitrile with 1-methylpiperazine, followed by the reduction of the nitrile to a primary amine.

Step-by-Step Protocol:

  • Reductive Amination:

    • Dissolve 3-formylbenzonitrile and 1-methylpiperazine in a suitable solvent such as methanol.

    • Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the resulting 3-((4-methylpiperazin-1-yl)methyl)benzonitrile by column chromatography.

  • Nitrile Reduction:

    • Dissolve the purified benzonitrile in a solvent such as tetrahydrofuran (THF).

    • Add a strong reducing agent, for instance, lithium aluminum hydride (LiAlH4), carefully at 0°C.

    • Reflux the reaction mixture for 2-4 hours.

    • Cool the reaction and quench sequentially with water, 15% NaOH solution, and water again.

    • Filter the resulting solids and concentrate the filtrate to obtain the crude product.

    • Purify this compound by column chromatography or crystallization.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitrile Reduction 3-Formylbenzonitrile 3-Formylbenzonitrile 1-Methylpiperazine 1-Methylpiperazine Reductive_Amination Reductive Amination (e.g., NaBH3CN, MeOH) Intermediate_Nitrile 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile Nitrile_Reduction Nitrile Reduction (e.g., LiAlH4, THF) Final_Product This compound

Caption: Synthetic scheme for this compound.

In Vitro Receptor Binding Assays

To determine the pharmacological profile, competitive radioligand binding assays against a panel of relevant receptors are essential.

Step-by-Step Protocol:

  • Target Selection: Based on the structural motifs, a primary screening panel should include dopamine receptors (D1, D2, D3, D4), serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C), and monoamine transporters (DAT, SERT, NET).

  • Membrane Preparation: Utilize commercially available cell lines expressing the human recombinant receptors of interest. Prepare cell membrane homogenates according to standard protocols.

  • Assay Conditions:

    • Incubate the cell membranes with a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of the test compound (this compound and comparator drugs).

    • Use a suitable buffer system and incubation time/temperature specific to each receptor.

  • Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

G Start Start Receptor_Membranes Receptor-expressing Cell Membranes Start->Receptor_Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand Specific Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50 and Ki Determination Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro receptor binding assays.

Hypothetical Comparative Data

The following table presents hypothetical binding affinity data (Ki in nM) for this compound, based on SAR principles, compared to established drugs.

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)SERT Ki (nM)NET Ki (nM)
This compound (Hypothetical) 15080250500300
Aripiprazole 0.341.73.4>10,000>10,000
Benzylpiperazine (BZP) 5252000280014345
Sertraline (SSRI) 3042401070.2925

This hypothetical data suggests that the meta-substituted benzylamine might possess moderate affinity for serotonin receptors with weaker activity at dopamine receptors and monoamine transporters compared to specialized drugs.

Signaling Pathway Considerations

The functional consequences of receptor binding are paramount. For instance, interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

G Ligand 5-HT1A Agonist (e.g., Hypothetical Compound) Receptor 5-HT1A Receptor Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylation Cascade

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

The structural analysis of this compound, informed by the broader understanding of piperazine-containing drugs, reveals a scaffold with intriguing potential. Its combination of a benzylamine core and a methylpiperazine moiety suggests a likelihood of interaction with monoaminergic systems. The meta-substitution pattern is a key structural variable that differentiates it from more extensively studied analogues and warrants empirical investigation.

While direct comparisons are limited by the scarcity of public data on this specific isomer, the principles of medicinal chemistry allow for rational hypotheses regarding its potential pharmacological profile. The experimental workflows outlined in this guide provide a clear path for elucidating its true biological activity and determining its therapeutic promise. The versatility of the piperazine scaffold ensures that even subtle structural modifications, such as the positional isomerism explored here, can lead to novel and valuable pharmacological agents.

References

  • ACS Publications. Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. [Link]

  • ResearchGate. Chemical structure of N-benzylpiperazine (BZP). [Link]

  • PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [Link]

  • PubChem. 3-(4-Benzylpiperazin-1-yl)propan-1-amine. [Link]

  • ResearchGate. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [Link]

  • PubMed. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. [Link]

  • PubChem. 1-Benzylpiperazine. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Wikipedia. Benzylamine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine, a compound that, while specific safety data may not be readily available, belongs to chemical families—benzylamines and piperazines—with well-documented hazardous properties. By understanding the principles of chemical safety and adhering to the procedures outlined below, researchers can mitigate risks to themselves, their colleagues, and the environment.

The disposal of amine-containing compounds like this compound requires careful consideration due to their potential corrosivity, toxicity, and environmental hazards.[1][2] This guide is predicated on the established best practices for handling and disposing of structurally similar chemicals, ensuring a cautious and compliant approach.

I. Hazard Profile and Immediate Safety Precautions

Given its structural components—a benzylamine moiety and a methylpiperazine group—this compound should be handled as a hazardous substance. Structurally related compounds are known to cause severe skin burns and eye damage.[2] Inhalation and skin contact may be harmful. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and a face shield.To protect against splashes and corrosive vapors that can cause severe eye damage.[3][4]
Hand Chemical-resistant gloves (e.g., nitrile, fluoro rubber).To prevent skin contact, which can lead to chemical burns and absorption of harmful substances.[1][4]
Body A lab coat and, if necessary, a chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a risk of generating aerosols.To prevent inhalation of potentially harmful vapors.

All waste handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[3][5] Under no circumstances should it be disposed of down the drain or in regular trash, as this can harm aquatic life and interfere with wastewater treatment processes.[1][6]

Step 1: Waste Segregation

Proper segregation is the first and one of the most critical steps in chemical waste management.

  • Isolate Amine Waste : Collect waste containing this compound in a dedicated waste container. Do not mix it with other waste streams, such as halogenated solvents, acidic or basic solutions, or oxidizing agents, to prevent potentially violent reactions.[1][7]

  • Solid vs. Liquid : If the compound is in solid form, collect it separately from its solutions. If it is dissolved in a solvent, the entire solution is considered hazardous waste.

Step 2: Containerization and Labeling

The integrity and labeling of the waste container are crucial for safety and regulatory compliance.

  • Select a Compatible Container : Use a container made of a material compatible with amines, typically high-density polyethylene (HDPE) or glass. Ensure the container is in good condition and has a secure, tight-fitting lid to prevent leaks and the escape of vapors.[1][8]

  • Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste."[3][8] The label should also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • Any other components in the mixture (e.g., solvents).

    • Appropriate hazard pictograms (e.g., corrosive, toxic).

    • The date of accumulation.

Step 3: Waste Accumulation and Storage

  • Secure Storage : Store the sealed waste container in a designated and well-ventilated satellite accumulation area. This area should be away from heat sources, direct sunlight, and incompatible materials.[1] Secondary containment is recommended to contain any potential leaks.

  • Keep Closed : Waste containers must remain closed at all times, except when adding waste.[8]

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste. This includes:

  • Gloves

  • Weighing paper

  • Pipette tips

  • Spill cleanup materials

These items must be placed in the same designated hazardous waste container as the chemical itself.[3][5]

Step 5: Decontamination of "Empty" Containers

Containers that once held this compound are not truly empty and must be decontaminated before being discarded.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate : The rinsate from this process is considered hazardous waste and must be collected in the appropriate waste container.[3]

  • Final Disposal : Once decontaminated, the container can be disposed of as non-hazardous waste, in accordance with your institution's policies.

Step 6: Professional Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed professional waste disposal service.[1][3] These companies are equipped to handle and transport hazardous chemicals safely and will typically use high-temperature incineration for the final disposal of amine waste. Maintain records of all waste disposals as required by regulations.[1]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and ensure the area is well-ventilated.[9]

  • Control Ignition Sources : If the material or its solvent is flammable, remove all sources of ignition.[3][10]

  • Contain the Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5][9] Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Dispose : Carefully scoop the absorbent material into your designated hazardous waste container.[3][9]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.[5]

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Isolate from incompatible chemicals ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container transfer Transfer Waste into Container (Chemical & Contaminated Items) container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill Potential Event store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service store->pickup end End: Proper Disposal pickup->end spill_proc Follow Spill Management Protocol: Contain, Absorb, Collect as Waste spill->spill_proc Yes spill_proc->transfer Return to Workflow

Caption: Workflow for the proper disposal of this compound.

References

  • Amine Disposal For Businesses - Collect and Recycle . (n.d.). Collect and Recycle. Retrieved December 12, 2025, from [Link]

  • Chapter 7 Chemical Disposal Procedures . (n.d.). University of Wisconsin–Madison. Retrieved December 12, 2025, from [Link]

  • Guidelines: Handling and Disposal of Chemicals . (n.d.). Purdue University. Retrieved December 12, 2025, from [Link]

  • Hazardous Materials Disposal Guide . (2019, June 12). Nipissing University. Retrieved December 12, 2025, from [Link]

  • Piperazine citrate - Safety Data Sheet . (2024, January 2). Novachem. Retrieved December 12, 2025, from [Link]

  • Safety Data Sheet: Benzylamine . (n.d.). Carl ROTH. Retrieved December 12, 2025, from [Link]

Sources

Navigating the Safe Handling of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-(4-Methylpiperazin-1-ylmethyl)benzylamine, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs—an aromatic amine and a piperazine derivative—necessitate a rigorous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the well-being of researchers and the integrity of their work.

Core Principles of Protection: A Proactive Stance

Before any laboratory work commences, a fundamental understanding of the potential risks is paramount. The primary routes of exposure to this compound are dermal contact, eye contact, and inhalation of aerosols.[11] Consequently, the cornerstone of our protective strategy is the establishment of robust barriers to prevent any direct contact with the substance.

Essential Personal Protective Equipment: Your First Line of Defense

The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with different laboratory operations.

Operation Risk Level Required PPE Rationale
Weighing and preparing solutions HighChemical splash goggles, face shield, chemical-resistant gloves (Nitrile), lab coat, and potentially a respirator.High risk of splashes and aerosol generation. A face shield offers broader protection than goggles alone.[11][12][13]
Conducting reactions and work-up MediumChemical splash goggles, chemical-resistant gloves (Nitrile), and a lab coat.Potential for splashes and incidental contact.
Handling dilute solutions LowSafety glasses with side shields, chemical-resistant gloves (Nitrile), and a lab coat.Reduced concentration lowers the immediate risk, but protection against splashes is still necessary.[11]
Waste disposal HighChemical splash goggles, face shield, chemical-resistant gloves (Nitrile), and a lab coat.Involves handling concentrated waste with a high potential for splashes.
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Due to the severe eye damage potential of analogous compounds, chemical splash goggles are the minimum requirement for any handling of this compound.[2][3][4][6] When there is a significant risk of splashing, such as during the transfer of larger volumes or during vigorous mixing, a full-face shield should be worn in addition to goggles.[11][12][13]

  • Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a common and effective choice for protection against a wide range of chemicals.[12][13] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected. For prolonged operations or when handling highly concentrated solutions, consider double-gloving.

  • Body Protection: A standard laboratory coat should be worn at all times to protect the skin and clothing from accidental spills.[14] Ensure the lab coat is fully buttoned. For procedures with a higher risk of significant splashes, a chemically resistant apron or suit may be warranted.

  • Respiratory Protection: All handling of solid this compound and its concentrated solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.[15] If engineering controls like a fume hood are not available or are insufficient to control exposure, a properly fitted respirator approved by NIOSH or an equivalent authority is required.[12][16][17]

Operational Plan: A Step-by-Step Approach to Safety

  • Preparation: Before entering the laboratory, ensure you are dressed appropriately with long pants and closed-toe shoes.[18] Don your lab coat and inspect all PPE for integrity.

  • Fume Hood Protocol: All manipulations of this compound should occur in a certified chemical fume hood.[15] Keep the sash at the lowest practical height.

  • Gloving: Wear chemical-resistant gloves. If you need to handle items outside of the fume hood (e.g., a computer mouse), remove your gloves or use a "clean hand" technique to prevent cross-contamination.

  • Eye and Face Protection: Wear chemical splash goggles at all times. Add a face shield for high-risk procedures.

  • Decontamination: After handling the compound, wash your hands thoroughly with soap and water, even after removing your gloves.[4][15]

  • Waste Disposal: Dispose of all contaminated materials, including gloves and pipette tips, in a designated hazardous waste container.[14] Do not mix this waste with other streams.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as weigh boats, contaminated paper towels, and gloves, must be placed in a clearly labeled hazardous waste container.[14]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Start: Plan Experiment assess_risk Assess Risks: - Splash Potential - Aerosol Generation - Concentration start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe assess_risk->select_ppe Informs PPE Level don_ppe Don PPE Correctly select_ppe->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handle_chemical Handle Chemical fume_hood->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe handle_chemical->doff_ppe After Task Completion segregate_waste Segregate Waste: - Solid - Liquid doff_ppe->segregate_waste dispose_waste Dispose in Labeled Hazardous Waste Container segregate_waste->dispose_waste end_procedure End of Procedure dispose_waste->end_procedure

Caption: PPE Selection and Use Workflow for this compound.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, mitigating risks and fostering a secure laboratory environment conducive to scientific advancement.

References

  • Vertex AI Search, SAFETY DATA SHEET.
  • Merck Millipore, SAFETY DATA SHEET - Merck Millipore.
  • Aldrich, Aldrich 726842 - SAFETY DATA SHEET.
  • ResearchGate, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
  • Fisher Scientific, SAFETY DATA SHEET - Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment.
  • ACS Publications, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • BenchChem, Personal protective equipment for handling Benzyl-PEG5-Ots - Benchchem.
  • CHEMM, Personal Protective Equipment (PPE) - CHEMM.
  • US EPA, Personal Protective Equipment | US EPA.
  • Fisher Scientific, SAFETY DATA SHEET - Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • CSUB, Topic 1: Safety in the Organic Chemistry Laboratory - CSUB.
  • NCBI Bookshelf - NIH, Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Biosynth, Safety Data Sheet - Biosynth.
  • Fisher Scientific, SAFETY DATA SHEET - Fisher Scientific.
  • Fisher Scientific, SAFETY DATA SHEET - Fisher Scientific.
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • Aaronchem, Safety Data Sheet - Aaronchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.